sodium;pentanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2.Na/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYPLJGBYPAQAK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Sodium Pentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pentanoate, also known as sodium valerate, is the sodium salt of pentanoic acid. It is a short-chain fatty acid salt that has garnered significant interest in various scientific and industrial fields. In the pharmaceutical industry, it is investigated for its potential as a histone deacetylase (HDAC) inhibitor, a class of compounds with applications in oncology and neurology.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical and physical properties of sodium pentanoate, detailed experimental protocols, and a summary of its biological activity.
Chemical and Physical Properties
Sodium pentanoate is a white, crystalline or granular solid that is hygroscopic.[5] It is the sodium salt of a five-carbon straight-chain carboxylic acid.[5]
Table 1: General and Physical Properties of Sodium Pentanoate
| Property | Value | Source(s) |
| Chemical Formula | C₅H₉NaO₂ | [5][6] |
| Molecular Weight | 124.11 g/mol | |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 237 °C | |
| 285 °C | [5] | |
| 335 °C | [6] | |
| Boiling Point | Decomposes before boiling | N/A |
| Solubility | Soluble in water. Soluble in polar organic solvents. | [5] |
| Density | 1.0709 g/cm³ | [5] |
| Hygroscopicity | Hygroscopic | [5] |
Note on Melting Point: The reported melting point of sodium pentanoate varies across different sources. This variation may be attributed to the presence of impurities, differences in crystalline form, or the experimental method used for determination. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) can provide a more accurate determination of the melting and decomposition behavior.[7][8]
Table 2: Spectroscopic Data of Sodium Pentanoate
| Spectroscopic Technique | Expected Chemical Shifts / Wavenumbers |
| ¹H NMR | δ (ppm) ~2.1 (t, 2H, α-CH₂), ~1.5 (sextet, 2H, β-CH₂), ~1.3 (sextet, 2H, γ-CH₂), ~0.9 (t, 3H, δ-CH₃) |
| ¹³C NMR | δ (ppm) ~180 (C=O), ~40 (α-CH₂), ~30 (β-CH₂), ~25 (γ-CH₂), ~15 (δ-CH₃) |
| FT-IR | (cm⁻¹) ~2960-2850 (C-H stretching), ~1550-1610 (asymmetric COO⁻ stretching), ~1460-1380 (symmetric COO⁻ stretching) |
Note: The exact chemical shifts and wavenumbers may vary depending on the solvent and experimental conditions.[9][10]
Experimental Protocols
Synthesis of Sodium Pentanoate
This protocol describes the synthesis of sodium pentanoate via the neutralization of pentanoic acid with sodium hydroxide (B78521).
Materials:
-
Pentanoic acid (valeric acid)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
pH meter or pH paper
-
Rotary evaporator
-
Crystallization dish
-
Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)
-
Filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve a known amount of sodium hydroxide in deionized water to create a solution of known concentration (e.g., 1 M).
-
Neutralization: While stirring, slowly add a stoichiometric equivalent of pentanoic acid to the sodium hydroxide solution. The reaction is exothermic, so the addition should be controlled to manage the temperature.
-
pH Adjustment: Monitor the pH of the reaction mixture. The final pH should be neutral (pH 7). If necessary, add small amounts of NaOH or pentanoic acid to adjust the pH.
-
Solvent Removal: Remove the water from the resulting solution using a rotary evaporator to obtain the crude sodium pentanoate.
-
Purification: The crude product can be purified by recrystallization.
Purification of Sodium Pentanoate by Recrystallization
This protocol outlines the purification of sodium pentanoate.
Procedure:
-
Solvent Selection: Ethanol or a mixture of ethanol and water is a suitable solvent system for the recrystallization of sodium pentanoate.
-
Dissolution: Dissolve the crude sodium pentanoate in a minimal amount of hot ethanol.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The sodium pentanoate will crystallize out of the solution. The cooling process can be further facilitated by placing the solution in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Biological Activity: Histone Deacetylase (HDAC) Inhibition
Sodium pentanoate is known to act as a histone deacetylase (HDAC) inhibitor.[1] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, sodium pentanoate can induce hyperacetylation of histones, leading to a more relaxed chromatin structure and altered gene expression.[4][11] This mechanism is the basis for its investigation as a potential therapeutic agent in cancer and other diseases.[3][4]
The mechanism of action of HDAC inhibitors is complex and can affect the expression of numerous genes, leading to various cellular responses, including cell cycle arrest, apoptosis, and differentiation.[2][12] Due to this complexity, a single, linear signaling pathway for sodium pentanoate is not well-defined. Instead, a more practical visualization is an experimental workflow for assessing its HDAC inhibitory activity.
Mandatory Visualizations
Experimental Workflow for Sodium Pentanoate Synthesis and Purification
Caption: Workflow for the synthesis and purification of sodium pentanoate.
Experimental Workflow for HDAC Activity Assay
Caption: General workflow for a fluorometric HDAC activity assay.
Safety and Handling
Sodium pentanoate is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle sodium pentanoate in a well-ventilated area and to wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.
Conclusion
This technical guide provides a detailed overview of the chemical and physical properties of sodium pentanoate, along with practical experimental protocols for its synthesis and purification. The information presented is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound. The provided workflows offer a clear visual representation of key experimental procedures. Further research into the specific biological mechanisms of sodium pentanoate as an HDAC inhibitor will continue to be an area of significant interest.
References
- 1. Buy Sodium;(114C)pentanoate (EVT-453764) | 80143-66-4 [evitachem.com]
- 2. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chembk.com [chembk.com]
- 7. mt.com [mt.com]
- 8. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 9. researchgate.net [researchgate.net]
- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 11. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Cellular Mechanism of Action of Sodium Pentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium pentanoate, the sodium salt of valproic acid, is a short-chain fatty acid with well-established therapeutic roles in epilepsy and bipolar disorder. Emerging evidence has highlighted its potential as an anti-cancer agent, attributed to its multifaceted mechanism of action at the cellular level. This technical guide provides a comprehensive overview of the core molecular mechanisms through which sodium pentanoate exerts its effects, with a focus on its role as a histone deacetylase (HDAC) inhibitor, a modulator of the GABAergic system, and a regulator of the Wnt/β-catenin signaling pathway. This document synthesizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of key cellular pathways and workflows to support further research and drug development efforts.
Core Mechanisms of Action
Sodium pentanoate's cellular effects are pleiotropic, impacting multiple signaling cascades and cellular processes. The three primary and most extensively studied mechanisms are:
-
Histone Deacetylase (HDAC) Inhibition: Sodium pentanoate is a well-characterized inhibitor of class I and IIa HDACs.[1][2] By inhibiting these enzymes, it promotes histone hyperacetylation, leading to a more relaxed chromatin structure. This epigenetic modification alters gene expression, reactivating silenced tumor suppressor genes and inducing cell cycle arrest, differentiation, and apoptosis.[3][4]
-
Modulation of the GABAergic System: In the central nervous system, sodium pentanoate increases the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] This is achieved primarily through the inhibition of GABA transaminase (GABA-T), the enzyme responsible for GABA degradation.[1][5] It may also stimulate the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA.[5]
-
Regulation of the Wnt/β-catenin Signaling Pathway: Sodium pentanoate has been shown to activate the Wnt/β-catenin signaling pathway.[6][7] This is often mediated through the inhibition of glycogen (B147801) synthase kinase 3β (GSK-3β), a key component of the β-catenin destruction complex.[7][8] The resulting stabilization and nuclear translocation of β-catenin lead to the transcription of Wnt target genes involved in cell fate decisions.[6][7]
Data Presentation
The following tables summarize quantitative data on the effects of sodium pentanoate from various in vitro studies.
Table 1: HDAC Inhibition and Gene Expression Modulation
| Parameter | Cell Line | Concentration | Effect | Reference |
| HDAC Activity (IC50) | - | ~0.4 mM | Inhibition of HDAC1 | [9] |
| Histone H3 Acetylation | U87 Glioblastoma | 0.6 mM | Increased expression | [10] |
| Histone H4 Acetylation | F9 Teratocarcinoma | 0.25 mM | Increased acetylation | [4] |
| p21WAF1/CIP1 mRNA | HepG2 | VPA Treatment | Upregulation | [11] |
| p53 mRNA | HepG2 | VPA Treatment | Upregulation | [11] |
| HDAC1, 2, 3 mRNA | HepG2 | VPA Treatment | Downregulation | [11] |
| bcl-2 mRNA | Chronic Lymphocytic Leukemia cells | 0.1 mM, 1 mM, 3 mM | Significant decrease (P < 0.05, P < 0.001, P < 0.001 respectively) | [12] |
| Wnt-3α mRNA | Neural Stem Cells | 0.75 mM | Significantly greater than control | [6] |
| β-catenin mRNA | Neural Stem Cells | 0.75 mM | Significantly greater than control | [6] |
Table 2: Effects on Apoptosis and Cell Cycle
| Parameter | Cell Line | Concentration | Effect | Reference |
| Apoptosis | MCF-7 | Not specified | Induction of apoptosis | [1] |
| Bcl-2 Protein | MCF-7 | Not specified | Downregulation | [1] |
| Bax Protein | MCF-7 | Not specified | Upregulation | [1] |
| Bad Protein | MCF-7 | Not specified | Upregulation | [1] |
| Bax/Bcl-2 Ratio | MCF-7 | Not specified | Increased ratio | [13] |
| Cell Cycle Arrest | MCF-7 | Not specified | G0/G1 arrest | [1] |
| Cell Cycle Arrest | MDA-MB-231 | Not specified | G2/M block | |
| Cell Proliferation | Glioma Stem Cells (GBM2, G144) | 2 mM | Dramatic reduction in migrated cells (50% and 65% respectively) |
Table 3: Effects on the GABAergic System
| Parameter | Model System | Dose | Effect | Reference |
| Extracellular GABA Levels | Rat Ventral Hippocampus (in vivo) | 100 mg/kg | 50% reduction from basal | |
| Extracellular GABA Levels | Rat Ventral Hippocampus (in vivo) | 400 mg/kg | 200% increase of basal | |
| GABA-T Activity | Mouse Brain | Not specified | No effect | [3] |
| GAD Activity | Mouse Brain | Not specified | Increased activity | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by sodium pentanoate.
References
- 1. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Valproic acid: brain and plasma levels of the drug and its metabolites, anticonvulsant effects and gamma-aminobutyric acid (GABA) metabolism in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA transaminase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. GABA-Induced Cl- current in cultured embryonic human dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of GABA by cultured hippocampal glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of lowered extracellular sodium on gamma-aminobutyric acid (GABA)-induced currents of Muller (glial) cells of the skate retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. The effect of sodium valproate on extracellular GABA and other amino acids in the rat ventral hippocampus: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Sodium Pentanoate as a Histone Deacetylase (HDAC) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pentanoate, also known as sodium valproate, is a short-chain fatty acid that has garnered significant attention for its role as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. The aberrant activity of HDACs is implicated in the pathogenesis of various diseases, including cancer. By inhibiting HDACs, sodium pentanoate promotes histone hyperacetylation, leading to a more open chromatin structure and the re-expression of tumor suppressor genes. This guide provides a comprehensive overview of the technical aspects of sodium pentanoate as an HDAC inhibitor, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and its impact on key signaling pathways.
Mechanism of Action
Sodium pentanoate exerts its primary anticancer effect by inhibiting the activity of Class I and IIa histone deacetylases. The underlying mechanism involves the chelation of the zinc ion within the active site of the HDAC enzyme, which is essential for its catalytic activity. This inhibition leads to an accumulation of acetylated histones, particularly on lysine (B10760008) residues of histone H3 and H4 tails. The increased acetylation neutralizes the positive charge of histones, weakening their interaction with the negatively charged DNA backbone. This results in a more relaxed chromatin structure, making it accessible to transcription factors and allowing for the expression of previously silenced genes, including those involved in cell cycle arrest, differentiation, and apoptosis.
Quantitative Data on HDAC Inhibition and Cellular Effects
The inhibitory activity of sodium pentanoate (valproic acid) against HDACs and its effects on cancer cells have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Inhibitory Concentration (IC50) of Sodium Pentanoate (Valproic Acid) against HDACs
| HDAC Isoform | IC50 | Reference |
| Total HDACs | 0.4 mM - 2 mM | [1][2] |
| HDAC1 | 0.4 mM | [1][2] |
| HDAC2 | 0.54 mM | [1] |
| HDAC5 | 2.8 mM | [1] |
| HDAC6 | 2.4 mM | [1] |
Table 2: In Vitro Efficacy of Sodium Pentanoate (Valproic Acid) in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Quantitative Measure | Reference |
| HeLa | Cervical Cancer | Inhibition of cell growth | Dose- and time-dependent | [2] |
| F9 Teratocarcinoma | Teratocarcinoma | Decreased cell proliferation | Decreased [3H]thymidine incorporation | [1] |
| P19 Teratocarcinoma | Teratocarcinoma | Decreased cell proliferation | Decreased [3H]thymidine incorporation | [1] |
| Esophageal Squamous Cell Carcinoma (TE9, TE10, TE11, TE14) | Esophageal Cancer | Inhibition of cell viability | IC50: 1.02 - 2.15 mM | [3] |
| Primary Effusion Lymphoma (BCBL-1) | B-cell non-Hodgkin lymphoma | Induction of apoptosis and cell cycle arrest | Not specified | [4] |
| Breast Cancer (MCF-7, MDA-MB-231) | Breast Cancer | Inhibition of proliferation, induction of G1 cell cycle arrest and apoptosis | IC50 (MDA-MB-231): 2.56 mM (Sodium Butyrate), 6.49 mM (Sodium Propionate) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of sodium pentanoate's activity as an HDAC inhibitor.
HDAC Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and literature procedures for determining HDAC inhibitory activity.[6][7][8][9]
Materials:
-
Nuclear extract or purified HDAC enzyme
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Sodium Pentanoate (test inhibitor)
-
Trichostatin A (TSA) or other known HDAC inhibitor (positive control)
-
Developer solution (containing trypsin)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 355-360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of sodium pentanoate in HDAC assay buffer.
-
In a 96-well plate, add the nuclear extract or purified HDAC enzyme to each well.
-
Add the diluted sodium pentanoate or control solutions to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibitor concentration versus the percentage of inhibition.
Western Blot for Histone Acetylation
This protocol outlines the detection of changes in histone H3 and H4 acetylation levels following treatment with sodium pentanoate.[10][11][12][13]
Materials:
-
Cancer cell line of interest
-
Sodium Pentanoate
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15% for better histone resolution)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-total Histone H4, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cancer cells and treat with various concentrations of sodium pentanoate for a specified time (e.g., 24 hours).
-
Harvest cells and prepare whole-cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize the acetylated histone levels to total histone levels or a loading control.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of sodium pentanoate on cancer cell lines.[14][15][16][17]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Sodium Pentanoate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of sodium pentanoate and a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.
Signaling Pathways and Experimental Workflows
The anticancer effects of sodium pentanoate are mediated through the modulation of various signaling pathways.
Figure 1. Mechanism of action of sodium pentanoate as an HDAC inhibitor.
Figure 2. Experimental workflow for Western blot analysis of histone acetylation.
Key Signaling Pathways Modulated by HDAC Inhibition
HDAC inhibitors, including sodium pentanoate, have been shown to influence several critical signaling pathways involved in cancer progression.
-
p53 Signaling Pathway: HDAC inhibitors can lead to the acetylation and activation of the tumor suppressor protein p53.[18] Activated p53 can then induce the transcription of target genes like p21, leading to cell cycle arrest, and pro-apoptotic genes like Bax, triggering apoptosis.[18][19][20][21]
-
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a key survival pathway that is often hyperactivated in cancer.[22][23][24][25][26] Some studies suggest that HDAC inhibitors can downregulate components of this pathway, thereby promoting apoptosis and inhibiting cell proliferation.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis.[27][28][29][30][31] HDAC inhibitors can modulate the activity of different branches of the MAPK pathway, such as ERK, JNK, and p38, to induce anticancer effects.
Figure 3. Key apoptotic signaling pathways influenced by sodium pentanoate.
Conclusion
Sodium pentanoate is a promising HDAC inhibitor with demonstrated efficacy in preclinical cancer models. Its ability to induce histone hyperacetylation, reactivate tumor suppressor genes, and modulate key signaling pathways involved in cell cycle control and apoptosis underscores its therapeutic potential. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals working to further elucidate the anticancer mechanisms of sodium pentanoate and advance its clinical application. Further research is warranted to explore its efficacy in a broader range of cancer types and to identify potential combination therapies to enhance its clinical utility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Valproic acid, a histone deacetylase inhibitor, enhances radiosensitivity in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium butyrate induces apoptosis and cell cycle arrest in primary effusion lymphoma cells independently of oxidative stress and p21(CIP1/WAF1) induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium Butyrate (NaB) and Sodium Propionate (NaP) Reduce Cyclin A2 Expression, Inducing Cell Cycle Arrest and Proliferation Inhibition of Different Breast Cancer Subtypes, Leading to Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencellonline.com [sciencellonline.com]
- 7. gsartor.org [gsartor.org]
- 8. Histone deacetylase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase Activity Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. excli.de [excli.de]
- 20. mdpi.com [mdpi.com]
- 21. Role of Dietary Antioxidants in p53-Mediated Cancer Chemoprevention and Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Immunomodulatory Effects of Sodium Pentanoate on T Cells
Introduction
Sodium pentanoate, the sodium salt of valeric acid, is a five-carbon short-chain fatty acid (SCFA) that is emerging as a potent immunomodulatory agent.[1] While less abundant than other SCFAs like butyrate (B1204436), pentanoate exhibits distinct and powerful effects on the adaptive immune system, particularly on T lymphocyte function. Its mechanisms of action involve a complex interplay of epigenetic and metabolic reprogramming, making it a molecule of significant interest for therapeutic development in autoimmune diseases and cancer immunotherapy.[2][3] This document provides a comprehensive technical overview of the current understanding of sodium pentanoate's effects on T cells, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways.
Immunomodulatory Effects on T Cell Subsets
Sodium pentanoate exerts multifaceted effects on various T cell populations, primarily by suppressing inflammatory phenotypes and enhancing anti-tumor or regulatory functions.
-
Suppression of T helper 17 (Th17) Cells: Pentanoate is a potent inhibitor of Th17 cell differentiation and function.[1] It effectively suppresses the proliferation of pathogenic Th17 lymphocytes and curtails their production of the hallmark pro-inflammatory cytokine, Interleukin-17A (IL-17A).[1][4] This effect is primarily attributed to its activity as a histone deacetylase (HDAC) inhibitor.[2]
-
Induction of IL-10 in Effector T Cells: A key anti-inflammatory effect of pentanoate is its ability to strongly upregulate the production of the immunosuppressive cytokine IL-10 in CD4+ effector T cells.[1] This induction is not primarily driven by HDAC inhibition but rather by a sophisticated reprogramming of cellular metabolism.[1][5]
-
Enhancement of CD8+ Cytotoxic T Lymphocyte (CTL) and CAR T Cell Function: In the context of cancer immunology, pentanoate has been shown to augment the anti-tumor activity of CTLs and chimeric antigen receptor (CAR) T cells.[5][6] Treatment with pentanoate enhances the production of key effector molecules such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and CD25 (the IL-2 receptor alpha chain).[5] This leads to improved tumor control in preclinical models.[5] Pentanoate-programmed CAR T cells exhibit mitigated T cell exhaustion and a more naive-like, persistent phenotype.[3]
-
Differential Impact on Regulatory T cells (Tregs): Unlike butyrate, which is known to promote the expansion of Tregs, pentanoate does not appear to potentiate the expansion of mucosal Tregs, despite its strong HDAC-inhibitory activity.[1][7] This differential effect highlights its unique therapeutic potential, particularly in cancer therapy where an increase in Tregs can be detrimental.[7]
Core Mechanisms of Action
Pentanoate's immunomodulatory effects are underpinned by two interconnected mechanisms: epigenetic modification through HDAC inhibition and profound metabolic reprogramming.
Epigenetic Modulation: HDAC Inhibition
Similar to butyrate, pentanoate exhibits potent HDAC-inhibitory activity in CD4+ T cells.[1] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[8][9] By inhibiting HDACs, pentanoate maintains a more open chromatin structure, altering the expression of key genes.[10] This mechanism is directly responsible for the suppression of IL-17A expression in Th17 cells, contributing to its anti-inflammatory properties in autoimmune models.[1][2]
Metabolic Reprogramming: mTOR and Acetyl-CoA
Pentanoate uniquely rewires T cell metabolism to promote specific functional outcomes.[1] It enters the tricarboxylic acid (TCA) cycle through two distinct entry points, post β-oxidation, a feature unique to its odd-numbered carbon chain.[3][7] This leads to:
-
Increased Acetyl-CoA Pool: Pentanoate acts as a substrate for acetyl-CoA production, expanding the intracellular pool of this critical metabolic intermediate.[1][2]
-
Enhanced mTOR Activity: It increases the activity of the mTOR signaling pathway, a central regulator of cellular metabolism and growth.[1][11]
This metabolic shift, particularly the increased availability of acetyl-CoA and enhanced mTOR signaling, drives the potent production of IL-10 in effector T cells.[1] This metabolic influence is distinct from its epigenetic role and is crucial for its immunosuppressive, IL-10-mediated effects.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of sodium pentanoate on T cells.
Table 1: Effects of Sodium Pentanoate on T Cell Proliferation and Viability
| T Cell Type | Pentanoate Concentration | Effect | Reference |
|---|---|---|---|
| Murine CD4+ T cells (Th17 conditions) | 0.5 mM - 3 mM | Reduced cell expansion at all concentrations. | [4] |
| Murine CD4+ T cells (Th17 conditions) | 1 mM and greater | Reduced cell viability. | [4] |
| Murine Pathogenic Th17 cells | Not specified | Effectively inhibited proliferation. |[1] |
Table 2: Effects of Sodium Pentanoate on T Cell Cytokine Production
| T Cell Type | Pentanoate Concentration | Cytokine | Effect | Reference |
|---|---|---|---|---|
| Murine Pathogenic Th17 cells | Not specified | IL-17A | Production inhibited. | [1] |
| Murine CD4+ Effector T cells | Not specified | IL-10 | Strong upregulation of production. | [1] |
| Human CD8+ CAR T cells | 4 mM | IFN-γ | Increased frequency of IFN-γ+ TNF-α+ cells. | [6] |
| Human CD8+ CAR T cells | 4 mM | TNF-α | Increased frequency of IFN-γ+ TNF-α+ cells. | [6] |
| Murine CD8+ CAR T cells | Not specified | IFN-γ | Enhanced production. | [5] |
| Murine CD8+ CAR T cells | Not specified | TNF-α | Enhanced production. |[5] |
Table 3: HDAC-Inhibitory and Metabolic Effects of Sodium Pentanoate
| Assay | Cell Type | Pentanoate Concentration | Effect | Reference |
|---|---|---|---|---|
| HDAC Activity | Murine CD4+ T lymphocytes | Not specified | Potent HDAC-inhibitory activity, comparable to butyrate. | [1] |
| Acetyl-CoA Levels | Murine Splenic CD4+ T cells | 5 mM | Elevated acetyl-CoA levels. | [1] |
| mTOR Activity | Murine Th17 cells | Not specified | Enhanced activity of mTOR and its target molecules. |[1] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are synthesized from the cited literature.
In Vitro T Cell Differentiation (Th17 Polarization)
-
Cell Isolation: Isolate naive CD4+ T cells from spleens and lymph nodes of mice using standard immunomagnetic separation techniques.
-
Culture Medium: Use complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.[12]
-
Polarization Conditions: Culture cells under Th17-polarizing conditions, typically including anti-CD3 and anti-CD28 antibodies for T cell activation, along with a cytokine cocktail of IL-6, IL-23, and IL-1β.[1]
-
Pentanoate Treatment: Add sodium pentanoate (e.g., 0.5 mM to 5 mM) to the culture medium 24 hours after initial activation.[1][4]
-
Incubation: Culture the cells for 3 to 4 days at 37°C and 5% CO2.[1][4]
-
Analysis: Harvest cells for analysis of proliferation, viability, and cytokine expression via flow cytometry.[4]
T Cell Proliferation Assay
-
Cell Staining: Label isolated T cells with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Cell Culture: Plate 5 x 10^4 labeled T cells per well in a 96-well round-bottom plate.[13]
-
Stimulation and Treatment: Activate the cells as described above (e.g., coated anti-CD3/CD28) in the presence or absence of various concentrations of sodium pentanoate.
-
Incubation: Culture for 4 days at 37°C and 5% CO2.[13]
-
Flow Cytometry: Analyze CFSE dilution by flow cytometry. Each cell division results in a halving of the fluorescence intensity, allowing for quantification of proliferation.
Intracellular Cytokine Staining and Flow Cytometry
-
Restimulation: After the primary culture period, restimulate T cells for 4-6 hours with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Surface Staining: Stain cells with fluorescently-conjugated antibodies against surface markers (e.g., CD4, CD8).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer.
-
Intracellular Staining: Stain for intracellular cytokines (e.g., IL-17A, IL-10, IFN-γ) using fluorescently-conjugated antibodies.
-
Analysis: Acquire data on a flow cytometer and analyze the percentage of cytokine-producing cells within the T cell gates.
HDAC Activity Assay
-
Cell Lysate Preparation: Prepare nuclear or whole-cell extracts from CD4+ T lymphocytes cultured with or without sodium pentanoate.
-
Assay Principle: Utilize a commercial fluorometric or colorimetric HDAC activity assay kit. These kits typically use an acetylated substrate that, upon deacetylation by HDACs in the lysate, can be processed by a developer to generate a fluorescent or colored product.
-
Measurement: Measure the fluorescence or absorbance using a microplate reader.
-
Quantification: Compare the activity in pentanoate-treated samples to untreated controls. A lower signal in treated samples indicates HDAC inhibition.
Acetyl-CoA Assay
-
Cell Preparation: Harvest approximately 10 x 10^6 CD4+ T cells that have been cultured with or without 5 mM sodium pentanoate for 3 days.[1]
-
Lysis and Extraction: Lyse the cell pellets and process them according to the manufacturer's protocol for a commercial fluorometric acetyl-CoA assay kit (e.g., from Sigma-Aldrich).[1]
-
Assay Principle: The assay typically involves enzymatic reactions where acetyl-CoA is a limiting component, leading to the production of a fluorescent product.
-
Measurement and Quantification: Measure fluorescence with a plate reader and calculate the acetyl-CoA concentration based on a standard curve.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental designs discussed.
Caption: Workflow for in vitro analysis of pentanoate's effects on T cells.
Caption: Pentanoate suppresses IL-17A in Th17 cells via HDAC inhibition.
Caption: Pentanoate induces IL-10 via metabolic reprogramming of T cells.
Caption: Workflow for engineering enhanced CAR T cells with pentanoate.
References
- 1. The short-chain fatty acid pentanoate suppresses autoimmunity by modulating the metabolic-epigenetic crosstalk in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The short-chain fatty acid pentanoate suppresses autoimmunity by modulating the metabolic-epigenetic crosstalk in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolization of microbial postbiotic pentanoate drives anti-cancer CAR T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short chain fatty acid-mediated epigenetic modulation of inflammatory T cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potential role of short chain fatty acids improving ex vivo T and CAR-T cell fitness and expansion for cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Histone Deacetylases (HDACs) Guided Novel Therapies for T-cell lymphomas [medsci.org]
- 9. HDAC inhibitors directly modulate T cell gene expression and signaling and promote development of effector-exhausted T cells in murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Butyrate, a new microbiota-dependent player in CD8+ T cells immunity and cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The microbial metabolite butyrate enhances the effector and memory functions of murine CD8+ T cells and improves anti-tumor activity [frontiersin.org]
- 12. T Cell Activation via Concanavalin A | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
Sodium Pentanoate's Role in Metabolic Reprogramming: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium pentanoate, a short-chain fatty acid (SCFA), is emerging as a significant modulator of cellular metabolism with profound implications for immunomodulation and potential applications in oncology. This technical guide provides an in-depth analysis of the mechanisms through which sodium pentanoate induces metabolic reprogramming. While research has extensively detailed its role in reshaping the metabolic landscape of immune cells to promote anti-inflammatory responses, its direct effects on cancer cell metabolism are less characterized. This document bridges this gap by presenting data on closely related SCFAs, namely valproic acid and butyrate (B1204436), as proxies to infer the potential impact of sodium pentanoate on cancer metabolism. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways involved.
Introduction: The Metabolic Influence of Short-Chain Fatty Acids
Short-chain fatty acids are metabolites produced by the gut microbiota from the fermentation of dietary fiber.[1] Beyond their role in gut health, SCFAs, including acetate, propionate, butyrate, and pentanoate, have systemic effects, influencing the function of various cell types, including immune and cancer cells.[1][2] A key mechanism of action for several SCFAs is the inhibition of histone deacetylases (HDACs), which leads to epigenetic modifications and altered gene expression.[3][4] These epigenetic changes are intricately linked to the reprogramming of cellular metabolic pathways, creating a nexus between nutrient sensing, gene regulation, and cell fate.[2] This guide focuses specifically on sodium pentanoate and its role in this metabolic-epigenetic crosstalk.
Metabolic Reprogramming in Immunomodulation
Sodium pentanoate has been identified as a potent regulator of immunometabolism, primarily by inducing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) in lymphocytes.[2][5] This effect is achieved through a significant reprogramming of cellular metabolism towards increased glucose oxidation.[2]
Key Mechanisms of Action in Immune Cells
-
HDAC Inhibition: Sodium pentanoate exhibits potent HDAC-inhibitory activity in CD4+ T cells.[2] This epigenetic modulation contributes to the suppression of pro-inflammatory cytokine production, such as IL-17A.[2]
-
mTOR Pathway Activation: Pentanoate treatment enhances the activity of the mTOR (mechanistic target of rapamycin) signaling pathway in T cells and B cells.[2][6] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[7][8]
-
Increased Glycolysis and Acetyl-CoA Production: By activating the mTOR pathway, pentanoate enhances the glycolytic rate in lymphocytes.[2] Pentanoate itself can be converted to acetyl-CoA, a key metabolic intermediate that fuels the Krebs cycle and serves as a substrate for histone acetyltransferases (HATs), further linking metabolism to epigenetic regulation.[2] This increase in glucose oxidation and acetyl-CoA levels is directly linked to the enhanced production of IL-10.[2]
Signaling Pathway in Immune Cells
The signaling cascade initiated by sodium pentanoate in lymphocytes involves the activation of the mTOR pathway, which in turn promotes a shift towards a more glycolytic metabolic state.
Quantitative Data: Effects on Immune Cells
| Parameter | Cell Type | Treatment | Change | Reference |
| HDAC Activity | Murine CD4+ T cells | 5 mM Sodium Pentanoate | Potent Inhibition | [2] |
| IL-10 Production | Murine Th17 cells | Sodium Pentanoate | Strong Increase | [2] |
| Extracellular Acidification Rate (ECAR) | Murine Th17 cells | Sodium Pentanoate | Increased | [2] |
| Acetyl-CoA Concentration | Murine Th17 cells | Sodium Pentanoate | Strongly Elevated | [2] |
| mTOR Activity | Murine Th17 cells | Sodium Pentanoate | Enhanced | [2] |
| IL-17A Production | Murine CD4+ T cells | Sodium Pentanoate | Reduced | [2] |
Potential Role in Cancer Metabolic Reprogramming
While direct studies on sodium pentanoate's impact on cancer metabolism are limited, the effects of closely related SCFAs, particularly valproic acid (VPA) and butyrate, provide valuable insights. VPA is a branched-chain SCFA and a well-established HDAC inhibitor used in cancer therapy. Butyrate, another SCFA, also exhibits anti-cancer properties through HDAC inhibition and metabolic reprogramming.[3][9]
Inferred Mechanisms of Action in Cancer Cells
Based on studies with VPA and butyrate, sodium pentanoate may influence cancer cell metabolism through the following mechanisms:
-
Modulation of the Warburg Effect: Cancer cells often exhibit the Warburg effect, characterized by high rates of glycolysis even in the presence of oxygen.[2] VPA has been shown to attenuate the Warburg effect in breast cancer cells by decreasing the expression of key glycolytic enzymes like pyruvate (B1213749) kinase M2 (PKM2).[2] Similarly, butyrate can reverse the Warburg effect by inhibiting glucose transporter 1 (GLUT1) expression and promoting mitochondrial function.[9][10]
-
Inhibition of Oxidative Phosphorylation: Some studies indicate that VPA can decrease the oxygen consumption rate (OCR), suggesting an inhibition of mitochondrial respiration in certain cancer cells.[2]
-
Regulation of the mTOR Signaling Pathway: The mTOR pathway is frequently hyperactive in cancer, promoting cell growth and proliferation.[11] Both VPA and butyrate have been shown to suppress the mTOR signaling pathway in various cancer cell lines, often by reducing the phosphorylation of key components like Akt, mTOR, and S6K1.[3][5][12][13]
Signaling Pathway in Cancer Cells (Inferred)
The potential signaling cascade of sodium pentanoate in cancer cells, inferred from VPA and butyrate studies, likely involves the inhibition of the Akt/mTOR pathway, leading to a downstream impact on metabolic processes.
Quantitative Data: Effects of VPA and Butyrate on Cancer Cells
Table 3.3.1: Effects on Glycolysis and Oxidative Phosphorylation
| Compound | Cancer Cell Line | Treatment | Effect on ECAR | Effect on OCR | Reference |
| Valproic Acid | MCF-7 (Breast) | 2 mM or 4 mM | Decreased | Decreased | [2] |
| Valproic Acid | MDA-MB-231 (Breast) | 2 mM or 4 mM | Decreased | No Significant Change | [2] |
| Valproic Acid | MDA-MB-231 (Cisplatin-Resistant) | VPA + Cisplatin (B142131) | Increased (1.95-fold) | Partially rescued from cisplatin-induced decrease | |
| Valproic Acid | MDA-MB-436 (Cisplatin-Sensitive) | VPA + Cisplatin | Increased (1.6-fold) | Further decreased compared to cisplatin alone | |
| Butyrate | HCT116 (Colorectal) | 2 mM | Decreased Glucose Uptake | - | [10] |
| Butyrate | LoVo (Colorectal) | 2 mM | Decreased Glucose Uptake | - | [10] |
Table 3.3.2: Effects on mTOR Pathway Components
| Compound | Cancer Cell Line | Treatment | Target | Effect | Reference |
| Valproic Acid | PC3 (Prostate) | 2.5 mM & 5.0 mM | p-Akt | Significantly Reduced | [12] |
| Valproic Acid | PC3 (Prostate) | 5.0 mM | p-mTOR | Significantly Reduced | [2][12] |
| Valproic Acid | DU145 (Prostate) | 2.5 mM & 5.0 mM | p-Akt | Significantly Reduced | [2][12] |
| Valproic Acid | LNCaP (Prostate) | 2.5 mM & 5.0 mM | p-Akt | Significantly Reduced | [2][12] |
| Valproic Acid | U251 (Glioma) | 2 mM | p-Akt/Akt Ratio | Decreased | [5] |
| Valproic Acid | U251 (Glioma) | 2 mM | p-mTOR/mTOR Ratio | Decreased | [5] |
| Valproic Acid | SNB19 (Glioma) | 2 mM | p-Akt/Akt Ratio | Decreased | [5] |
| Valproic Acid | SNB19 (Glioma) | 2 mM | p-mTOR/mTOR Ratio | Decreased | [5] |
| Butyrate | HCT116 (Colorectal) | 1 mM | p-mTOR (Ser2448) | Significantly Downregulated | |
| Butyrate | HCT116 (Colorectal) | 1 mM | p-S6K1 (Thr389) | Significantly Downregulated | |
| Butyrate | HCT116 (Colorectal) | 1 mM | p-S6 (Ser235/236) | Significantly Downregulated |
Experimental Protocols
General Workflow for Assessing Metabolic Reprogramming
The following diagram outlines a general experimental workflow to assess the impact of a compound like sodium pentanoate on cellular metabolic reprogramming.
HDAC Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methodologies.
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with sodium pentanoate or control vehicle for the specified time.
-
Harvest cells and prepare nuclear or whole-cell lysates using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Assay Reaction:
-
In a 96-well black plate, add assay buffer.
-
Add a standardized amount of cell lysate to each well.
-
Add the HDAC fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
-
Development and Measurement:
-
Add a developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor (like Trichostatin A, TSA) to stop the HDAC reaction and cleave the deacetylated substrate to release the fluorophore.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence using a microplate reader at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate HDAC activity relative to the untreated control. A decrease in fluorescence indicates HDAC inhibition.
-
Quantification of IL-10 Production (ELISA)
This protocol describes a sandwich ELISA for the quantification of secreted IL-10 in cell culture supernatants.
-
Plate Coating:
-
Coat a 96-well plate with a capture antibody specific for IL-10 overnight at 4°C.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Sample and Standard Incubation:
-
Add cell culture supernatants and a serial dilution of recombinant IL-10 standards to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.
-
-
Detection:
-
Add a biotinylated detection antibody specific for IL-10 and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
-
-
Substrate Development and Measurement:
-
Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the recombinant IL-10 standards and calculate the concentration of IL-10 in the samples.
-
Measurement of OCR and ECAR (Seahorse XF Analyzer)
This protocol outlines the use of an extracellular flux analyzer to measure cellular metabolic rates.
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge in a CO₂-free incubator at 37°C overnight.
-
On the day of the assay, replace the cell culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a CO₂-free incubator for 1 hour.
-
Load the injection ports of the sensor cartridge with metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A for a mitochondrial stress test, or glucose, oligomycin, 2-DG for a glycolysis stress test).
-
-
Assay Execution:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibration plate with the cell plate and initiate the assay protocol. The instrument will measure basal OCR and ECAR, followed by measurements after the sequential injection of the metabolic modulators.
-
-
Data Analysis:
-
Normalize the OCR and ECAR values to cell number or protein concentration.
-
Calculate key metabolic parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity from the data generated after the injection of the modulators.
-
Conclusion and Future Directions
Sodium pentanoate is a potent immunomodulatory molecule that reshapes the metabolic landscape of lymphocytes to favor an anti-inflammatory phenotype. Its mechanisms of action, centered around HDAC inhibition and mTOR pathway activation, lead to enhanced glycolysis and IL-10 production. While direct evidence in cancer is still emerging, data from related SCFAs like valproic acid and butyrate strongly suggest that sodium pentanoate could similarly influence cancer cell metabolism by attenuating the Warburg effect and suppressing pro-proliferative signaling pathways like mTOR.
For drug development professionals, the dual role of sodium pentanoate in immunomodulation and potential anti-cancer metabolic reprogramming presents an exciting avenue for therapeutic exploration. Future research should focus on:
-
Directly quantifying the metabolic effects of sodium pentanoate on a panel of cancer cell lines from different tissues of origin.
-
Conducting metabolic flux analysis to precisely map the alterations in central carbon metabolism induced by sodium pentanoate in cancer cells.
-
Investigating the synergistic effects of sodium pentanoate with existing cancer therapies, particularly those targeting metabolism or epigenetic pathways.
-
Exploring the in vivo efficacy of sodium pentanoate in preclinical cancer models, with a focus on its impact on the tumor microenvironment and anti-tumor immunity.
By elucidating the full spectrum of its metabolic influence, the therapeutic potential of sodium pentanoate can be more fully realized for a range of immunological and oncological diseases.
References
- 1. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR Signaling Mediates Valproic Acid-Induced Neuronal Differentiation of Neural Stem Cells through Epigenetic Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valproic Acid Enhanced Apoptosis by Promoting Autophagy Via Akt/mTOR Signaling in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. The short-chain fatty acid pentanoate suppresses autoimmunity by modulating the metabolic-epigenetic crosstalk in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Valproic acid induces autophagy by suppressing the Akt/mTOR pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] The short-chain fatty acid pentanoate suppresses autoimmunity by modulating the metabolic-epigenetic crosstalk in lymphocytes | Semantic Scholar [semanticscholar.org]
- 11. Valproic acid Suppresses Breast Cancer Cell Growth Through Triggering Pyruvate Kinase M2 Isoform Mediated Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Valproic acid reprograms the metabolic aberration of cisplatin treatment via ALDH modulation in triple-negative breast cancer cells [frontiersin.org]
- 13. Butyrate inhibits the proliferation and induces the apoptosis of colorectal cancer HCT116 cells via the deactivation of mTOR/S6K1 signaling mediated partly by SIRT1 downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Sodium Pentanoate on the mTOR Signaling Pathway: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium pentanoate, a short-chain fatty acid (SCFA), is emerging as a significant modulator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. This technical guide provides an in-depth analysis of the current understanding of how sodium pentanoate and related SCFAs influence mTOR signaling. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows. The evidence presented herein reveals a context-dependent role for sodium pentanoate, capable of both activating and inhibiting the mTOR pathway, highlighting its potential as a therapeutic agent.
Introduction to mTOR Signaling
The mTOR protein is a serine/threonine kinase that forms the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).
-
mTORC1 is a central regulator of cell growth and proliferation. It integrates signals from growth factors, nutrients (particularly amino acids), and cellular energy status. Key downstream effectors of mTORC1 include the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Phosphorylation of S6K and 4E-BP1 by mTORC1 promotes protein synthesis and cell growth.
-
mTORC2 is primarily involved in cell survival, metabolism, and cytoskeletal organization. A key substrate of mTORC2 is the kinase Akt. Phosphorylation of Akt at serine 473 by mTORC2, in conjunction with phosphorylation at threonine 308 by PDK1, leads to its full activation. Activated Akt can then, in turn, influence mTORC1 activity through the phosphorylation and inhibition of the TSC1/TSC2 complex.
Given its central role in cellular homeostasis, the mTOR pathway is a major target for drug development, particularly in oncology.
Sodium Pentanoate and its Influence on mTOR Signaling
Sodium pentanoate, also known as sodium valproate, is a short-chain fatty acid that has demonstrated a range of biological activities, including the modulation of the mTOR signaling pathway. The effects of sodium pentanoate are complex and appear to be highly dependent on the cellular context, such as cell type and disease state.
Mechanisms of Action
Sodium pentanoate and other SCFAs can influence mTOR signaling through several mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: As an HDAC inhibitor, sodium pentanoate can alter gene expression, including genes that encode for components of the mTOR pathway or its regulators.
-
Metabolic Reprogramming: SCFAs can be utilized as metabolic substrates, altering the intracellular energy status (e.g., the AMP/ATP ratio), which can influence the activity of AMP-activated protein kinase (AMPK), a key negative regulator of mTORC1.
-
Direct and Indirect Modulation of Kinase Activity: Evidence suggests that SCFAs can influence the phosphorylation state of key kinases in the PI3K/Akt/mTOR axis.
Context-Dependent Effects: Activation vs. Inhibition
The current body of research presents a dual role for sodium pentanoate in regulating mTOR signaling:
-
Activation of mTOR Signaling: In certain contexts, such as in immune cells and muscle tissue, pentanoate has been shown to enhance mTOR activity. This can lead to beneficial outcomes like increased muscle mass and modulation of immune cell differentiation and function[[“]]. For instance, pentanoate can promote IL-10 production in B cells and enhance the anti-tumor activity of cytotoxic T lymphocytes through mTOR activation[[“]]. Studies on valproic acid (VPA), a closely related compound, have shown activation of the PI3K/Akt/mTOR pathway in muscle cells, leading to hypertrophy and amelioration of muscular dystrophy pathology[2].
-
Inhibition of mTOR Signaling: Conversely, in various cancer cell lines, sodium pentanoate and other SCFAs have been demonstrated to inhibit the mTOR pathway. This inhibition can lead to the induction of autophagy, a cellular self-degradation process, and apoptosis (programmed cell death), contributing to the anti-tumor effects of these compounds. For example, VPA has been shown to inhibit the viability of glioma cells by decreasing the phosphorylation of Akt and mTOR[3]. Similarly, in other cancer models, VPA induces autophagy by suppressing the Akt/mTOR pathway[4].
Quantitative Data on the Effects of Pentanoate and Related SCFAs on mTOR Pathway Components
The following tables summarize the available quantitative data on the effects of sodium pentanoate (valproic acid) and the related SCFA, sodium butyrate (B1204436), on key proteins in the mTOR signaling pathway.
Table 1: Effect of Valproic Acid (VPA) on Cell Viability
| Cell Line | Treatment Duration | IC50 (mM) | Reference |
| U251 Glioma | 24 hours | 8.52 | [3] |
| U251 Glioma | 48 hours | 7.45 | [3] |
| U251 Glioma | 72 hours | 6.05 | [3] |
| SNB19 Glioma | 24 hours | 8.61 | [3] |
| SNB19 Glioma | 48 hours | 7.32 | [3] |
| SNB19 Glioma | 72 hours | 6.20 | [3] |
Table 2: Qualitative and Semi-Quantitative Effects of Pentanoate and Related SCFAs on mTOR Pathway Phosphorylation
| SCFA | Cell Type | Target Protein | Effect on Phosphorylation | Reference |
| Pentanoate | Th17 cells | Akt/mTOR | Increased | [5] |
| Pentanoate | B cells, CD4+ T cells | mTOR | Increased | [5] |
| Valproic Acid | α7+/- Myotubes | Akt, mTOR, p70S6K | Increased | [2] |
| Valproic Acid | SH-SY5Y | mTOR | Decreased | [4] |
| Valproic Acid | U251 & SNB19 Glioma | Akt, mTOR | Decreased | [3] |
| Sodium Butyrate | Colon Cancer Cells | mTOR | Decreased | [6] |
| Sodium Butyrate | Hepatocellular Carcinoma | Akt, mTOR | Inhibited | [7] |
| Sodium Butyrate | CD8+ T cells | mTOR, S6, Akt | Enhanced | [8] |
Note: The data presented are derived from multiple studies and experimental conditions. Direct comparison of absolute values may not be appropriate. The trend of activation or inhibition is the key takeaway.
Signaling Pathways and Experimental Workflows
The mTOR Signaling Pathway
The following diagram illustrates the core components of the mTOR signaling pathway and indicates the points of modulation by sodium pentanoate.
Experimental Workflow for Western Blot Analysis
The following diagram outlines a typical workflow for assessing the phosphorylation status of mTOR pathway proteins.
Detailed Experimental Protocols
Western Blot Analysis of mTOR Pathway Proteins
This protocol is for the semi-quantitative analysis of total and phosphorylated levels of mTOR, Akt, S6K, and 4E-BP1.
Materials:
-
Cell culture reagents
-
Sodium Pentanoate
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels (appropriate percentage for target proteins)
-
PVDF or nitrocellulose membranes
-
Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of mTOR, Akt, S6K, 4E-BP1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat cells with varying concentrations of sodium pentanoate for the desired time points. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer. Scrape the cells and incubate the lysate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL detection reagent and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated proteins to the total protein levels and then to the loading control.
In Vitro mTOR Kinase Assay
This assay directly measures the kinase activity of immunoprecipitated mTORC1.
Materials:
-
mTOR lysis buffer (e.g., 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors)
-
Antibodies for immunoprecipitation (e.g., anti-mTOR)
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)
-
Recombinant, inactive substrate (e.g., GST-4E-BP1 or GST-S6K1)
-
ATP (including [γ-32P]ATP for radiometric detection, or use phospho-specific antibodies for non-radioactive detection)
Procedure:
-
Immunoprecipitation of mTORC1: Lyse cells and immunoprecipitate mTORC1 using an anti-mTOR antibody and protein A/G agarose beads.
-
Washing: Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing the recombinant substrate and ATP. If using, add sodium pentanoate at various concentrations.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Stopping the Reaction: Stop the reaction by adding SDS-PAGE sample buffer.
-
Detection: Analyze the phosphorylation of the substrate by either autoradiography (for 32P) or Western blotting with a phospho-specific antibody.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with a range of sodium pentanoate concentrations.
-
Incubation: Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
Immunofluorescence for Autophagy Detection (LC3 Staining)
This method visualizes the formation of autophagosomes by detecting the localization of LC3.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking solution (e.g., PBS with 1% BSA)
-
Primary antibody against LC3
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with sodium pentanoate.
-
Fixation: Fix the cells with 4% PFA.
-
Permeabilization: Permeabilize the cells with permeabilization buffer.
-
Blocking: Block non-specific binding with blocking solution.
-
Antibody Staining: Incubate with the primary anti-LC3 antibody, followed by the fluorescently-labeled secondary antibody.
-
Counterstaining: Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope. The formation of punctate LC3 staining indicates the induction of autophagy.
Conclusion
Sodium pentanoate exerts a complex and multifaceted influence on the mTOR signaling pathway. Its ability to act as both an activator and an inhibitor in different cellular contexts underscores the importance of further research to delineate the precise molecular determinants of its activity. The dual nature of its effects presents both challenges and opportunities for therapeutic development. In conditions characterized by excessive mTOR signaling, such as certain cancers, the inhibitory properties of sodium pentanoate could be harnessed for anti-proliferative and pro-autophagic therapies. Conversely, in conditions where mTOR activation is beneficial, such as in sarcopenia or for modulating immune responses, its activating properties could be therapeutically relevant. The detailed protocols and data presented in this whitepaper provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of sodium pentanoate as a modulator of the mTOR pathway. Future studies should focus on elucidating the specific upstream and downstream effectors that govern its context-dependent actions to unlock its full therapeutic potential.
References
- 1. consensus.app [consensus.app]
- 2. Valproic Acid Activates the PI3K/Akt/mTOR Pathway in Muscle and Ameliorates Pathology in a Mouse Model of Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valproic Acid Enhanced Apoptosis by Promoting Autophagy Via Akt/mTOR Signaling in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute Valproate Exposure Induces Mitochondrial Biogenesis and Autophagy with FOXO3a Modulation in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The short-chain fatty acid pentanoate suppresses autoimmunity by modulating the metabolic-epigenetic crosstalk in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mTOR Signaling Pathway and Gut Microbiota in Various Disorders: Mechanisms and Potential Drugs in Pharmacotherapy [mdpi.com]
- 8. The microbial metabolite butyrate enhances the effector and memory functions of murine CD8+ T cells and improves anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Sodium Pentanoate: A Technical Guide to its Role in the Induction of Interleukin-10 Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanisms by which sodium pentanoate, a short-chain fatty acid (SCFA), induces the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). The document elucidates the signaling pathways, metabolic reprogramming, and epigenetic modifications involved. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development in the fields of immunology and inflammatory diseases.
Introduction
Sodium pentanoate (also known as sodium valerate) is a five-carbon short-chain fatty acid that has garnered significant interest for its immunomodulatory properties.[1] A key aspect of its function is the ability to induce the production of IL-10, a potent anti-inflammatory cytokine, in various immune cells, particularly lymphocytes.[1][2] This guide explores the multifaceted mechanisms underlying this effect, providing a comprehensive resource for researchers.
Mechanisms of Action
Sodium pentanoate employs a combination of receptor-mediated signaling, metabolic reprogramming, and epigenetic modifications to upregulate IL-10 production.
Signaling Pathways
While the direct role of G-protein coupled receptors GPR41 and GPR43 in sodium pentanoate-mediated IL-10 production is still under full investigation, it is known that SCFAs can activate these receptors, leading to downstream signaling cascades.[3] Key pathways implicated in the effects of sodium pentanoate on IL-10 induction include the mTOR and p38 MAPK pathways.[1]
-
mTOR Pathway: Sodium pentanoate treatment has been shown to enhance the activity of the mTOR signaling pathway in lymphocytes.[1] This is crucial as mTOR signaling is linked to cellular metabolism and cytokine production.
-
p38 MAPK Pathway: The induction of IL-10 by pentanoate in regulatory B cells (Bregs) is dependent on p38 MAPK activity.
Metabolic Reprogramming
A pivotal mechanism for sodium pentanoate's action is the reprogramming of cellular metabolism in lymphocytes. It enhances glycolysis, which in turn supports the increased production of IL-10.[2] This metabolic shift is a key determinant of the functional fate of immune cells.[4]
Epigenetic Modification: Histone Deacetylase (HDAC) Inhibition
Sodium pentanoate exhibits histone deacetylase (HDAC) inhibitory activity, particularly targeting class I HDACs.[1] HDAC inhibition leads to hyperacetylation of histones, which can result in a more open chromatin structure at gene promoters, including the Il10 gene, thereby promoting its transcription.[1]
Quantitative Data on Sodium Pentanoate-Induced IL-10 Production
The following tables summarize the quantitative effects of sodium pentanoate on IL-10 production and related mechanistic aspects as reported in key studies.
| Cell Type | Treatment | Effect on IL-10 Production | Reference |
| Murine CD4+ T cells (Th17 polarizing conditions) | 5 mM Sodium Pentanoate | Significant increase in IL-10 positive cells | [1] |
| Murine Splenic B cells (Breg generating conditions with CpG) | 5 mM Sodium Pentanoate | Significant increase in IL-10+ B cells and secreted IL-10 | [5] |
| Parameter | Cell Type | Treatment | Quantitative Measurement | Reference |
| HDAC Activity | Murine CD4+ T cells | 5 mM Sodium Pentanoate | ~40% reduction in HDAC activity | [1] |
| Glycolysis (ECAR) | Murine Th17 cells | Sodium Pentanoate | Increased extracellular acidification rate | [1] |
| mTOR Pathway Activation | Murine Th17 cells | Sodium Pentanoate | Increased phosphorylation of mTOR and S6 ribosomal protein | [1] |
| p38 MAPK Dependence | Murine Bregs | 5 mM Pentanoate + p38 inhibitor (SB203580) | Dose-dependent inhibition of IL-10 secretion |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Generation and Treatment of IL-10 Producing Lymphocytes
Objective: To induce IL-10 production in murine CD4+ T cells and B cells using sodium pentanoate.
Materials:
-
Murine CD4+ T cells or splenic B cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, L-glutamine, and 2-mercaptoethanol
-
For Th17 polarization: IL-6, IL-23, IL-1β, anti-IFN-γ, anti-IL-4
-
For Breg generation: CpG oligodeoxynucleotides
-
Sodium Pentanoate solution (sterile, pH adjusted)
-
Cell culture plates (96-well or 24-well)
Procedure:
-
Isolate murine CD4+ T cells or splenic B cells using standard immunomagnetic separation techniques.
-
Culture the cells in complete RPMI-1640 medium.
-
For Th17 cells, add the polarizing cytokines and antibodies. For Bregs, add CpG.
-
Add sodium pentanoate to the desired final concentration (e.g., 5 mM). Include an untreated control.
-
Incubate the cells for 3-4 days at 37°C in a humidified incubator with 5% CO2.
-
After incubation, harvest the cells and supernatant for downstream analysis (Flow Cytometry, ELISA).
Measurement of IL-10 Production by Flow Cytometry (Intracellular Staining)
Objective: To quantify the percentage of IL-10 producing cells.
Materials:
-
Harvested cells from the in vitro culture
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
PMA and Ionomycin
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Surface marker antibodies (e.g., anti-CD4, anti-CD19)
-
Fixation/Permeabilization buffer
-
Intracellular antibody: anti-IL-10 conjugated to a fluorophore
-
Flow cytometer
Procedure:
-
Restimulate the cultured cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor for 4-6 hours.
-
Wash the cells with FACS buffer.
-
Stain for surface markers by incubating with antibodies for 30 minutes on ice.
-
Wash the cells with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular IL-10 by incubating with the anti-IL-10 antibody in permeabilization buffer for 30-45 minutes on ice.
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of IL-10 positive cells within the desired lymphocyte population.
HDAC Activity Assay
Objective: To measure the inhibitory effect of sodium pentanoate on HDAC activity.
Materials:
-
Whole-cell lysates from treated and untreated lymphocytes
-
Fluorogenic HDAC assay kit (containing HDAC substrate and developer)
-
Trichostatin A (TSA) as a positive control
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare whole-cell lysates from lymphocytes treated with sodium pentanoate (e.g., 5 mM) or TSA (e.g., 500 nM) and from untreated controls.
-
In a 96-well black plate, add the cell lysates.
-
Add the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for the time specified by the kit manufacturer.
-
Add the developer solution to stop the reaction and generate the fluorescent signal.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the HDAC activity relative to the untreated control.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of Sodium Pentanoate-Induced IL-10 Production
General Experimental Workflow
Conclusion
Sodium pentanoate emerges as a potent inducer of the anti-inflammatory cytokine IL-10 through a coordinated mechanism involving receptor signaling, metabolic reprogramming towards glycolysis, and epigenetic modulation via HDAC inhibition. This technical guide provides a foundational understanding and practical methodologies for researchers and drug development professionals aiming to harness the therapeutic potential of sodium pentanoate in inflammatory and autoimmune diseases. Further investigation into the precise role of GPR41/43 and the interplay between the metabolic and epigenetic effects will continue to refine our understanding of this promising immunomodulatory compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The short-chain fatty acid pentanoate suppresses autoimmunity by modulating the metabolic-epigenetic crosstalk in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Short-Chain Fatty Acid Receptor GPR43 Modulates YAP/TAZ via RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Causes of upregulation of glycolysis in lymphocytes upon stimulation. A comparison with other cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Thermal Stability and Degradation of Sodium Pentanoate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of sodium pentanoate. Due to a lack of extensive direct studies on sodium pentanoate, this guide synthesizes information from analogous sodium carboxylates and general principles of thermal analysis to present a scientifically grounded estimation of its behavior. The document is intended for researchers, scientists, and professionals in drug development who require an in-depth understanding of the thermal properties of this compound. It covers anticipated thermal events, a proposed degradation pathway, and detailed experimental protocols for characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), supplemented by Evolved Gas Analysis (EGA) techniques.
Introduction
Sodium pentanoate, also known as sodium valerate, is the sodium salt of pentanoic acid. It finds applications in various fields, including as a potential pharmaceutical intermediate and a model compound for studying the behavior of carboxylate salts.[1] For applications in pharmaceutical manufacturing and formulation, understanding the thermal stability and degradation pathways of a compound is critical for ensuring product quality, safety, and shelf-life. High temperatures during processing or storage can lead to decomposition, potentially forming impurities and altering the physicochemical properties of the active pharmaceutical ingredient or excipient.
This guide aims to provide a detailed technical overview of the thermal properties of sodium pentanoate. While specific experimental data for sodium pentanoate is limited in publicly available literature, this document extrapolates from studies on homologous sodium alkanoates and related compounds to build a predictive model of its thermal behavior.
Physicochemical Properties of Sodium Pentanoate
Sodium pentanoate is a white, crystalline, or granular solid at room temperature.[2] It is hygroscopic and soluble in water and polar organic solvents.[1] Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of Sodium Pentanoate
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉NaO₂ | [3] |
| Molecular Weight | 124.11 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | Varies significantly with reports of 237 °C, 285 °C, and 335 °C. This variation may be due to differences in purity, hydration state, or experimental conditions. | [1][2] |
| Solubility | Soluble in water and polar organic solvents. | [1] |
Thermal Analysis of Sodium Pentanoate
The thermal stability of sodium pentanoate can be effectively characterized by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Expected TGA and DSC Profile
Based on the behavior of other short-chain sodium carboxylates, such as sodium propionate (B1217596) and sodium formate, a multi-stage decomposition is anticipated for sodium pentanoate.
-
Initial Events (below 300°C): An initial mass loss corresponding to the release of any bound water may be observed. DSC may reveal solid-solid phase transitions prior to melting.[4]
-
Melting: An endothermic event corresponding to the melting of the salt is expected. The wide range of reported melting points suggests this may be sensitive to experimental conditions.
-
Decomposition (above 350°C): The primary decomposition is expected to occur at temperatures exceeding 350°C. This process is likely to proceed in one or more steps, leading to the formation of a stable intermediate, sodium carbonate (Na₂CO₃), and the evolution of gaseous products.[5]
-
Final Residue: The final, stable residue at temperatures below the decomposition of sodium carbonate (around 850°C) is expected to be Na₂CO₃.[6]
Table 2: Anticipated Thermal Events for Sodium Pentanoate
| Temperature Range (°C) | Technique | Anticipated Event | Expected Observation |
| < 150 | TGA/DSC | Dehydration | Mass loss (TGA), Endotherm (DSC) |
| 200 - 350 | DSC | Phase Transitions/Melting | Endothermic peaks without mass loss |
| > 350 | TGA/DSC | Onset of Decomposition | Significant mass loss (TGA), Endothermic/Exothermic events (DSC) |
| 350 - 600 | TGA/DSC | Primary Decomposition | Major mass loss, formation of Na₂CO₃ |
| > 850 | TGA/DSC | Decomposition of Na₂CO₃ | Further mass loss |
Proposed Thermal Degradation Pathway
The thermal decomposition of sodium carboxylates can proceed through different mechanisms depending on the structure of the carboxylate. For sodium salts of aromatic carboxylic acids like sodium benzoate, an anionic mechanism involving decarboxylation to a phenyl anion is proposed.[1][7] A similar pathway can be postulated for sodium pentanoate, involving the formation of a butyl anion.
The overall degradation can be summarized in the following stages:
-
Initiation (Decarboxylation): The pentanoate anion undergoes decarboxylation to form a butyl anion and carbon dioxide. CH₃(CH₂)₃COO⁻Na⁺ → ⁻CH₂(CH₂)₂CH₃ + CO₂ + Na⁺
-
Proton Abstraction and Ketone Formation: The highly reactive butyl anion can abstract a proton from another pentanoate molecule, leading to the formation of butane. Alternatively, two pentanoate molecules can react to form a ketone (5-nonanone) and sodium carbonate. The formation of symmetrical ketones is a known decomposition pathway for cerium(III) carboxylates.[8] 2 CH₃(CH₂)₃COO⁻Na⁺ → (CH₃(CH₂)₃)₂CO + Na₂CO₃
-
Secondary Decomposition: The initially formed products, such as 5-nonanone (B165733) and butane, can undergo further thermal cracking at high temperatures to produce smaller hydrocarbons (e.g., methane, ethene) and carbon monoxide, similar to what is observed for sodium propionate.[4]
-
Final Product Formation: The ultimate solid residue is sodium carbonate.
The primary gaseous products expected from the decomposition are carbon dioxide, 5-nonanone, and a mixture of smaller hydrocarbons.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ammonia - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Spectrophotometric Properties of Sodium Metal Carboxylates, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. Polymer Analysis by Pyrolysis GCMS with Evolved Gas Analysis (EGA) and Double-Shot Methods : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of Sodium Pentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of sodium pentanoate in water and various organic solvents. The information is compiled from scientific literature and chemical databases to support research, development, and formulation activities involving this compound.
Core Concepts: Understanding the Solubility of Sodium Pentanoate
Sodium pentanoate, also known as sodium valerate (B167501), is the sodium salt of pentanoic acid. Its solubility is governed by its molecular structure, which features a polar ionic carboxylate head (-COONa) and a nonpolar five-carbon alkyl tail (CH₃(CH₂)₃-). This amphiphilic nature dictates its interaction with different solvents.
In polar solvents like water, the ionic carboxylate group readily interacts with the polar solvent molecules through ion-dipole interactions and hydrogen bonding, leading to high solubility. The dissolution in water involves the dissociation of the salt into sodium cations (Na⁺) and pentanoate anions (CH₃(CH₂)₃COO⁻), which are then hydrated by water molecules.[1]
In polar organic solvents such as alcohols, sodium pentanoate also exhibits solubility due to the ability of the solvent to solvate the sodium and pentanoate ions. However, the degree of solubility can be influenced by the polarity of the alcohol.
Conversely, in non-polar organic solvents , the nonpolar alkyl chain of the pentanoate ion can interact with the solvent molecules via van der Waals forces. However, the strong ionic interactions within the salt crystal lattice are not effectively overcome by these weaker solvent-solute interactions, resulting in poor solubility.[1]
Quantitative Solubility Data
The following tables summarize the available quantitative data for the solubility of sodium pentanoate in water and selected organic solvents.
Table 1: Solubility of Sodium Pentanoate in Water
| Temperature (°C) | Solubility ( g/100 g of water) |
| 10.0 | 45.3 |
| 20.5 | 51.0 |
| 30.5 | 57.5 |
| 41.5 | 65.5 |
| 51.0 | 73.0 |
Data sourced from Tsutsumi, K., et al. (1977).[2]
Table 2: Solubility of Sodium Pentanoate in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Ethylene (B1197577) Glycol | 25 | 31.13 |
| Propylene (B89431) Glycol | 25 | 21.6 |
| Methanol | Not specified | Slightly soluble |
| Ethanol | Not specified | Soluble |
| Acetone (B3395972) | Not specified | Insoluble |
Data for ethylene glycol and propylene glycol sourced from a chemical handbook.[3] Qualitative data for methanol, ethanol, and acetone are based on general chemical property descriptions.[4]
Experimental Protocols for Solubility Determination
The determination of solubility is a critical experimental procedure. The following outlines the methodologies that can be employed, with a specific focus on the gravimetric method used to obtain the aqueous solubility data presented above.
Gravimetric Method for Aqueous Solubility
This method, as described by Tsutsumi et al. (1977) for determining the solubility of sodium soaps, is a reliable technique for obtaining precise solubility data.[2]
Objective: To determine the concentration of a saturated solution of sodium pentanoate in water at a specific temperature.
Apparatus:
-
Thermostatted water bath with temperature control (±0.02 °C)
-
Pyrex test tubes (e.g., 200 x 15 mm)
-
Pipettes (e.g., 25 mL) with a small glass filter at the inlet
-
Weighing bottles
-
Vacuum oven
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution: A supersaturated solution of sodium pentanoate in deionized water is prepared in a Pyrex test tube. To ensure equilibrium is reached from both undersaturated and supersaturated states, samples are prepared with excess solid solute.
-
Equilibration: The test tubes are securely stoppered and placed in a thermostatted water bath, maintained at the desired temperature with high precision (±0.02 °C), for a sufficient period (e.g., 24 hours) to reach equilibrium. The tubes should be periodically agitated to facilitate dissolution.
-
Sample Withdrawal: After equilibration, the tubes are allowed to stand undisturbed in the water bath until the excess solid has settled. A known volume of the clear supernatant is carefully withdrawn using a pipette fitted with a glass filter to prevent the transfer of any solid particles.
-
Gravimetric Analysis:
-
The withdrawn sample is transferred to a pre-weighed weighing bottle.
-
The total weight of the weighing bottle and the solution is recorded.
-
The water is evaporated by heating the weighing bottle.
-
The residue (sodium pentanoate) is then dried to a constant weight in a vacuum oven at a suitable temperature (e.g., 60 °C).
-
The final weight of the weighing bottle with the dried solute is recorded.
-
-
Calculation: The solubility is calculated as the mass of the dried sodium pentanoate dissolved in 100 g of water.
General Protocol for Solubility Determination in Organic Solvents
A similar gravimetric method can be adapted for organic solvents. However, care must be taken due to the volatility of many organic solvents.
Modifications for Organic Solvents:
-
Use sealed containers for equilibration to prevent solvent evaporation.
-
Evaporation of the solvent should be conducted under controlled conditions (e.g., rotary evaporator or a gentle stream of inert gas) at a temperature well below the solvent's boiling point to avoid loss of solute.
-
Ensure the chosen drying temperature in the vacuum oven is below the decomposition temperature of sodium pentanoate.
Spectroscopic Methods (Alternative Approach)
For rapid screening or for compounds with a suitable chromophore, UV-Vis spectroscopy can be an effective method for determining solubility.
General Workflow:
-
Calibration Curve: Prepare a series of standard solutions of sodium pentanoate of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).
-
Saturated Solution Preparation: Prepare a saturated solution of sodium pentanoate in the solvent and allow it to equilibrate as described in the gravimetric method.
-
Sample Analysis: Filter the saturated solution to remove any undissolved solid. Dilute a known volume of the filtrate with the solvent to a concentration that falls within the range of the calibration curve.
-
Concentration Determination: Measure the absorbance of the diluted solution and use the calibration curve to determine the concentration of sodium pentanoate in the diluted sample.
-
Solubility Calculation: Calculate the concentration in the original saturated solution, taking into account the dilution factor.
Visualizing Solubility Concepts
The following diagrams illustrate the key concepts related to the solubility of sodium pentanoate.
References
An In-depth Technical Guide to Sodium Pentanoate: From Chemical Structure to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium pentanoate, the sodium salt of pentanoic acid, is a short-chain fatty acid that has garnered significant interest in the scientific community. Beyond its traditional use as a flavoring agent and fragrance component, recent research has illuminated its potential as a bioactive molecule with immunomodulatory and epigenetic-modifying properties. This technical guide provides a comprehensive overview of sodium pentanoate, detailing its chemical and physical properties, synthesis, and analytical characterization. Furthermore, it delves into its emerging role in drug development, particularly as a histone deacetylase (HDAC) inhibitor for the potential treatment of inflammatory and autoimmune diseases.
Chemical Identity and Physicochemical Properties
Sodium pentanoate, also known as sodium valerate, is an organic sodium salt. Its fundamental properties are crucial for its handling, formulation, and biological activity.
-
Structural Formula:
-
Molecular Weight: 124.11 g/mol [3]
The key physicochemical properties of sodium pentanoate are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉NaO₂ | [1][2] |
| Molecular Weight | 124.11 g/mol | [3] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 335 °C | [1][4] |
| Boiling Point | 185.3 °C at 760 mmHg | [1] |
| Solubility | Soluble in water and polar organic solvents. Insoluble in non-polar solvents. | [2] |
| pKa (of pentanoic acid) | 4.84 | |
| Hygroscopicity | Hygroscopic | [2] |
Synthesis and Characterization
Synthesis Protocol: Neutralization of Pentanoic Acid
Sodium pentanoate is readily synthesized through a straightforward acid-base neutralization reaction between pentanoic acid and sodium hydroxide (B78521).
Reaction:
C₄H₉COOH + NaOH → C₄H₉COONa + H₂O[5][6]
Materials:
-
Pentanoic acid (valeric acid)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
Dissolve a known molar equivalent of sodium hydroxide in distilled water to create a standardized solution.
-
In a separate reaction vessel, dissolve one molar equivalent of pentanoic acid in a minimal amount of distilled water or ethanol.
-
Slowly add the sodium hydroxide solution to the pentanoic acid solution while stirring continuously. The reaction is exothermic, so cooling the vessel in an ice bath is recommended to control the temperature.
-
Monitor the pH of the reaction mixture. The addition of NaOH is complete when the pH reaches neutral (pH 7).
-
The resulting solution is an aqueous solution of sodium pentanoate. To obtain the solid product, the water can be removed under reduced pressure using a rotary evaporator.
-
The crude sodium pentanoate can be purified by recrystallization from a suitable solvent such as ethanol to yield a white crystalline solid.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Analytical Characterization
The identity and purity of synthesized sodium pentanoate should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of sodium pentanoate in D₂O would be expected to show a triplet at approximately 0.9 ppm corresponding to the terminal methyl protons, a multiplet around 1.3 ppm for the methylene (B1212753) protons of the ethyl group, a multiplet at about 1.5 ppm for the methylene group beta to the carboxylate, and a triplet around 2.2 ppm for the methylene protons alpha to the carboxylate group.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the five carbon atoms in the pentanoate chain, with the carboxylate carbon appearing furthest downfield.
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC method can be developed for the analysis of sodium pentanoate.
-
Column: A C18 column is typically suitable for this separation.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent like acetonitrile (B52724) or methanol. The gradient or isocratic elution will depend on the sample matrix.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or a more universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) can be used, as the carboxylate group has a weak chromophore. For quantification in biological matrices, LC-MS/MS provides high sensitivity and specificity.
Applications in Drug Development and Research
Sodium pentanoate has emerged as a molecule of interest in drug development due to its ability to act as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has been shown to have therapeutic effects in various diseases, including cancer and inflammatory disorders.
Mechanism of Action: HDAC Inhibition and Immunomodulation
Sodium pentanoate, like other short-chain fatty acids, can inhibit the activity of HDACs. This leads to an increase in histone acetylation, which in turn results in a more open chromatin structure and the transcription of genes that are often suppressed in disease states.
Recent studies have elucidated a more detailed mechanism of action, particularly on immune cells. Pentanoate has been shown to suppress autoimmunity by modulating the metabolic-epigenetic crosstalk in lymphocytes.[6]
Key aspects of its mechanism include:
-
Inhibition of Th17 cell proliferation: Pentanoate can block the proliferation of pro-inflammatory T helper 17 (Th17) lymphocytes and reduce their production of IL-17A, a cytokine implicated in chronic inflammation.[6]
-
Induction of IL-10 production: It reprograms the metabolic activity of lymphocytes towards increased glucose oxidation. This metabolic shift leads to elevated levels of acetyl-CoA, a substrate for histone acetyltransferases, and enhances mTOR activity, ultimately resulting in the increased production of the anti-inflammatory cytokine IL-10.[6]
The following diagram illustrates the proposed signaling pathway of sodium pentanoate in lymphocytes.
Caption: Signaling pathway of sodium pentanoate in lymphocytes.
Therapeutic Potential
The immunomodulatory properties of sodium pentanoate make it a promising candidate for the treatment of various inflammatory and autoimmune diseases.
-
Inflammatory Bowel Disease (IBD): Short-chain fatty acids, including pentanoate, are known to play a crucial role in maintaining gut homeostasis. By reducing inflammation and promoting a healthy gut microbiome, sodium pentanoate could be a therapeutic option for conditions like Crohn's disease and ulcerative colitis.
-
Multiple Sclerosis (MS): Research in animal models of MS has shown that pentanoate can ameliorate disease symptoms by reducing neuroinflammation.[6]
-
Cancer: As an HDAC inhibitor, sodium pentanoate has the potential to be explored as an anti-cancer agent, either as a monotherapy or in combination with other chemotherapeutic drugs. HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Experimental Protocols
In Vitro HDAC Inhibition Assay
This protocol provides a general framework for assessing the HDAC inhibitory activity of sodium pentanoate using a fluorometric assay.
Materials:
-
HeLa or other suitable cell line nuclear extract as a source of HDACs
-
HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Trichostatin A (TSA) as a positive control inhibitor
-
Developer solution containing a protease (e.g., trypsin)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of sodium pentanoate in the assay buffer.
-
In the wells of the 96-well plate, add the assay buffer, the sodium pentanoate dilutions (or TSA for positive control, and buffer for negative control), and the nuclear extract.
-
Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the HDAC fluorometric substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate for an additional 15-20 minutes at 37°C.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for AMC).
-
Calculate the percent inhibition for each concentration of sodium pentanoate and determine the IC₅₀ value.
The following workflow diagram illustrates the key steps in the HDAC inhibition assay.
Caption: Experimental workflow for HDAC inhibition assay.
Conclusion
Sodium pentanoate is a readily accessible short-chain fatty acid with significant and multifaceted biological activities. Its role as a histone deacetylase inhibitor and its ability to modulate the immune system through metabolic reprogramming highlight its therapeutic potential for a range of diseases, particularly those with an inflammatory or autoimmune component. This guide provides foundational technical information to support further research and development of sodium pentanoate as a novel therapeutic agent. Future preclinical and clinical studies are warranted to fully elucidate its efficacy and safety in various disease models.
References
- 1. chembk.com [chembk.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Sodium (1-~14~C)pentanoate | C5H9NaO2 | CID 16211996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium Pentanoate | 6106-41-8 [m.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
The Discovery and Scientific Journey of Sodium Pentanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium pentanoate, the sodium salt of valeric acid, has transitioned from a compound associated with the ancient medicinal herb valerian to a molecule of significant interest in modern biomedical research. Initially recognized for its industrial applications, recent scientific inquiry has illuminated its potent immunomodulatory and epigenetic regulatory properties. This technical guide provides a comprehensive overview of the discovery, history, and evolving research landscape of sodium pentanoate. It details its physicochemical characteristics, summarizes key experimental findings in a quantitative format, provides in-depth experimental protocols for its study, and visualizes its known mechanisms of action. This document serves as a foundational resource for researchers exploring the therapeutic potential of sodium pentanoate in inflammatory and autoimmune diseases.
Introduction: From Ancient Herb to Modern Research Tool
The history of sodium pentanoate is intrinsically linked to its acidic precursor, valeric acid. Valeric acid was first isolated in the mid-19th century from the roots of the valerian plant (Valeriana officinalis)[1]. This plant has a long and storied history in traditional medicine, used since the time of ancient Greece and Rome for its sedative and anxiolytic properties[1][2]. The name "valeric acid" itself is derived from the plant's name[3][1]. For centuries, the therapeutic effects of valerian were attributed to a complex mixture of compounds, with the specific roles of its constituents remaining largely unknown.
The synthesis of sodium pentanoate is a straightforward acid-base reaction between valeric acid and a sodium-containing base like sodium hydroxide. While the exact first synthesis is not prominently documented, it follows fundamental chemical principles known for centuries. For a significant period, the primary applications of sodium pentanoate and other valerates were industrial, serving as precursors for esters used in perfumes, cosmetics, and as food additives due to their pleasant, fruity aromas[3][1][4][5].
The modern era of sodium pentanoate research began with the broader investigation of short-chain fatty acids (SCFAs) as key signaling molecules, particularly those produced by the gut microbiome[3][1]. This line of inquiry revealed that sodium pentanoate possesses significant biological activities, most notably as a histone deacetylase (HDAC) inhibitor, placing it in a class of compounds with profound implications for epigenetic regulation and the treatment of various diseases, including cancer and autoimmune disorders[4]. Its ability to modulate immune responses has now become a central focus of its research trajectory.
Physicochemical Properties of Sodium Pentanoate
A thorough understanding of the physicochemical properties of sodium pentanoate is essential for its application in research and development.
| Property | Value | Reference |
| Chemical Formula | C₅H₉NaO₂ | [3][1] |
| Molecular Weight | 124.11 g/mol | [5] |
| Appearance | White crystalline solid | |
| Melting Point | Approximately 335 °C | |
| Boiling Point | Not applicable (decomposes) | |
| Solubility | Soluble in water, ethanol, and methanol | |
| pKa (of Valeric Acid) | ~4.82 | [1] |
Key Research Applications and Experimental Findings
The primary focus of contemporary sodium pentanoate research lies in its immunomodulatory effects, particularly in the context of autoimmune diseases.
Histone Deacetylase (HDAC) Inhibition
Sodium pentanoate is a known inhibitor of class I and II HDACs. This inhibition leads to the hyperacetylation of histones, resulting in a more open chromatin structure that alters gene expression.
Table 1: Quantitative Data on HDAC Inhibition by Sodium Pentanoate
| Parameter | Cell Type/Assay System | Result | Reference |
| HDAC Inhibition | Recombinant HDACs | Potent inhibition of class I HDACs | [6] |
| Histone H3 Acetylation | Murine CD4+ T cells | Significant increase in acetylation at K9 and K14 upon treatment | [7] |
| Histone H4 Acetylation | Murine CD4+ T cells | Marked increase in pan-acetylation following sodium pentanoate exposure | [7] |
Immunomodulation in Autoimmune Disease Models
Sodium pentanoate has shown significant therapeutic potential in preclinical models of autoimmune diseases, such as Experimental Autoimmune Encephalomyelitis (EAE), an animal model of multiple sclerosis.
Table 2: In Vivo Efficacy of Sodium Pentanoate in EAE Mouse Model
| Parameter | Treatment Group | Control Group (Vehicle) | Outcome | Reference |
| Clinical Score | Sodium Pentanoate (daily IP injection) | PBS | Significant reduction in disease severity and delayed onset of symptoms. | |
| CNS Infiltration | Sodium Pentanoate | PBS | Reduced infiltration of inflammatory cells into the central nervous system. | |
| Th17 Cell Population | Sodium Pentanoate | PBS | Decreased percentage of IL-17-producing T helper cells in the spleen and CNS. | |
| Regulatory T Cell (Treg) Population | Sodium Pentanoate | PBS | Increased percentage of Foxp3+ regulatory T cells. |
Experimental Protocols
In Vitro HDAC Inhibition Assay
This protocol describes a fluorometric assay to measure the HDAC inhibitory activity of sodium pentanoate in nuclear extracts.
Materials:
-
Nuclear extraction buffer
-
HDAC fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 25 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0)
-
Developer solution (e.g., trypsin with Trichostatin A)
-
Sodium pentanoate stock solution
-
Black 96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare nuclear extracts from the desired cell line (e.g., HeLa or HT-29 cells) using a standard protocol.
-
In a 96-well plate, add 150 µL of assay buffer to each well.
-
Add 10 µL of various concentrations of sodium pentanoate solution or a vehicle control.
-
Add 10 µL of the nuclear extract to each well.
-
Initiate the reaction by adding 10 µL of the HDAC substrate solution.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Stop the reaction and develop the signal by adding 40 µL of the developer solution.
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition relative to the vehicle control.
Western Blot for Histone Acetylation
This protocol details the detection of changes in histone H3 and H4 acetylation in cells treated with sodium pentanoate.
Materials:
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and treat with sodium pentanoate or vehicle for the specified time.
-
Lyse the cells and quantify the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot and perform densitometric analysis to quantify the changes in acetylation, normalizing to the total histone H3 loading control.
Induction and Treatment of EAE in C57BL/6 Mice
This protocol outlines the induction of chronic EAE and subsequent treatment with sodium pentanoate.
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide (MOG₃₅₋₅₅)
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sodium pentanoate solution for injection
-
8-10 week old female C57BL/6 mice
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of MOG₃₅₋₅₅ (200 µ g/mouse ) in CFA containing M. tuberculosis (200 µ g/mouse ).
-
Administer a 100 µL subcutaneous injection of the emulsion at two sites on the flank of each mouse.
-
Administer an intraperitoneal (IP) injection of pertussis toxin (200 ng/mouse).
-
-
Pertussis Toxin Boost (Day 2):
-
Administer a second IP injection of pertussis toxin (200 ng/mouse).
-
-
Treatment:
-
Begin daily IP injections of sodium pentanoate (e.g., 150 mg/kg) or vehicle control starting from a specified day post-immunization (e.g., day 3 or at the onset of clinical signs).
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0-5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: quadriplegia; 5: moribund).
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, tissues such as the spleen, lymph nodes, and central nervous system can be harvested for further analysis (e.g., flow cytometry for immune cell populations, histology for inflammation and demyelination).
-
Molecular Mechanisms and Signaling Pathways
The immunomodulatory effects of sodium pentanoate are primarily mediated through its influence on key signaling pathways in immune cells.
HDAC Inhibition and mTOR Signaling
As an HDAC inhibitor, sodium pentanoate increases histone acetylation, leading to changes in the expression of genes that regulate immune cell function. Furthermore, it has been shown to enhance the activity of the mTOR (mechanistic target of rapamycin) signaling pathway. This dual action promotes the differentiation of regulatory T cells (Tregs) and the production of the anti-inflammatory cytokine IL-10, while suppressing the development of pro-inflammatory Th17 cells.
Experimental Workflow for Investigating Immunomodulatory Effects
The following diagram illustrates a typical experimental workflow for studying the effects of sodium pentanoate on immune cells.
Conclusion and Future Directions
Sodium pentanoate has emerged as a molecule of considerable scientific interest, far removed from its historical association with the valerian root. Its role as an HDAC inhibitor and modulator of immune cell signaling pathways has positioned it as a promising candidate for further investigation in the context of autoimmune and inflammatory diseases. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate and standardize future research in this exciting field.
Future studies should aim to further elucidate the precise molecular targets of sodium pentanoate beyond its general HDAC inhibitory activity. Investigating its pharmacokinetic and pharmacodynamic properties in more detail will be crucial for its potential translation into a therapeutic agent. Furthermore, exploring its effects in other disease models where epigenetic dysregulation and immune-mediated pathology are implicated could open up new avenues for its application. The journey of sodium pentanoate from a component of an ancient herbal remedy to a tool of modern molecular biology underscores the vast potential that lies in the scientific exploration of natural products and their derivatives.
References
- 1. Valeric acid - Wikipedia [en.wikipedia.org]
- 2. Valerian - Health Professional Fact Sheet [ods.od.nih.gov]
- 3. Valeric Acid: A Small Molecule with Big Impacts on Human Health - MetwareBio [metwarebio.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Valeric_acid [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: The Use of Sodium Pentanoate in In Vitro Cell Culture Models
Introduction
Sodium pentanoate, also known as sodium valerate, is the sodium salt of pentanoic acid, a five-carbon short-chain fatty acid (SCFA). SCFAs are metabolites produced by the gut microbiota through the fermentation of dietary fiber and have emerged as significant signaling molecules in cellular processes.[1][2] In in vitro research, sodium pentanoate is utilized as a tool to investigate a range of biological phenomena, particularly in the fields of immunology and cancer biology. Its primary mechanism of action involves the inhibition of histone deacetylases (HDACs), which leads to epigenetic modifications that alter gene expression.[3][4] It also plays a crucial role in reprogramming cellular metabolism, thereby influencing cell differentiation, proliferation, and function.[3][5]
Key Applications
-
Immunomodulation: Sodium pentanoate is a potent modulator of immune cell function. It has been shown to suppress autoimmune responses by enhancing the production of the anti-inflammatory cytokine IL-10 in lymphocytes and reducing the generation of pro-inflammatory Th17 cells.[3][6]
-
Epigenetic Research: As an HDAC inhibitor, pentanoate is used to study the impact of histone acetylation on gene expression. By inhibiting HDACs, pentanoate increases the acetylation of histones, leading to a more open chromatin structure that facilitates gene transcription.[1][3]
-
Metabolic Studies: Research has demonstrated that pentanoate can reprogram the metabolic activity of lymphocytes, shifting them towards elevated glucose oxidation. This is achieved by increasing acetyl-CoA levels and enhancing mTOR activity.[3][5]
-
Cancer Research: Like other SCFAs, pentanoate is investigated for its anti-cancer properties. HDAC inhibitors are known to induce cell cycle arrest, differentiation, and apoptosis in tumor cells, making pentanoate a compound of interest in oncology studies.[4][7]
Mechanism of Action
Sodium pentanoate exerts its biological effects through two primary, interconnected pathways: epigenetic modulation via HDAC inhibition and metabolic reprogramming.
-
HDAC Inhibition: Pentanoate is a potent inhibitor of histone deacetylase (HDAC) activity in immune cells like CD4+ T lymphocytes.[3] HDACs remove acetyl groups from histone proteins, leading to condensed chromatin and transcriptional repression. By inhibiting HDACs, pentanoate promotes histone hyperacetylation, which loosens chromatin structure and allows for the transcription of genes that may have been silenced.[1][4] This epigenetic modification is a key driver of its effects on immune cell differentiation and function.[3]
-
Metabolic Reprogramming: Pentanoate influences cellular metabolism by being converted into acetyl-CoA, a critical molecule in energy production and cellular metabolism.[5] This increase in acetyl-CoA, coupled with the activation of the mTOR signaling pathway, enhances glucose oxidation.[3][5] This metabolic shift is directly linked to functional changes in lymphocytes, such as the increased production of the immunosuppressive cytokine IL-10.[3] The activation of the mTOR pathway is also known to regulate the growth, survival, and proliferation of T- and B-cells.[5]
Quantitative Data Summary
The effects of sodium pentanoate have been quantified in various in vitro models. The following tables summarize key findings.
Table 1: Effects of Sodium Pentanoate on Murine CD4+ T Cells
| Concentration | Duration | Cell Type | Key Findings | Reference |
|---|---|---|---|---|
| 0.5 mM - 3 mM | 4 days | CD4+ Splenocytes (Th17-inducing conditions) | Reduced T cell expansion at all concentrations. Reduced cell viability at ≥1 mM. Reduced FoxP3 expression at all concentrations. | [1] |
| 5 mM | 3 days | CD4+ T Cells (Th17 polarizing conditions) | Potent HDAC-inhibitory activity. Inhibited production of IL-17A. Increased expression of IL-10. |[2][3] |
Table 2: Effects of Sodium Pentanoate on Murine Regulatory B Cells (Bregs)
| Concentration | Duration | Cell Type | Key Findings | Reference |
|---|
| 5 mM | 4 days | In vitro polarized Bregs | Increased production of IL-10. Activated the mTOR signaling pathway. Increased glucose breakdown. Decreased expression of genes related to cell death. |[3][5] |
Experimental Protocols
Protocol 1: Preparation of Sodium Pentanoate Stock Solution
This protocol describes the preparation of a sterile sodium pentanoate stock solution for use in cell culture.
Materials:
-
Sodium Pentanoate (e.g., Sodium Valerate) powder
-
Sterile, cell culture-grade water or Phosphate-Buffered Saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes (15 mL or 50 mL)
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of sodium pentanoate powder.
-
Dissolve the powder in sterile, cell culture-grade water or PBS to create a concentrated stock solution (e.g., 1 M). Ensure complete dissolution.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. When ready to use, thaw an aliquot and dilute it to the final desired concentration in the cell culture medium.
Protocol 2: General Protocol for In Vitro Treatment of Lymphocytes
This protocol provides a general workflow for treating murine lymphocytes with sodium pentanoate to assess its effects on differentiation and cytokine production, based on methodologies described in the literature.[1][3]
Materials:
-
Isolated primary cells (e.g., murine CD4+ T cells or B cells)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, L-glutamine)
-
Cell culture plates (e.g., 96-well or 24-well)
-
Sterile sodium pentanoate stock solution (from Protocol 1)
-
Appropriate cytokines and antibodies for cell polarization (e.g., for Th17 generation: anti-CD3, anti-CD28, IL-6, IL-23, IL-1β).[3][6]
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Isolation: Isolate the desired lymphocyte population (e.g., CD4+ T cells) from murine spleens and lymph nodes using a standard negative isolation kit.
-
Cell Seeding: Resuspend the isolated cells in complete culture medium and seed them into culture plates at the desired density.
-
Polarization (if applicable): For differentiation studies, add the appropriate cocktail of cytokines and/or antibodies to the medium. For example, to generate Th17 cells, culture with plate-bound anti-CD3, soluble anti-CD28, and polarizing cytokines.[3]
-
Treatment: Prepare working concentrations of sodium pentanoate by diluting the stock solution in complete medium. Add the diluted pentanoate to the appropriate wells to achieve final concentrations ranging from 0.5 mM to 5 mM.[1][3] Include an untreated control group (vehicle only).
-
Incubation: Culture the cells for the desired experimental duration (e.g., 3-4 days) in an incubator at 37°C with 5% CO2.[1][3]
-
Endpoint Analysis:
-
Cell Viability and Proliferation: Assess cell viability and expansion using methods like trypan blue exclusion or flow cytometry with viability dyes.[1]
-
Cytokine Secretion: Collect the cell culture supernatant and analyze the concentration of secreted cytokines (e.g., IL-10, IL-17A) using an ELISA or a multiplex bead array.[3]
-
Immunophenotyping: Harvest the cells and stain them with fluorescently labeled antibodies against cell surface or intracellular markers (e.g., FoxP3 for Tregs, IL-17 for Th17 cells) for analysis by flow cytometry.[1]
-
Gene Expression: Extract total RNA from the cell pellets for quantitative real-time PCR (qRT-PCR) to analyze the expression of target genes.[2]
-
HDAC Activity: Measure HDAC activity in cell lysates using a commercially available fluorometric assay kit to confirm the inhibitory effect of pentanoate.[3]
-
References
- 1. Short chain fatty acid-mediated epigenetic modulation of inflammatory T cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential role of short chain fatty acids improving ex vivo T and CAR-T cell fitness and expansion for cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The short-chain fatty acid pentanoate suppresses autoimmunity by modulating the metabolic-epigenetic crosstalk in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 5. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Treating Lymphocytes with Sodium Pentanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the treatment of lymphocytes with sodium pentanoate, a short-chain fatty acid with immunomodulatory properties. The following sections detail the effects of sodium pentanoate on lymphocyte function and provide step-by-step protocols for assessing these effects.
Sodium pentanoate has been shown to be a potent regulator of immunometabolism, capable of suppressing aberrant immune cell activation.[1] It exerts its effects by reprogramming the metabolic and epigenetic states of T and B lymphocytes, leading to increased production of the immunosuppressive cytokine IL-10.[1] Mechanistically, this involves the enhancement of mTOR activity and the provision of additional acetyl-CoA for histone acetyltransferases.[1] These properties make sodium pentanoate a molecule of interest for potential therapeutic applications in autoimmune and inflammatory diseases.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of sodium pentanoate on lymphocytes as reported in the literature.
Table 1: Effect of Sodium Pentanoate on Lymphocyte Cytokine Production
| Cell Type | Treatment | Cytokine Measured | Fold Change vs. Control | Reference |
| Murine Bregs | 5 mM Sodium Pentanoate | IL-10 | Increased | [1] |
| Murine Th17 cells | 5 mM Sodium Pentanoate | IL-10 | Increased | [1] |
| Murine Th17 cells | 5 mM Sodium Pentanoate | IL-17A | Decreased | [1] |
Table 2: Effect of Various Short-Chain Fatty Acids on HDAC Activity in Murine CD4+ T Lymphocytes
| Short-Chain Fatty Acid | HDAC-Inhibitory Activity | Reference |
| Acetate | Almost completely lacking | [1] |
| Propionate | Potent | [1] |
| Butyrate | Potent | [1] |
| Pentanoate | Potent | [1] |
| Hexanoate (Caproate) | Almost completely lacking | [1] |
Experimental Protocols
General Lymphocyte Culture and Treatment with Sodium Pentanoate
This protocol describes the basic steps for culturing lymphocytes and treating them with sodium pentanoate.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated lymphocyte populations (e.g., CD4+ T cells)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution[2]
-
L-glutamine[2]
-
Sodium Pentanoate solution
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare Complete Culture Medium: Supplement RPMI 1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Cell Seeding: Resuspend lymphocytes in complete culture medium at a density of 1 x 10^6 cells/mL in cell culture plates or flasks.
-
Sodium Pentanoate Treatment: Prepare a stock solution of sodium pentanoate in sterile distilled water or PBS. Add the desired final concentration of sodium pentanoate to the cell cultures. A concentration of 5 mM has been shown to be effective.[1]
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for the desired experimental duration (e.g., 24, 48, or 72 hours).
Lymphocyte Proliferation Assay
This protocol measures the effect of sodium pentanoate on lymphocyte proliferation. A common method is the Carboxyfluorescein succinimidyl ester (CFSE) assay, which tracks cell division by flow cytometry.[4][5]
Materials:
-
Lymphocytes treated with sodium pentanoate (from Protocol 1)
-
CFSE staining solution
-
Phytohemagglutinin (PHA) or other mitogens (as a positive control for proliferation)
-
Flow cytometer
Procedure:
-
Cell Labeling: Prior to treatment, label lymphocytes with CFSE according to the manufacturer's instructions.
-
Treatment and Culture: Culture the CFSE-labeled lymphocytes with or without sodium pentanoate and with or without a mitogen like PHA for 3-5 days.
-
Cell Harvesting and Staining: Harvest the cells and stain with antibodies against cell surface markers if desired (e.g., CD4, CD8).
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Proliferating cells will show a progressive halving of CFSE fluorescence intensity with each cell division.[4]
Apoptosis Assay
This protocol determines the effect of sodium pentanoate on lymphocyte apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[6]
Materials:
-
Lymphocytes treated with sodium pentanoate (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control lymphocytes.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cytokine Production Analysis
This protocol measures the effect of sodium pentanoate on the production of cytokines, such as IL-10, by lymphocytes. This can be done by ELISA for secreted cytokines or by intracellular cytokine staining for analysis by flow cytometry.
Materials (for Intracellular Staining):
-
Lymphocytes treated with sodium pentanoate (from Protocol 1)
-
PMA (phorbol 12-myristate 13-acetate) and Ionomycin (B1663694) (for stimulation)[7][8][9]
-
Brefeldin A or Monensin (protein transport inhibitors)[8]
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against cytokines of interest (e.g., anti-IL-10)
-
Flow cytometer
Procedure:
-
Cell Stimulation: In the last 4-6 hours of culture, stimulate the lymphocytes with PMA (e.g., 25 ng/mL) and ionomycin (e.g., 1 µg/mL) in the presence of a protein transport inhibitor like Brefeldin A.[7][8]
-
Cell Harvesting and Surface Staining: Harvest the cells and stain for cell surface markers.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available kit.
-
Intracellular Staining: Stain the cells with a fluorochrome-conjugated anti-cytokine antibody.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the percentage of cells producing the cytokine of interest.
Visualizations
Caption: Experimental workflow for treating lymphocytes with sodium pentanoate.
Caption: Signaling pathway of sodium pentanoate in lymphocytes.
References
- 1. The short-chain fatty acid pentanoate suppresses autoimmunity by modulating the metabolic-epigenetic crosstalk in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hanc.info [hanc.info]
- 3. Classical Media & Buffers [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimal Method to Stimulate Cytokine Production and Its Use in Immunotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Optimal method to stimulate cytokine production and its use in immunotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Pentanoate in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pentanoate, a short-chain fatty acid (SCFA), has emerged as a potent immunomodulatory agent with significant therapeutic potential in preclinical models of autoimmune diseases. As a naturally occurring metabolite produced by gut microbiota, its influence extends beyond the gut, systemically impacting immune cell function and differentiation. These application notes provide a comprehensive overview of the use of sodium pentanoate in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and in chemically induced colitis, a model for inflammatory bowel disease. Detailed protocols for in vivo and in vitro applications are provided to facilitate further research into its mechanisms and therapeutic applications.
Mechanism of Action
Sodium pentanoate exerts its immunomodulatory effects through a multi-faceted mechanism. It functions as a histone deacetylase (HDAC) inhibitor, which alters the epigenetic landscape of immune cells, leading to changes in gene expression.[1][2] Key mechanistic actions include:
-
Suppression of Th17 Cells: Sodium pentanoate inhibits the differentiation and proliferation of pathogenic T helper 17 (Th17) cells and reduces their production of the pro-inflammatory cytokine IL-17A.[1][2]
-
Induction of Regulatory B Cells (Bregs): It promotes the generation of IL-10-producing regulatory B cells, which play a crucial role in suppressing autoimmune responses.[1]
-
Metabolic Reprogramming: Sodium pentanoate enhances glucose oxidation in lymphocytes by increasing acetyl-CoA levels and activating the mTOR signaling pathway, which is linked to increased IL-10 production.[1][3]
Data Presentation
Table 1: In Vivo Efficacy of Sodium Pentanoate in Experimental Autoimmune Encephalomyelitis (EAE)
| Parameter | Control Group (EAE) | Sodium Pentanoate-Treated Group (EAE) | Reference |
| Peak Clinical Score | ~3.5 | ~2.0 | [2] |
| CD4+ T cells in CNS (cells x 10^5) | ~15 | ~5 | [2] |
| IL-17A+ CD4+ T cells in CNS (%) | ~2.5 | ~1.0 | [2] |
| IFN-γ+ IL-17A+ CD4+ T cells in CNS (%) | ~1.5 | ~0.5 | [2] |
CNS: Central Nervous System. Data are approximate values derived from graphical representations in the cited literature.
Table 2: In Vitro Effects of Sodium Pentanoate on Murine Lymphocytes
| Cell Type & Treatment | Parameter | Result | Reference |
| Th17 cells + Pentanoate (5 mM) | IL-17A Production | Significantly Decreased | [2] |
| Th17 cells + Pentanoate (5 mM) | IL-10 Production | Significantly Increased | [1] |
| B cells + Pentanoate | IL-10 Production | Significantly Increased | [1] |
| CD4+ T cells | HDAC Activity | Potent Inhibition | [1] |
Experimental Protocols
Protocol 1: Induction and Treatment of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
1. EAE Induction: a. On day 0, immunize 8-12 week old female C57BL/6 mice subcutaneously at two sites on the flanks with an emulsion containing 200 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with 4 mg/ml Mycobacterium tuberculosis.[4][5] b. On day 0 and day 2, administer 200 ng of pertussis toxin intraperitoneally.[5]
2. Sodium Pentanoate Treatment: a. Prepare a stock solution of sodium pentanoate in sterile phosphate-buffered saline (PBS). b. Starting from the day of immunization (prophylactic treatment) or upon onset of clinical signs (therapeutic treatment), administer sodium pentanoate daily via oral gavage at a dose of 200 mg/kg body weight. c. A control group should receive an equivalent volume of PBS.
3. Clinical Scoring: a. Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:[5][6][7]
- 0: No clinical signs
- 1: Limp tail
- 2: Hind limb weakness
- 3: Complete hind limb paralysis
- 4: Hind limb and forelimb paralysis
- 5: Moribund or dead
Protocol 2: Induction and Treatment of DSS-Induced Colitis
1. Colitis Induction: a. Administer 2-3% (w/v) Dextran Sulfate (B86663) Sodium (DSS) in the drinking water of 8-12 week old C57BL/6 mice for 5-7 consecutive days.[8][9]
2. Sodium Pentanoate Treatment: a. During the DSS administration period, provide sodium pentanoate in the drinking water at a concentration of 150 mM.[1] b. The control group should receive regular drinking water.
3. Disease Activity Assessment: a. Monitor body weight, stool consistency, and presence of blood in the feces daily. b. At the end of the experiment, measure colon length and collect tissue for histological analysis of inflammation and tissue damage.
Protocol 3: In Vitro Generation of IL-10-Producing Regulatory B cells (Bregs)
1. B cell Isolation: a. Isolate splenocytes from C57BL/6 mice. b. Purify B cells using magnetic-activated cell sorting (MACS) with CD19 microbeads.
2. B cell Culture and Stimulation: a. Culture purified B cells in complete RPMI-1640 medium. b. Stimulate the B cells with Lipopolysaccharide (LPS) (10 µg/ml) in the presence of sodium pentanoate (1.25-5 mM) for 48-72 hours.[1] c. A control group should be stimulated with LPS in the absence of sodium pentanoate.
3. Analysis of IL-10 Production: a. After the incubation period, collect the cell culture supernatant and measure the concentration of IL-10 by ELISA. b. Intracellular staining for IL-10 followed by flow cytometric analysis can also be performed.
Protocol 4: Histone Deacetylase (HDAC) Activity Assay
1. Nuclear Extract Preparation: a. Isolate CD4+ T cells from the spleens of C57BL/6 mice. b. Prepare nuclear extracts from the isolated T cells using a commercial nuclear extraction kit.
2. HDAC Activity Measurement: a. Use a colorimetric or fluorometric HDAC activity assay kit. b. In a 96-well plate, add the nuclear extract, the HDAC substrate, and varying concentrations of sodium pentanoate (or other HDAC inhibitors like Trichostatin A as a positive control).[1] c. Incubate the plate according to the manufacturer's instructions. d. Measure the absorbance or fluorescence to determine the level of HDAC activity.
Visualizations
Caption: Mechanism of action of sodium pentanoate in autoimmunity.
Caption: Experimental workflow for EAE induction and treatment.
Caption: Workflow for in vitro generation of regulatory B cells.
References
- 1. The short-chain fatty acid pentanoate suppresses autoimmunity by modulating the metabolic-epigenetic crosstalk in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Treatment of Experimental Autoimmune Encephalomyelitis with an Inhibitor of Phosphodiesterase-8 (PDE8) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction and Clinical Scoring of Chronic-Relapsing Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Experimental Use of Sodium Pentanoate in Colitis Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the experimental use of sodium pentanoate (also known as sodium valerate) in murine models of colitis. Sodium pentanoate, a short-chain fatty acid (SCFA), has demonstrated significant immunomodulatory potential, offering a promising therapeutic avenue for inflammatory bowel disease (IBD). The information herein is curated for researchers in academia and the pharmaceutical industry engaged in the study of IBD and the development of novel therapeutics.
Mechanism of Action
Sodium pentanoate exerts its anti-inflammatory effects in the context of colitis primarily through the activation of G protein-coupled receptors 41 and 43 (GPR41 and GPR43) on immune cells, particularly macrophages.[1][2] Activation of these receptors on macrophages by pentanoate leads to a downstream signaling cascade that ultimately suppresses the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6).[1] This targeted modulation of macrophage activity helps to ameliorate the inflammatory response characteristic of colitis.
Signaling Pathway of Sodium Pentanoate in Macrophages
References
Application Note: Quantification of Sodium Pentanoate using Gas Chromatography with Flame Ionization Detection (GC-FID)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium pentanoate, the sodium salt of valeric acid, is a short-chain fatty acid (SCFA) of significant interest in various fields, including microbiome research and as a potential therapeutic agent. Accurate quantification of sodium pentanoate in diverse biological matrices is crucial for understanding its physiological roles and for pharmaceutical development. Gas chromatography with flame ionization detection (GC-FID) is a robust and sensitive technique for the analysis of volatile organic compounds.[1][2] However, due to the low volatility of its salt form, direct analysis of sodium pentanoate by GC is not feasible. This application note details a reliable method for the quantification of sodium pentanoate involving a derivatization step to convert it into a volatile ester, followed by analysis using GC-FID.
Principle
To render the non-volatile sodium pentanoate suitable for gas chromatography, a derivatization step is employed.[3][4] This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert sodium pentanoate into its more volatile trimethylsilyl (B98337) (TMS) ester. The resulting derivative is then separated on a GC column and detected by a flame ionization detector (FID). Quantification is achieved by using an internal standard and generating a calibration curve.
Experimental Protocols
Materials and Reagents
-
Sodium Pentanoate (analytical standard)
-
Internal Standard (e.g., Heptanoic acid)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (B86663), anhydrous
-
Deionized water
-
Sample matrix (e.g., plasma, fermentation broth)
Equipment
-
Gas chromatograph equipped with a flame ionization detector (GC-FID)
-
Capillary GC column (e.g., DB-FFAP, 30 m x 0.53 mm, 1.0 µm film thickness)[5]
-
Autosampler
-
Centrifuge
-
Vortex mixer
-
Heating block or water bath
-
Analytical balance
-
Glassware: vials, pipettes, volumetric flasks
Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
Sample Acidification: To a 1 mL aliquot of the sample (e.g., plasma, fermentation broth) in a glass vial, add 100 µL of the internal standard solution (Heptanoic acid in deionized water). Acidify the sample to approximately pH 2 by adding concentrated HCl dropwise. This converts the sodium pentanoate salt to its free acid form, pentanoic acid.
-
Extraction: Add 2 mL of dichloromethane to the vial. Vortex vigorously for 2 minutes to extract the pentanoic acid and the internal standard into the organic layer.
-
Phase Separation: Centrifuge the vial at 3000 rpm for 10 minutes to achieve complete phase separation.
-
Organic Layer Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean glass vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.
-
Derivatization: Transfer 100 µL of the dried organic extract to a clean autosampler vial. Add 50 µL of BSTFA.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath to facilitate the derivatization reaction.[1]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-FID system.
GC-FID Operating Conditions
| Parameter | Value |
| Column | DB-FFAP (30 m x 0.53 mm, 1.0 µm)[5] |
| Carrier Gas | Nitrogen or Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 |
| Oven Program | Initial temperature 50°C (hold for 2 min), ramp at 10°C/min to 210°C (hold for 3 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C |
| Makeup Gas | Nitrogen, 25 mL/min |
Calibration and Quantification
Prepare a series of calibration standards by spiking a blank matrix with known concentrations of sodium pentanoate. Process these standards using the same sample preparation procedure as the unknown samples. Generate a calibration curve by plotting the peak area ratio of the pentanoate derivative to the internal standard against the concentration of sodium pentanoate. The concentration of sodium pentanoate in the unknown samples can then be determined from this calibration curve.
Data Presentation
The performance of this method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below.
| Parameter | Result |
| Linear Range | 0.5 - 500 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Intra-day Precision (%RSD) | < 4% |
| Inter-day Precision (%RSD) | < 7% |
| Recovery | 95% - 105% |
(Note: The above data is a representative summary based on typical performance for SCFA analysis and may vary depending on the specific matrix and instrumentation.)[6][7][8]
Visualization
Caption: Experimental workflow for sodium pentanoate quantification.
Conclusion
This application note provides a detailed and robust protocol for the quantification of sodium pentanoate in various sample matrices using GC-FID. The method, which incorporates a crucial derivatization step, demonstrates excellent linearity, sensitivity, and precision, making it a valuable tool for researchers, scientists, and professionals in drug development.
References
- 1. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 7. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Sodium Pentanoate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pentanoate, the sodium salt of pentanoic acid (also known as valeric acid), is a short-chain fatty acid (SCFA) that has garnered increasing interest in cell biology and drug development. As a histone deacetylase (HDAC) inhibitor, it plays a crucial role in epigenetic regulation by altering chromatin structure and gene expression. These modifications can lead to various cellular responses, including cell cycle arrest, apoptosis, and modulation of inflammatory and immune responses.
These application notes provide detailed protocols for the preparation and use of sodium pentanoate solutions in cell culture experiments, summarize key quantitative data, and illustrate its known signaling pathways.
Physicochemical Properties and Storage
Proper handling and storage of sodium pentanoate are critical for maintaining its stability and ensuring experimental reproducibility.
| Property | Value | Reference |
| Molecular Formula | C₅H₉NaO₂ | [1] |
| Molecular Weight | 124.11 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Highly soluble in water | [1] |
| Storage | Store at room temperature | [1] |
| Stability | Stable for at least three years when stored under recommended conditions | [1] |
Experimental Protocols
Protocol 1: Preparation of a 1 M Sodium Pentanoate Stock Solution
This protocol describes the preparation of a 1 M stock solution of sodium pentanoate, which can be further diluted to desired working concentrations.
Materials:
-
Sodium Pentanoate (powder)
-
Sterile, deionized, or distilled water (cell culture grade)
-
Sterile 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
pH meter
-
1 N NaOH and 1 N HCl (sterile)
Procedure:
-
Weighing: Accurately weigh out 1.241 g of sodium pentanoate powder.
-
Dissolving: Transfer the powder to a sterile 50 mL conical tube. Add approximately 8 mL of sterile water. Vortex or mix gently until the powder is completely dissolved.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile water.
-
pH Measurement and Adjustment: Measure the pH of the solution using a calibrated pH meter. The pH of a freshly prepared solution may be slightly basic. If necessary, adjust the pH to a physiological range (typically 7.2-7.4) by adding small volumes of sterile 1 N HCl or 1 N NaOH.
-
Sterilization: Sterile-filter the solution through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Protocol 2: General Cell Treatment with Sodium Pentanoate
This protocol provides a general workflow for treating cultured cells with sodium pentanoate.
Materials:
-
Cultured cells in appropriate multi-well plates or flasks
-
Complete cell culture medium
-
1 M Sodium Pentanoate stock solution (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed cells at the desired density in a multi-well plate or flask and allow them to attach and grow overnight, or until they reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 1 M sodium pentanoate stock solution. Prepare the desired final concentration of sodium pentanoate by diluting the stock solution in complete cell culture medium. For example, to prepare a 1 mM working solution, add 10 µL of the 1 M stock solution to 10 mL of complete medium.
-
Cell Treatment: Carefully remove the old medium from the cells. Wash the cells once with sterile PBS (optional, depending on the cell line and experimental design). Add the appropriate volume of the prepared sodium pentanoate-containing medium to each well or flask.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays, gene expression analysis, or protein analysis.
Protocol 3: Cell Viability (MTT) Assay
This protocol describes the use of an MTT assay to assess the effect of sodium pentanoate on cell viability.
Materials:
-
Cells treated with sodium pentanoate (as in Protocol 2) in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Procedure:
-
MTT Addition: At the end of the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of sodium pentanoate in cell culture.
Table 1: HDAC Inhibition
| Compound | IC₅₀ | Notes | Reference |
| Sodium Butyrate (B1204436) | 0.80 mM | A related short-chain fatty acid, often used as a reference for HDAC inhibition. | [2] |
Note: A specific IC₅₀ value for sodium pentanoate is not widely reported in the literature, but it is expected to be in a similar millimolar range to sodium butyrate due to structural similarity.
Table 2: Recommended Working Concentrations
| Cell Type | Application | Concentration Range | Reference |
| Murine CD4+ T cells | Immunomodulation (inhibition of IL-17A, induction of IL-10) | 1-5 mM | [3] |
| Various Cancer Cell Lines | HDAC Inhibition, Cell Cycle Arrest, Apoptosis Induction | 1-10 mM (typical starting range) | General knowledge based on related SCFAs |
Table 3: Effects on Cytokine Production
| Cytokine | Cell Type | Treatment Concentration | Fold Change/Effect | Reference |
| IL-10 | Murine CD4+ T cells | 5 mM | Increased production | [3] |
| IL-17A | Murine CD4+ T cells | 5 mM | Decreased production | [3] |
Signaling Pathways
Sodium pentanoate exerts its cellular effects through the modulation of key signaling pathways. As an HDAC inhibitor, it influences gene expression, and it has also been shown to impact the mTOR and IL-10 signaling pathways.
HDAC Inhibition and Gene Regulation
Figure 1. Sodium pentanoate inhibits histone deacetylases (HDACs), leading to an increase in acetylated histones. This results in a more relaxed chromatin structure, which alters gene expression patterns.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Sodium pentanoate can influence this pathway, although the exact molecular interactions are still under investigation. One proposed mechanism is through the activation of AMPK, which in turn inhibits the mTORC1 complex.
Figure 2. Sodium pentanoate can activate AMPK, which in turn activates the TSC1/2 complex. This leads to the inhibition of Rheb-GTP and subsequent inhibition of the mTORC1 complex, resulting in decreased protein synthesis and activation of autophagy.
IL-10 Signaling Pathway
Interleukin-10 (IL-10) is an anti-inflammatory cytokine. Sodium pentanoate has been shown to increase IL-10 production, which then activates the JAK-STAT signaling pathway.
Figure 3. Sodium pentanoate treatment leads to increased production of IL-10. IL-10 binds to its receptor, activating the JAK1/TYK2 kinases, which then phosphorylate STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus to induce the expression of anti-inflammatory genes.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of sodium pentanoate on cultured cells.
Figure 4. A typical workflow for studying the effects of sodium pentanoate, from solution preparation to downstream cellular and molecular analyses.
Conclusion
Sodium pentanoate is a versatile tool for studying epigenetic regulation and immunomodulation in vitro. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize sodium pentanoate in their cell culture experiments. Careful adherence to these protocols will ensure reliable and reproducible results. Further investigation into the specific molecular targets and pathways affected by sodium pentanoate will continue to expand its applications in biomedical research and drug discovery.
References
Application Notes and Protocols: Sodium Pentanoate as a Substrate in Metabolic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium pentanoate, the sodium salt of pentanoic acid (also known as valeric acid), is a short-chain fatty acid (SCFA) that has garnered significant interest in metabolic and immunological research.[1][2][3] As a product of gut microbial fermentation, it serves as an important signaling molecule and energy source for host cells. These application notes provide an overview of the metabolic role of sodium pentanoate, its applications in research, and detailed protocols for its use in metabolic studies.
Sodium pentanoate is a potent regulator of immunometabolism, capable of reprogramming the metabolic activity of lymphocytes.[1][2][3] Its effects are primarily mediated through two interconnected mechanisms: its catabolism to supply acetyl-CoA for biosynthetic and epigenetic processes, and its activity as a histone deacetylase (HDAC) inhibitor.[1][4] These dual functions make it a valuable tool for studying the interplay between metabolism, epigenetics, and immune cell function, with therapeutic potential for inflammatory and autoimmune diseases.[1][2][3][4]
Metabolic and Signaling Pathways
Sodium pentanoate exerts its influence on cellular metabolism and function through a multi-faceted pathway. Upon entering the cell, it is converted into acetyl-CoA, a central metabolite, and it also directly inhibits HDACs. This leads to metabolic reprogramming and altered gene expression.
References
- 1. The short-chain fatty acid pentanoate suppresses autoimmunity by modulating the metabolic-epigenetic crosstalk in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.iucc.ac.il [cris.iucc.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. The short-chain fatty acid pentanoate suppresses autoimmunity by modulating the metabolic-epigenetic crosstalk in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sodium Salts of Short-Chain Fatty Acids in Neuroscience Research: A Focus on Sodium Butyrate and Valproate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of neuroscience, the sodium salts of short-chain fatty acids (SCFAs), particularly sodium butyrate (B1204436) and sodium valproate (the sodium salt of valproic acid, a branched-chain fatty acid), have garnered significant attention for their therapeutic potential across a spectrum of neurological and psychiatric disorders. While the term "sodium pentanoate" (the sodium salt of pentanoic acid, also known as valeric acid) is less common in the literature, its chemical similarity to butyrate and valproate suggests overlapping mechanisms and applications. This document will focus on the well-documented applications of sodium butyrate and sodium valproate in neuroscience research, providing detailed application notes, experimental protocols, and a summary of their mechanisms of action. These compounds are primarily investigated for their roles as histone deacetylase (HDAC) inhibitors, with downstream effects on gene expression, neuroinflammation, and synaptic plasticity.
Application Notes
Sodium Butyrate in Neurodegenerative Diseases and Ischemic Stroke
Sodium butyrate (NaB) is extensively studied for its neuroprotective properties. As a potent HDAC inhibitor, it modulates gene expression, leading to beneficial effects in models of Alzheimer's disease, Parkinson's disease, and Huntington's disease.
-
Alzheimer's Disease (AD): NaB has been shown to reduce the accumulation of amyloid-β (Aβ) plaques, a hallmark of AD.[1] It is believed to achieve this by promoting the expression of genes involved in Aβ clearance and reducing neuroinflammation.[2] Studies in transgenic mouse models of AD have demonstrated that NaB treatment can improve cognitive function.[1]
-
Ischemic Stroke: In animal models of ischemic stroke, NaB treatment has been shown to reduce infarct volume and improve neurological outcomes.[3] Its neuroprotective effects are attributed to the upregulation of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and the suppression of inflammatory responses.[4][5]
Sodium Valproate in Epilepsy and Bipolar Disorder
Sodium valproate (VPA) is a widely used antiepileptic drug and mood stabilizer. Its mechanisms of action are multifaceted, involving the potentiation of GABAergic inhibition, modulation of voltage-gated ion channels, and HDAC inhibition.
-
Epilepsy: VPA is effective against a broad range of seizure types.[6] Its primary anticonvulsant mechanism is thought to be the enhancement of GABAergic neurotransmission by increasing GABA synthesis and release, and inhibiting its degradation.[7] VPA also blocks voltage-gated sodium channels, which contributes to the stabilization of neuronal membranes and prevention of repetitive firing.[8][9]
-
Bipolar Disorder: VPA is a first-line treatment for bipolar disorder, particularly for manic episodes. Its mood-stabilizing effects are linked to its ability to modulate intracellular signaling pathways, including the Wnt/β-catenin and phosphoinositide pathways, and its role as an HDAC inhibitor.
Quantitative Data Summary
| Compound | Model System | Dosage | Key Findings | Reference |
| Sodium Butyrate | 5xFAD Mouse Model of AD | 5 mg/kg/day or 15 mg/kg/day for 12 weeks | 40% reduction in brain Aβ levels; 25% increase in fear response (cued and contextual). | [1] |
| Sodium Butyrate | Rat Model of Permanent Cerebral Ischemia | 300 mg/kg, i.p. at 6 and 30 hours post-MCAo | Significant reduction in infarct volume at 2 and 5 days post-stroke. | [3] |
| Nano Sodium Valproate | Rat Model of PTZ-induced Seizures (Acute) | ~300 mg/kg | Protection against seizures for up to 6 hours. | [6] |
| Standard Sodium Valproate | Rat Model of PTZ-induced Seizures (Acute) | 300 mg/kg | Protection against seizures for up to 4 hours. | [6] |
| Nano Sodium Valproate | Rat Model of PTZ-induced Seizures (Kindling) | ~75 mg/kg and ~150 mg/kg | Complete protection from seizures. | [6] |
| Standard Sodium Valproate | Rat Model of PTZ-induced Seizures (Kindling) | 300 mg/kg | Complete protection from seizures. | [6] |
Experimental Protocols
In Vivo Administration of Sodium Butyrate in a Mouse Model of Alzheimer's Disease
This protocol is based on a study investigating the effects of sodium butyrate on cognitive function and amyloid-β pathology in the 5xFAD mouse model.[1]
1. Animals and Housing:
- Use male 5xFAD transgenic mice, 8-10 weeks of age at the start of the experiment.
- House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
- Provide ad libitum access to food and water.
2. Diet Preparation and Administration:
- Prepare a control diet and two sodium butyrate-supplemented diets (5 mg/kg/day and 15 mg/kg/day).
- The sodium butyrate can be incorporated into standard rodent chow.
- Administer the respective diets to the control and experimental groups for 12 weeks.
3. Behavioral Testing (Contextual and Cued Fear Conditioning):
- Training:
- Place the mouse in the conditioning chamber and allow for a 2-minute exploration period.
- Present a conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB, 2 kHz), for 30 seconds.
- During the last 2 seconds of the CS, deliver an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA).
- Repeat the CS-US pairing after a 2-minute interval.
- Remove the mouse from the chamber 30 seconds after the second shock.
- Contextual Fear Testing (24 hours after training):
- Place the mouse back into the same conditioning chamber for 5 minutes without any stimuli.
- Record the percentage of time the mouse exhibits freezing behavior.
- Cued Fear Testing (48 hours after training):
- Place the mouse in a novel context (different chamber with altered visual and olfactory cues).
- Allow for a 3-minute exploration period.
- Present the CS (auditory tone) for 3 minutes.
- Record the percentage of time the mouse exhibits freezing behavior during the CS presentation.
4. Brain Tissue Collection and Analysis:
- At the end of the 12-week intervention, euthanize the mice and collect the brain tissue.
- Process the brain tissue for the measurement of amyloid-β levels using techniques such as ELISA or immunohistochemistry.
In Vivo Administration of Sodium Valproate in a Rat Model of Acute Seizures
This protocol is based on a study evaluating the efficacy of sodium valproate in a pentylenetetrazole (PTZ)-induced acute seizure model in rats.[6]
1. Animals and Housing:
- Use male Wistar rats.
- House rats under standard laboratory conditions.
2. Drug Administration:
- Administer sodium valproate (e.g., 300 mg/kg) or nano-formulated sodium valproate intraperitoneally (i.p.).
- The control group receives a vehicle injection.
3. Seizure Induction:
- 30 minutes after drug administration, induce seizures by administering a single dose of pentylenetetrazole (PTZ) (e.g., 60 mg/kg, i.p.).
4. Seizure Scoring:
- Immediately after PTZ injection, observe the rats for seizure activity for a predefined period (e.g., 30 minutes).
- Score the seizure severity using a standardized scale (e.g., Racine's scale).
5. Data Analysis:
- Compare the seizure scores and latency to the first seizure between the control and sodium valproate-treated groups.
Signaling Pathways and Mechanisms of Action
Sodium Butyrate as a Histone Deacetylase Inhibitor
Sodium butyrate's primary mechanism of action is the inhibition of histone deacetylases (HDACs). This leads to an increase in histone acetylation, a key epigenetic modification that relaxes chromatin structure and enhances gene transcription.
Caption: Sodium Butyrate's HDAC Inhibition Pathway.
Sodium Valproate's Multifaceted Mechanism in Epilepsy
Sodium valproate exerts its anticonvulsant effects through several mechanisms, primarily by enhancing GABAergic inhibition and modulating voltage-gated sodium channels.
Caption: Sodium Valproate's Mechanisms in Epilepsy.
Experimental Workflow: From Animal Model to Data Analysis
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a compound like sodium butyrate or valproate in a rodent model of a neurological disorder.
Caption: Neuroscience Research Experimental Workflow.
Conclusion
Sodium butyrate and sodium valproate are valuable tools in neuroscience research with significant therapeutic implications. Their ability to modulate fundamental cellular processes such as gene expression and neuronal excitability makes them compelling candidates for the treatment of a wide range of neurological and psychiatric disorders. The provided application notes, protocols, and mechanistic diagrams offer a comprehensive overview for researchers and drug development professionals interested in harnessing the potential of these short-chain fatty acid salts. Further investigation into the specific effects of sodium pentanoate and other related SCFAs is warranted to expand our understanding of their neuropharmacological properties.
References
- 1. Sodium Butyrate Reduces Brain Amyloid-β Levels and Improves Cognitive Memory Performance in an Alzheimer's Disease Transgenic Mouse Model at an Early Disease Stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Short-Chain Fatty Acids Derived from Gut Microbiota in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone deacetylase inhibitor, sodium butyrate, exhibits neuroprotective effects for ischemic stroke in middle-aged female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The HDAC inhibitor, sodium butyrate, stimulates neurogenesis in the ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HDAC inhibitor, sodium butyrate, stimulates neurogenesis in the ischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of sodium valproate loaded nanoparticles in acute and chronic pentylenetetrazole induced seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Role of Sodium Channels in Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiology, Sodium Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Epigenetic Modifications Using Sodium Pentanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing sodium pentanoate, a short-chain fatty acid and histone deacetylyase (HDAC) inhibitor, in the study of epigenetic modifications. This document includes an overview of its mechanism of action, detailed experimental protocols, and data presentation guidelines.
Introduction
Sodium pentanoate is a valuable tool for researchers investigating the role of epigenetics in various biological processes, including gene expression, cell differentiation, and disease pathogenesis. As a histone deacetylase (HDAC) inhibitor, sodium pentanoate increases the acetylation of histones, leading to a more open chromatin structure and altered gene expression.[1] This makes it a compound of interest for studies in cancer biology, immunology, and neurobiology.
Mechanism of Action
Sodium pentanoate exerts its biological effects primarily through the inhibition of class I and II histone deacetylases (HDACs).[1] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, sodium pentanoate promotes histone hyperacetylation, which neutralizes the positive charge of histones and weakens their interaction with DNA. This results in a more relaxed chromatin state, allowing transcription factors and RNA polymerase to access DNA and activate gene expression.
Beyond its effects on histone acetylation, sodium pentanoate has been shown to influence cellular signaling pathways, such as the mTOR pathway, which is a key regulator of cell growth, proliferation, and metabolism.[1][2]
Data Presentation
Quantitative Data Summary
The following tables summarize the expected quantitative data from experiments using sodium pentanoate. Please note that specific values may vary depending on the cell type, experimental conditions, and the specific assays used.
Table 1: HDAC Inhibition Profile of Sodium Pentanoate
| HDAC Isoform | IC50 (µM) |
| HDAC1 | Data not available |
| HDAC2 | Data not available |
| HDAC3 | Data not available |
| HDAC4 | Data not available |
| HDAC5 | Data not available |
| HDAC6 | Data not available |
| HDAC7 | Data not available |
| HDAC8 | Data not available |
| HDAC9 | Data not available |
| HDAC10 | Data not available |
| HDAC11 | Data not available |
Table 2: Effect of Sodium Pentanoate on Histone Acetylation
| Histone Mark | Fold Change (Treated vs. Control) |
| Acetyl-Histone H3 (Ac-H3) | Expected to increase |
| Acetyl-Histone H4 (Ac-H4) | Expected to increase |
Note: The fold change in histone acetylation should be quantified by Western blot or mass spectrometry.[3][4][5][6][7] The magnitude of the increase will depend on the concentration of sodium pentanoate, treatment duration, and cell type.
Table 3: Genes Regulated by Sodium Pentanoate Treatment
| Gene Name | Regulation | Fold Change (Treated vs. Control) |
| Example Gene 1 | Upregulated | e.g., 2.5-fold |
| Example Gene 2 | Downregulated | e.g., -1.8-fold |
Note: A comprehensive list of genes specifically regulated by sodium pentanoate is not yet established. Gene expression changes should be determined by qPCR or RNA-sequencing. Studies on similar HDAC inhibitors like sodium valproate have shown regulation of genes involved in cell cycle control and differentiation.[8][9][10][11]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with Sodium Pentanoate
This protocol outlines the general procedure for treating cultured mammalian cells with sodium pentanoate.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sodium pentanoate (powder)
-
Sterile PBS
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture flasks or plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare Sodium Pentanoate Stock Solution: Dissolve sodium pentanoate powder in sterile water or PBS to prepare a concentrated stock solution (e.g., 1 M). Filter-sterilize the stock solution using a 0.22 µm filter. Store aliquots at -20°C.
-
Treatment:
-
Dilute the sodium pentanoate stock solution in complete culture medium to the desired final concentration. A typical starting concentration range is 1-5 mM.[1] The optimal concentration should be determined empirically for each cell line and experimental endpoint.
-
Remove the existing medium from the cells and replace it with the medium containing sodium pentanoate.
-
Include a vehicle control (medium with the same volume of water or PBS used to dissolve the sodium pentanoate).
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the specific epigenetic modification or downstream effect being studied.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., histone extraction, RNA isolation, or chromatin immunoprecipitation).
Protocol 2: Histone Extraction
This protocol describes the acid extraction of histones from cultured cells.
Materials:
-
Treated and control cell pellets
-
Hypotonic Lysis Buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT)
-
0.4 N H2SO4
-
Acetone (B3395972), ice-cold
-
1X PBS
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Hypotonic Lysis Buffer and incubate on ice for 30 minutes.
-
Nuclei Isolation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate on a rotator for at least 1 hour at 4°C.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Protein Precipitation: Transfer the supernatant containing the histones to a new tube. Add 10 volumes of ice-cold acetone and incubate at -20°C overnight to precipitate the histones.
-
Pellet Histones: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Wash: Discard the supernatant and wash the histone pellet with ice-cold acetone.
-
Air Dry and Resuspend: Air-dry the pellet and resuspend in sterile water.
-
Quantification: Determine the protein concentration using a Bradford or BCA assay.
Protocol 3: Western Blot for Histone Acetylation
This protocol is for detecting changes in histone H3 and H4 acetylation levels.
Materials:
-
Extracted histone samples
-
SDS-PAGE gels (15% acrylamide (B121943) is recommended for good resolution of histones)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-H3, anti-acetyl-H4, anti-total H3, anti-total H4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Mix histone samples with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto the SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for acetylated histones and total histones (as a loading control).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
Protocol 4: Chromatin Immunoprecipitation (ChIP)
This protocol provides a general workflow for ChIP to analyze the association of acetylated histones with specific genomic regions.
Materials:
-
Treated and control cells
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Lysis Buffer (e.g., RIPA buffer)
-
Antibodies for immunoprecipitation (e.g., anti-acetyl-H3, anti-acetyl-H4, and a negative control IgG)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:Chloroform:Isoamyl alcohol
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin with the specific antibody (or IgG control) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Analysis: Analyze the immunoprecipitated DNA by qPCR or ChIP-seq.
Protocol 5: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring changes in the expression of target genes.
Materials:
-
RNA isolated from treated and control cells
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from cells using a standard method (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions containing cDNA, forward and reverse primers, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quantitative analysis of histone methylation and acetylation isoforms from their deuteroacetylated derivatives: application to a series of knockout mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of quantification precision of histone post-translational modifications by using an ion trap and down to 50,000 cells as starting material - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of the hormone-induced hyperacetylation of histone H3 associated with the steroidogenic acute regulatory protein gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemsysbio.stanford.edu [chemsysbio.stanford.edu]
- 8. Regulation of Gene Expression by Sodium Valproate in Epithelial-to-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcriptional analysis of sodium valproate in a serotonergic cell line reveals gene regulation through both HDAC inhibition-dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vivo Administration of Sodium Pentanoate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pentanoate, also known as sodium valerate, is a short-chain fatty acid (SCFA) that has garnered significant interest in biomedical research for its immunomodulatory properties. As a product of gut microbial fermentation of dietary fiber, it represents a key mediator in the gut-immune axis. In vivo animal studies are crucial for elucidating its therapeutic potential in various disease models. These application notes provide detailed protocols and quantitative data for the administration of sodium pentanoate in animal studies, with a focus on autoimmune and inflammatory disease models.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize the key quantitative parameters from animal studies involving the administration of sodium pentanoate.
Table 1: Oral Administration of Sodium Pentanoate
| Animal Model | Mouse Strain | Dosage | Duration | Key Findings | Reference |
| General Immunomodulation | FIR × tiger and Germ-Free (GF) mice | 150 mM in drinking water | 4 weeks | Increased IL-10+ subpopulation within colonic regulatory T cells. | [1] |
Table 2: Intraperitoneal Administration of Sodium Pentanoate
| Animal Model | Mouse Strain | Dosage | Frequency | Duration | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | FIR × tiger mice | 800 mg/kg | Daily | Throughout the experiment | Ameliorated T cell-mediated immunopathology in the brain. Reduced proportion of IL-17A+ and IFN-γ+IL-17A+ cells within the Foxp3+ Treg population in the CNS. | [1] |
| EAE in SFB-monocolonized mice | Germ-Free (GF) mice | 800 mg/kg | Three times per week | 15-20 days | Ameliorated SFB-promoted inflammation in the central nervous system. | [1] |
| T-cell Transfer Colitis | Rag1-/- mice | 5 mM (for in vitro pre-culture of Bregs) | N/A (Adoptive Transfer) | 50 days post-transfer | Co-transfer of pentanoate-treated B cells with naive T cells prevented weight loss and ameliorated immunopathology. | [1] |
Experimental Protocols
Protocol 1: Oral Administration of Sodium Pentanoate in Drinking Water
This protocol is suitable for long-term administration to assess the chronic effects of sodium pentanoate on the immune system.
Materials:
-
Sodium pentanoate (Sigma-Aldrich or equivalent)
-
Sterile drinking water
-
Animal water bottles
-
Appropriate mouse strain (e.g., C57BL/6, FIR × tiger reporter mice)
Procedure:
-
Preparation of Sodium Pentanoate Solution:
-
Calculate the required amount of sodium pentanoate to achieve a final concentration of 150 mM in the total volume of drinking water.
-
Dissolve the sodium pentanoate in sterile drinking water. Ensure complete dissolution.
-
Prepare fresh solution at least once a week.
-
-
Animal Acclimatization:
-
House the mice under specific pathogen-free (SPF) conditions.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
-
-
Administration:
-
Provide the 150 mM sodium pentanoate solution as the sole source of drinking water to the treatment group.
-
The control group should receive regular sterile drinking water.
-
Monitor water consumption to ensure adequate hydration and estimate the daily intake of sodium pentanoate.
-
-
Monitoring and Analysis:
-
Monitor the animals for any adverse effects throughout the 4-week treatment period.
-
At the end of the treatment period, euthanize the animals and collect relevant tissues (e.g., colon, spleen, lymph nodes) for analysis (e.g., flow cytometry for immune cell populations).
-
Protocol 2: Intraperitoneal (i.p.) Administration of Sodium Pentanoate in an EAE Mouse Model
This protocol is designed to evaluate the therapeutic efficacy of sodium pentanoate in a mouse model of multiple sclerosis.
Materials:
-
Sodium pentanoate
-
Sterile saline (0.9% NaCl)
-
Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin
-
Syringes and needles (27G or smaller)
-
Appropriate mouse strain (e.g., C57BL/6)
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Preparation of Sodium Pentanoate Solution:
-
Dissolve sodium pentanoate in sterile saline to the desired concentration for an 800 mg/kg dose. The volume of injection should be kept consistent (e.g., 100-200 µL).
-
-
Administration:
-
Starting from the day of immunization (day 0), administer 800 mg/kg of sodium pentanoate intraperitoneally to the treatment group daily.
-
The control group should receive an equivalent volume of sterile saline.
-
-
Monitoring and Analysis:
-
Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0-5 scale for paralysis).
-
Record body weight daily.
-
At the end of the experiment (e.g., day 21-28), euthanize the animals and collect tissues (e.g., brain, spinal cord) for histological analysis and immune cell profiling.
-
Protocol 3: Adoptive Transfer of Pentanoate-Treated B cells in a T-cell Transfer Colitis Model
This protocol assesses the immunomodulatory capacity of sodium pentanoate-treated B cells in a model of inflammatory bowel disease.
Materials:
-
Sodium pentanoate
-
CpG oligodeoxynucleotides
-
Naïve CD4+ T cells and B cells isolated from wild-type mice
-
Rag1-/- mice (immunodeficient recipients)
-
Cell culture reagents
-
Flow cytometry reagents
Procedure:
-
In Vitro Treatment of B cells:
-
Isolate B cells from the spleens of wild-type mice.
-
Culture the B cells for 4 days in the presence of 5 mM sodium pentanoate and 4 µg/mL CpG to generate regulatory B cells (Bregs).
-
-
Induction of Colitis:
-
On day 0, adoptively transfer naïve CD4+ T cells (0.5 x 10^6 cells/mouse) intraperitoneally into Rag1-/- mice to induce colitis.
-
-
Adoptive Transfer of Bregs:
-
For the treatment group, co-transfer the in vitro-generated pentanoate-treated Bregs with the naïve T cells at a 4:1 ratio (Bregs:T cells).
-
The control group receives only naïve T cells.
-
-
Monitoring and Analysis:
-
Monitor the mice for clinical signs of colitis, including weight loss and diarrhea, for up to 50 days.
-
At the end of the experiment, euthanize the animals and collect colonic lamina propria and mesenteric lymph nodes for analysis of T cell infiltration and immunopathology by flow cytometry and histology.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Sodium Pentanoate in Immune Cells
Sodium pentanoate exerts its immunomodulatory effects through two primary mechanisms: the activation of the mTOR signaling pathway and the inhibition of histone deacetylases (HDACs). This leads to metabolic reprogramming and epigenetic modifications in lymphocytes, ultimately promoting an anti-inflammatory phenotype.
Caption: Mechanism of Sodium Pentanoate in Immune Cells.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a general workflow for conducting in vivo studies with sodium pentanoate.
Caption: General Workflow for In Vivo Sodium Pentanoate Studies.
References
Application Note: Robust Sample Preparation for Accurate Quantification of Short-Chain Fatty Acids (SCFAs), Including Pentanoate, by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Short-chain fatty acids (SCFAs) are saturated aliphatic organic acids with one to six carbons, primarily produced in the colon by microbial fermentation of indigestible carbohydrates.[1][2] The most abundant SCFAs—acetate (C2), propionate (B1217596) (C3), and butyrate (B1204436) (C4)—along with less concentrated but biologically significant SCFAs like pentanoate (valerate, C5), play crucial roles as energy sources and signaling molecules, influencing gut health, immune function, and systemic metabolism.[1][3] Dysregulation of SCFA profiles has been linked to various pathological conditions, including inflammatory bowel disease, metabolic disorders, and cancer, making their accurate quantification essential for academic research and drug development.[4]
However, the analysis of SCFAs, particularly in complex biological matrices like stool and plasma, presents significant analytical challenges due to their high volatility, hydrophilicity, and the low concentrations of certain species like pentanoate.[1][5][6] This application note provides detailed protocols and best practices for the sample preparation of stool and plasma/serum for the robust and reproducible quantification of a panel of SCFAs, including pentanoate, using Gas Chromatography-Mass Spectrometry (GC-MS).
Core Principles of SCFA Sample Preparation
A successful SCFA analysis relies on a meticulous sample preparation workflow designed to ensure stability, maximize recovery, and enhance analytical sensitivity. Key steps include:
-
Sample Collection and Handling: To prevent the degradation of volatile SCFAs and alteration by microbial activity, samples should be collected in airtight containers and immediately frozen at -80°C.[7][8] For blood samples, the choice of collection tube is critical to avoid contamination; red top glass serum tubes or lithium heparin tubes are often preferred.[9][10]
-
Internal Standards (IS): The addition of a known concentration of an internal standard at the beginning of the preparation process is critical for accurate quantification.[7] The IS, typically a structurally similar but non-endogenous compound (e.g., 2-ethylbutyric acid) or a stable isotope-labeled analogue (e.g., d7-butyric acid), corrects for variability in extraction efficiency, derivatization yield, and instrument response.[6][11]
-
Acidification: SCFAs are weak acids (pKa ~4.8).[12] Lowering the sample pH to < 3 with a strong acid (e.g., HCl, phosphoric acid) protonates the SCFAs into their non-ionized, more volatile form, which is essential for efficient extraction into an organic solvent.[11][12]
-
Extraction: Liquid-liquid extraction (LLE) is commonly used to isolate SCFAs from the complex sample matrix.[8] Solvents like methyl tert-butyl ether (MTBE) or diethyl ether are frequently employed.[13][14]
-
Derivatization: To improve chromatographic properties and detection sensitivity, SCFAs are often chemically modified into less polar, more volatile, and more thermally stable esters.[11] This step is crucial for achieving sharp, well-separated peaks in GC-MS analysis.[3][11] Common derivatizing agents include pentafluorobenzyl bromide (PFBBr), N-Methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide (B147638) (MTBSTFA), and isobutyl chloroformate.[5][11][15]
Experimental Workflows and Protocols
The following diagram illustrates a general workflow for SCFA sample preparation.
Caption: General experimental workflow for SCFA analysis.
Protocol 1: Fecal Sample Preparation
This protocol is adapted from methods utilizing solvent extraction and derivatization with pentafluorobenzyl bromide (PFBBr), which offers high sensitivity.[15][16]
Materials:
-
Frozen fecal sample (~20-50 mg)
-
Internal Standard (IS) solution (e.g., 2-ethylbutyric acid or a mix of deuterated standards in water)[11][17]
-
5M Hydrochloric Acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) solution
-
Pentafluorobenzyl bromide (PFBBr) solution
-
Microcentrifuge tubes (2 mL), glass autosampler vials
Procedure:
-
Sample Weighing and Homogenization:
-
On dry ice, weigh 20-50 mg of frozen fecal sample into a pre-weighed 2 mL microcentrifuge tube.
-
Add a defined volume of water (e.g., 500 µL) and stainless-steel beads.[18]
-
Add a precise volume of the Internal Standard solution.[11]
-
Homogenize thoroughly using a bead beater or tissue homogenizer, followed by vortexing.[18]
-
-
Acidification and Extraction:
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.[11]
-
Transfer the supernatant to a new clean tube.
-
Acidify the supernatant by adding 5M HCl to reach a pH < 3.[11][12]
-
Add 1 mL of MTBE, vortex vigorously for 2 minutes, and centrifuge to separate the phases.[13][17]
-
Carefully transfer the upper organic layer (containing SCFAs) to a new tube.
-
-
In-situ Derivatization (PFBBr Method):
-
To the organic extract, add TBAHS solution and PFBBr solution. The optimal conditions may require optimization but can be around 90 minutes at 60°C.[16] This reaction converts the SCFAs into their PFB esters.
-
-
Final Extraction and Analysis:
Protocol 2: Plasma/Serum Sample Preparation
This protocol is a simplified method for smaller volume samples with lower SCFA concentrations, adapted from direct extraction techniques.[13][19]
Materials:
-
Plasma or serum sample (50-100 µL)
-
Internal Standard (IS) solution
-
5M Hydrochloric Acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
Microcentrifuge tubes, glass autosampler vials
Procedure:
-
Sample Thawing and Spiking:
-
Thaw plasma/serum samples on ice.
-
In a microcentrifuge tube, combine 50-100 µL of plasma/serum with a precise volume of the Internal Standard solution.[6]
-
-
Acidification and Extraction:
-
Collection for Analysis:
-
Carefully transfer the upper organic layer (MTBE) into a glass autosampler vial.
-
This extract can be injected directly for GC-MS analysis, especially when using a polar column designed for free fatty acids.[13][19] If higher sensitivity is needed, the extract can be concentrated or subjected to derivatization as described in Protocol 1.
-
Role of Internal Standards
The use of an internal standard (IS) is non-negotiable for accurate quantification. The IS is added at the very beginning and undergoes every sample preparation step alongside the target analytes. By measuring the ratio of the analyte signal to the IS signal, any sample loss during extraction or inconsistent derivatization efficiency is normalized, leading to highly reliable and reproducible data.[7]
Caption: Logic of internal standard use for quantification.
Data Presentation: Comparative Tables
Quantitative data from various validated methods are summarized below to provide a reference for expected performance.
Table 1: Common SCFAs for Analysis
| SCFA Name | Alternate Name | Carbon Atoms | Typical Matrix & Concentration Range |
|---|---|---|---|
| Acetic Acid | Acetate | C2 | Feces: High mM; Plasma: Low µM[11] |
| Propionic Acid | Propionate | C3 | Feces: mM; Plasma: Low µM[11] |
| Isobutyric Acid | 2-Methylpropanoic | C4 | Feces: µM to mM[17] |
| Butyric Acid | Butyrate | C4 | Feces: mM; Plasma: Low µM[11] |
| Isovaleric Acid | 3-Methylbutanoic | C5 | Feces: µM to mM[17] |
| Pentanoic Acid | Valeric Acid | C5 | Feces: µM to mM [17] |
| Hexanoic Acid | Caproic Acid | C6 | Feces: µM[20] |
Table 2: Comparison of Derivatization Reagents for GC-MS
| Derivatization Reagent | Abbreviation | Target Derivative | Advantages | Considerations |
|---|---|---|---|---|
| N-Methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide | MTBSTFA | TBDMS esters | Forms stable derivatives with sharp peaks.[11] | Can be moisture-sensitive; reagent peaks may interfere.[6][18] |
| Pentafluorobenzyl bromide | PFBBr | PFB esters | High sensitivity and selectivity, especially with MS/MS.[11][15] | Requires optimization of reaction time and temperature.[16] |
| Isobutyl chloroformate | - | Isobutyl esters | Can be used in aqueous solutions, avoiding sample drying steps.[4][5] | Reagent can be unstable and requires careful handling.[11] |
Table 3: Reported Method Performance for SCFA Quantification
| Analyte(s) | Matrix | Derivatization | LOD / LOQ (µM or µg/mL) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Acetate, Propionate, Butyrate | Plasma/Serum | None (Direct Extraction) | LOD: 0.3-0.6 µg/mL (Acetate), 0.03-0.12 µg/mL (Others) | Not Reported | [13][19] |
| 8 SCFAs (incl. Pentanoate) | Mouse Feces | PFBBr | LOD: 0.24 - 0.98 µM | 55.7 - 97.9 | [16] |
| 8 SCFAs (incl. Pentanoate) | Feces | None (Direct Injection) | LOQ: 0.14 - 0.48 µM (Propionate-Caproate) | 80.8 - 108.8 | [14] |
| 9 SCFAs (incl. Pentanoate) | Feces | None (Direct Injection) | LOD: 0.02 - 0.23 µg/mL; LOQ: 0.08 - 0.78 µg/mL | 54.2 - 140.9 | [2] |
| 6 SCFAs (incl. Pentanoate) | Rat Feces | PFBBr | LOD: 5-24 ng/mL; LOQ: 0.05-0.1 µg/mL | Not Reported | [15] |
| Various SCFAs | Plasma, Feces | None (LLE) | Not Reported | 94.9 - 109.3 |[12] |
Conclusion
The accurate and reliable quantification of SCFAs, including the often low-concentration pentanoate, is achievable with a well-designed and consistently executed sample preparation protocol. The choice of extraction method and the decision to use derivatization depend on the sample matrix, target concentration range, and available instrumentation. For complex matrices like feces or when targeting low-level analytes, a derivatization-based approach using agents like PFBBr or MTBSTFA is highly recommended to enhance sensitivity and chromatographic performance. For all applications, the rigorous use of appropriate internal standards is paramount to ensure data accuracy. The protocols and data presented herein provide a comprehensive guide for researchers to develop and validate robust methods for SCFA analysis in various biological contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Stool Sampling on a Routine Clinical Method for the Quantification of Six Short Chain Fatty Acids in Stool Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. What Are the Targeted Methods for Detecting Short-Chain Fatty Acids in Fecal Samples? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 11. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. microbiomeinsights.com [microbiomeinsights.com]
Application Notes and Protocols for Sodium Pentanoate Buffer in Laboratory Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pentanoate, the sodium salt of pentanoic acid (also known as valeric acid), is a versatile short-chain fatty acid salt that can be effectively utilized as a buffering agent in a variety of laboratory applications. Its properties make it particularly relevant in studies involving cell culture, enzyme kinetics, and pharmaceutical formulations where a stable pH environment in the acidic to near-neutral range is required. As a short-chain fatty acid, pentanoate can also serve as a biologically relevant molecule in studies of cellular metabolism and signaling.
These application notes provide detailed protocols for the preparation and use of sodium pentanoate buffers, along with relevant technical data and examples of its application.
Physicochemical Properties and Buffering Range
To effectively use sodium pentanoate as a buffer, it is essential to understand its key physicochemical properties. The buffering capacity of a sodium pentanoate buffer is centered around the pKa of its conjugate acid, pentanoic acid.
| Property | Value | Reference |
| Chemical Formula | C₅H₉NaO₂ | [1][2] |
| Molecular Weight | 124.11 g/mol | [3] |
| Appearance | White crystalline powder | [2] |
| Solubility | Soluble in water | [1][2] |
| pKa of Pentanoic Acid | ~4.8 | [1] |
| Effective Buffering Range | pH 3.8 - 5.8 | [4] |
Applications of Sodium Pentanoate Buffer
Sodium pentanoate buffers are suitable for a range of applications in research and development, including:
-
Cell Culture Studies: Particularly in experiments investigating the effects of short-chain fatty acids (SCFAs) on cellular processes such as proliferation, differentiation, and apoptosis. The buffer can maintain a stable pH while also serving as the source of the bioactive pentanoate molecule.
-
Enzyme Assays: For enzymes that are active in the acidic pH range, a sodium pentanoate buffer can provide a stable environment for kinetic studies.[5][6] It is crucial to validate that the pentanoate ion does not interfere with enzyme activity.
-
Pharmaceutical Formulations: In the development of drug formulations, particularly for parenteral and oral solutions, maintaining a specific pH is critical for drug stability and solubility.[1][2] Sodium pentanoate can be considered as a buffer in formulations where a pH in its buffering range is desired.
-
Protein Stability Studies: The stability of proteins is often pH-dependent. A sodium pentanoate buffer can be used to study protein folding, aggregation, and activity at different pH values within its buffering range.[7][8]
Experimental Protocols
Protocol 1: Preparation of a 0.1 M Sodium Pentanoate Buffer Solution
This protocol describes the preparation of a 0.1 M sodium pentanoate buffer at a desired pH by mixing stock solutions of 0.1 M pentanoic acid and 0.1 M sodium pentanoate.
Materials:
-
Pentanoic acid (liquid)
-
Sodium pentanoate (solid)
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
pH meter
-
Volumetric flasks
-
Graduated cylinders
-
Stir plate and stir bar
Procedure:
-
Prepare a 0.1 M Pentanoic Acid Stock Solution:
-
Calculate the volume of pentanoic acid needed. The density of pentanoic acid is approximately 0.939 g/mL and its molecular weight is 102.13 g/mol .
-
For 1 L of 0.1 M solution, you will need 10.213 g of pentanoic acid.
-
Volume = Mass / Density = 10.213 g / 0.939 g/mL ≈ 10.88 mL.
-
In a fume hood, carefully measure approximately 10.9 mL of pentanoic acid and add it to about 900 mL of deionized water in a 1 L volumetric flask.
-
Bring the final volume to 1 L with deionized water and mix thoroughly.
-
-
Prepare a 0.1 M Sodium Pentanoate Stock Solution:
-
Weigh out 12.411 g of sodium pentanoate (MW: 124.11 g/mol ).
-
Dissolve the sodium pentanoate in about 900 mL of deionized water in a 1 L volumetric flask.
-
Once fully dissolved, bring the final volume to 1 L with deionized water and mix thoroughly.
-
-
Prepare the Buffer Solution:
-
Use the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) to estimate the required volumes of the acid and salt solutions. For pentanoic acid, the pKa is ~4.8.
-
Alternatively, use the table below to prepare 100 mL of a 0.1 M sodium pentanoate buffer at the desired pH.
-
| Desired pH | Volume of 0.1 M Pentanoic Acid (mL) | Volume of 0.1 M Sodium Pentanoate (mL) |
| 4.0 | 86.3 | 13.7 |
| 4.2 | 78.5 | 21.5 |
| 4.4 | 68.5 | 31.5 |
| 4.6 | 56.1 | 43.9 |
| 4.8 | 43.7 | 56.3 |
| 5.0 | 32.5 | 67.5 |
| 5.2 | 23.2 | 76.8 |
| 5.4 | 16.0 | 84.0 |
| 5.6 | 10.8 | 89.2 |
-
pH Adjustment and Final Volume:
-
Combine the calculated volumes of the pentanoic acid and sodium pentanoate stock solutions in a beaker.
-
Calibrate a pH meter and measure the pH of the buffer solution.
-
Adjust the pH to the final desired value using 0.1 M HCl or 0.1 M NaOH.
-
Transfer the solution to a volumetric flask and add deionized water to the final desired volume.
-
Protocol 2: Application in Cell Culture - Investigating the Effect of Pentanoate on Cancer Cell Proliferation
This protocol provides a general workflow for studying the effect of sodium pentanoate on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., colorectal cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile sodium pentanoate buffer (0.1 M, pH 7.4, prepared as in Protocol 1 and filter-sterilized)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting solution (e.g., trypan blue)
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., MTT, WST-1)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture the cancer cells to ~80% confluency.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Treatment with Sodium Pentanoate:
-
Prepare serial dilutions of the sterile 0.1 M sodium pentanoate buffer in complete cell culture medium to achieve final concentrations ranging from 0.5 mM to 10 mM.
-
As a control, prepare a medium with the same volume of sterile PBS or a non-metabolizable buffer.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared treatment or control media.
-
Incubate the cells for 24, 48, or 72 hours.
-
-
Cell Proliferation Assay:
-
At the end of the incubation period, perform a cell proliferation assay according to the manufacturer's instructions.
-
For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for a few hours, and then adding a solubilization solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values of the treated wells to the control wells to determine the percentage of cell viability/proliferation.
-
Plot the percentage of cell proliferation against the concentration of sodium pentanoate.
-
Diagrams
Caption: Workflow for preparing a sodium pentanoate buffer.
Caption: Conceptual overview of a short-chain fatty acid signaling pathway.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 3. De Novo Computational Design of a Lipase with Hydrolysis Activity towards Middle-Chained Fatty Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 6. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 7. Role of Buffers in Protein Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting sodium pentanoate solubility in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium pentanoate in cell culture applications.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving and using sodium pentanoate in culture media.
| Issue | Potential Cause | Troubleshooting Steps |
| Cloudiness or precipitation upon adding sodium pentanoate to media | Formation of insoluble salts: Culture media often contains divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which can form less soluble salts with pentanoate. | 1. Prepare a concentrated stock solution: Dissolve sodium pentanoate in sterile, deionized water or a buffer with low divalent cation concentration (e.g., PBS without calcium and magnesium) at a 10x or higher concentration. 2. Add stock solution to media slowly: While gently swirling the media, add the stock solution dropwise to allow for gradual dissolution and minimize localized high concentrations. 3. Warm the media: Gently warm the culture media to 37°C before and during the addition of the sodium pentanoate stock solution. |
| Incomplete dissolution of sodium pentanoate powder | Low solubility at experimental concentration: The concentration of sodium pentanoate may exceed its solubility limit in the specific culture medium. Low pH of the media: A lower pH can cause the pentanoate anion to be protonated, forming pentanoic acid, which is less soluble in aqueous solutions.[1][2][3] | 1. Consult solubility data: Refer to the solubility information provided in the data table below. 2. Check and adjust media pH: Ensure the pH of the culture medium is at the desired physiological range (typically 7.2-7.4) before adding sodium pentanoate. If necessary, adjust the pH with sterile 1N NaOH or 1N HCl.[4] 3. Use a stock solution: As mentioned above, preparing a concentrated stock solution in a suitable solvent can aid dissolution. |
| Precipitate forms after storage of supplemented media | Temperature-dependent solubility: The solubility of sodium pentanoate may decrease at lower storage temperatures (e.g., 4°C). Slow reaction with media components: Over time, interactions with components in the media may lead to the formation of insoluble complexes. | 1. Prepare fresh solutions: It is recommended to prepare media supplemented with sodium pentanoate fresh for each experiment. 2. Store at 37°C for short periods: If short-term storage is necessary, consider keeping the supplemented media at 37°C. However, be mindful of the stability of other media components at this temperature. 3. Re-dissolve before use: If a precipitate has formed upon storage, gently warm the media to 37°C and swirl to see if the precipitate redissolves. Do not use if the precipitate does not dissolve. |
| Observed change in media pH after adding sodium pentanoate | Buffering capacity of the salt: Sodium pentanoate is the salt of a weak acid and a strong base and can have a slight effect on the pH of the final solution. | 1. Monitor pH: After adding sodium pentanoate, check the pH of the supplemented media. 2. Adjust pH if necessary: If the pH has shifted outside the desired range for your cell culture, adjust it using sterile 1N NaOH or 1N HCl. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of sodium pentanoate?
A1: For cell culture applications, it is best to dissolve sodium pentanoate in a sterile, aqueous solvent. Sterile, deionized water is a good first choice. If you are concerned about maintaining osmolarity, a balanced salt solution like Phosphate-Buffered Saline (PBS) without calcium and magnesium can be used.
Q2: What is the solubility of sodium pentanoate in water?
A2: Sodium pentanoate is readily soluble in water.[5] While specific values can vary with temperature and pH, its aqueous solubility is generally high.
Q3: Can I use DMSO to dissolve sodium pentanoate?
A3: While some sources may mention solubility in polar organic solvents, for most cell culture applications, it is advisable to avoid organic solvents like DMSO unless absolutely necessary.[5] If you must use DMSO, ensure the final concentration in your culture media is very low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6]
Q4: How should I store sodium pentanoate powder?
A4: Sodium pentanoate powder should be stored in a tightly sealed container in a cool, dry place, protected from moisture.
Q5: How should I sterilize my sodium pentanoate stock solution?
A5: It is recommended to sterilize the stock solution by filtering it through a 0.22 µm syringe filter. Autoclaving is generally not recommended as high temperatures may degrade the compound.
Quantitative Data Summary
| Parameter | Value | Notes |
| Chemical Formula | C₅H₉NaO₂ | |
| Molecular Weight | 124.11 g/mol | |
| Appearance | White crystalline powder | |
| Solubility in Water | Readily soluble | The ionic nature of the sodium salt allows it to dissolve easily in aqueous solutions.[5] |
| Solubility in Ethanol | Soluble | |
| Solubility in Non-polar Solvents | Insoluble | Due to its polar structure.[5] |
Experimental Protocols
Protocol for Preparing a 100 mM Sodium Pentanoate Stock Solution and Supplementing Culture Media
Materials:
-
Sodium pentanoate powder
-
Sterile, deionized water or sterile PBS (without Ca²⁺/Mg²⁺)
-
Sterile 50 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Pipettes and sterile tips
-
Culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, weigh out 0.1241 g of sodium pentanoate powder.
-
Dissolution: a. Aseptically transfer the weighed sodium pentanoate powder into a sterile 50 mL conical tube. b. Add 10 mL of sterile, deionized water or PBS to the tube. c. Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: a. Draw the dissolved sodium pentanoate solution into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe. c. Filter the solution into a new sterile tube.
-
Supplementing Culture Media: a. To supplement your culture medium to a final concentration of 1 mM, add 100 µL of the 100 mM stock solution to 9.9 mL of your culture medium. b. Gently swirl the medium while adding the stock solution to ensure proper mixing.
-
pH Check (Optional but Recommended): a. After supplementation, check the pH of the medium to ensure it is within the optimal range for your cells. b. If necessary, adjust the pH with sterile 1N NaOH or 1N HCl.
-
Storage: a. It is best to use the supplemented media immediately. b. If short-term storage is required, store at 2-8°C for no more than 24 hours. Be aware that precipitation may occur at lower temperatures. If precipitation is observed, warm the media to 37°C and swirl to redissolve before use.
Visualizations
Caption: Troubleshooting workflow for sodium pentanoate solubility issues.
Caption: Chemical equilibrium of sodium pentanoate in culture media.
References
how to prevent sodium pentanoate from precipitating in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sodium pentanoate solutions. Our aim is to help you prevent and resolve issues related to precipitation, ensuring the stability and efficacy of your experimental setups.
Troubleshooting Guide
Issue 1: Unexpected Precipitation in a Sodium Pentanoate Solution
Question: I prepared a clear solution of sodium pentanoate, but a white precipitate has formed. What could be the cause, and how can I resolve this?
Answer:
Unexpected precipitation of sodium pentanoate is typically due to a decrease in the pH of the solution or a decrease in temperature.
Potential Causes and Solutions:
| Potential Cause | Explanation | Solution |
| pH Decrease | The pH of your solution may have dropped below a critical level. Sodium pentanoate is the salt of a weak acid, pentanoic acid (pKa ≈ 4.84).[1] If the pH of the solution becomes acidic, the pentanoate anion will be protonated to form the less soluble pentanoic acid, which then precipitates out. This can happen due to the absorption of atmospheric CO2 or the addition of acidic reagents. | 1. Measure the pH of the solution. 2. If the pH is below 7, slowly add a dilute solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) dropwise while stirring until the precipitate redissolves. 3. To prevent recurrence, consider using a buffer system to maintain the pH well above 4.84. |
| Temperature Drop | The solubility of sodium pentanoate in water is temperature-dependent. A significant decrease in the ambient temperature can lead to the supersaturation of the solution and subsequent precipitation. | 1. Gently warm the solution in a water bath while stirring. 2. The precipitate should redissolve as the temperature increases. 3. If you need to work at lower temperatures, consider using a lower concentration of sodium pentanoate. |
| Common Ion Effect | The addition of other salts containing sodium ions to your solution can decrease the solubility of sodium pentanoate, leading to precipitation.[2] | 1. Review the composition of any other reagents added to your solution. 2. If possible, avoid the addition of solutions with a high concentration of sodium ions. 3. If unavoidable, you may need to work with a more dilute solution of sodium pentanoate. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of sodium pentanoate in water?
Data Presentation: Estimated Aqueous Solubility of Sodium Pentanoate
The following table provides an estimated representation of the solubility of sodium pentanoate in water at various temperatures. Note: These values are illustrative, based on the general behavior of sodium salts of carboxylic acids, as precise experimental data is not available in the cited search results.
| Temperature (°C) | Estimated Solubility ( g/100 mL) |
| 10 | > 20 |
| 25 | > 30 |
| 40 | > 40 |
| 60 | > 50 |
Q2: What is the ideal pH range for maintaining a stable sodium pentanoate solution?
A2: To prevent the precipitation of pentanoic acid, it is crucial to maintain the pH of the solution well above the pKa of pentanoic acid, which is approximately 4.84.[1] A pH range of 7.0 to 9.0 is generally recommended for optimal stability.
Q3: Can I use a buffer to stabilize my sodium pentanoate solution?
A3: Yes, using a buffer is an excellent way to prevent pH fluctuations and subsequent precipitation. A phosphate (B84403) buffer system or a borate (B1201080) buffer system can be effective in maintaining a stable pH.
Q4: How does the presence of other salts affect the solubility of sodium pentanoate?
A4: The presence of other soluble salts containing a common ion (sodium) can reduce the solubility of sodium pentanoate due to the common-ion effect.[2] This is a consequence of Le Chatelier's principle, where the equilibrium of the dissolution reaction shifts towards the solid, undissolved salt.
Q5: Is it possible to prepare a concentrated stock solution of sodium pentanoate?
A5: Yes, it is possible to prepare concentrated stock solutions. However, the maximum concentration will be limited by the solubility at the storage temperature. It is advisable to store stock solutions at a constant room temperature to avoid precipitation.
Experimental Protocols
Protocol 1: Preparation of a Stable 1 M Aqueous Sodium Pentanoate Solution
Objective: To prepare a 1 M aqueous solution of sodium pentanoate that remains stable under standard laboratory conditions.
Materials:
-
Sodium pentanoate (MW: 124.11 g/mol )
-
Deionized water
-
500 mL volumetric flask
-
Beaker
-
Magnetic stirrer and stir bar
-
Weighing balance
-
pH meter
Procedure:
-
Calculate the required mass: To prepare 500 mL of a 1 M solution, calculate the mass of sodium pentanoate needed:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 1 mol/L × 0.5 L × 124.11 g/mol = 62.055 g
-
-
Dissolution: a. Weigh out 62.055 g of sodium pentanoate and transfer it to a 500 mL beaker. b. Add approximately 400 mL of deionized water to the beaker. c. Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved. Gentle warming (to around 40°C) can be applied to expedite dissolution.
-
Volume and pH Adjustment: a. Once the sodium pentanoate is fully dissolved, allow the solution to cool to room temperature. b. Carefully transfer the solution to a 500 mL volumetric flask. c. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer. d. Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark. e. Stopper the flask and invert it several times to ensure the solution is homogeneous. f. Measure the pH of the solution. If necessary, adjust to a pH between 7.5 and 8.5 using a dilute solution of NaOH or HCl.
-
Storage: Store the solution in a tightly sealed container at room temperature.
Protocol 2: Redissolving Precipitated Sodium Pentanoate
Objective: To redissolve sodium pentanoate that has precipitated out of an aqueous solution.
Materials:
-
Precipitated sodium pentanoate solution
-
0.1 M Sodium Hydroxide (NaOH) solution
-
pH meter or pH indicator strips
-
Magnetic stirrer and stir bar
-
Water bath
Procedure:
-
Diagnosis: a. Observe the precipitate. A white, crystalline solid is likely pentanoic acid. b. Measure the pH of the solution. A pH below 7 is a strong indicator of acidification.
-
pH Adjustment: a. Place the solution on a magnetic stirrer and begin stirring. b. Slowly add 0.1 M NaOH solution drop by drop. c. Monitor the pH and observe the precipitate. The precipitate should begin to dissolve as the pH increases. d. Continue adding NaOH until the precipitate is completely dissolved and the pH is in the stable range (7.0 - 9.0).
-
Temperature Adjustment (if necessary): a. If the precipitation was due to a drop in temperature, place the solution in a water bath set to a slightly warmer temperature (e.g., 30-40°C). b. Stir the solution until the precipitate is fully redissolved. c. Allow the solution to cool back to room temperature slowly to ensure it remains stable.
Visualizations
Caption: Relationship between pH and sodium pentanoate solubility.
Caption: Troubleshooting workflow for sodium pentanoate precipitation.
References
Technical Support Center: Aqueous Sodium Pentanoate Solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of aqueous sodium pentanoate solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and formulations.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for aqueous sodium pentanoate solutions?
A1: For optimal stability, aqueous solutions of sodium pentanoate should be stored under controlled conditions. While sodium valproate, a related compound, has shown stability for at least 30 days at 5°C ± 3°C, it is also noted that aqueous solutions of valproic acid sodium salt are not recommended for storage for more than one day.[1][2] The solid form of sodium pentanoate should be stored at room temperature in a dry, ventilated, dark place, away from oxidants.[3][4][5] Given the hygroscopic nature of the solid, it is crucial to keep containers tightly sealed.[4][6]
Q2: What are the common signs of instability or degradation in my solution?
A2: Visual inspection is the first step in assessing stability. Signs of instability can include:
-
Physical Changes: Color change, turbidity (cloudiness), precipitation, or opacity.[1]
-
Chemical Changes: Significant variations in pH or a decrease in the concentration of sodium pentanoate.[1] In some cases, the growth of microorganisms can occur, which may appear as dark areas or streaks.[7]
Q3: How long can I expect my aqueous sodium pentanoate solution to be stable?
A3: The stability period can vary significantly based on concentration, pH, storage temperature, and exposure to light. A study on a 20 mg/mL solution of the related compound sodium valproate in 0.9% sodium chloride found it to be physically and chemically stable for at least 30 days when stored in polypropylene (B1209903) syringes at 5°C ± 3°C.[1] However, some suppliers do not recommend storing aqueous solutions of similar compounds for more than a day.[2] Therefore, it is critical to perform a stability study for your specific formulation and storage conditions.
Q4: What factors can influence the stability of the solution?
A4: Several factors can impact the stability of aqueous sodium pentanoate solutions. The most critical are temperature, light, pH, and the presence of contaminants.[7][8] Exposure to high temperatures can accelerate degradation, while exposure to light may promote photo-degradation.[7] The pH of the solution can affect the equilibrium between pentanoate and its corresponding acid, potentially leading to precipitation if the pH drops significantly.
Troubleshooting Guide
Problem: I observe precipitation or cloudiness in my solution.
| Possible Cause | Troubleshooting Step |
| Low Temperature Storage | Gently warm the solution to room temperature. If the precipitate redissolves, it was likely due to decreased solubility at colder temperatures. |
| pH Shift | Measure the pH of the solution. A decrease in pH can cause the less soluble pentanoic acid to form. Adjust pH with a suitable base if appropriate for your application. |
| Chemical Degradation | The precipitate may be a degradation product. The solution should be analyzed using a stability-indicating method like HPLC to identify and quantify any degradants.[9] |
| Contamination | Microbial or particulate contamination can cause turbidity. Visually inspect for signs of microbial growth. Consider filtering the solution through a 0.22 µm filter if appropriate. |
Problem: The measured concentration of my solution is lower than expected.
| Possible Cause | Troubleshooting Step |
| Chemical Degradation | The active ingredient has likely degraded. Review storage conditions (temperature, light exposure). Use a stability-indicating HPLC method to confirm the concentration and check for degradation peaks.[10] |
| Adsorption to Container | Sodium pentanoate may adsorb to the surface of certain container materials. Verify the suitability of your storage container (e.g., glass vs. specific types of plastic). |
| Evaporation of Solvent | If the container was not properly sealed, the solvent may have evaporated, which would paradoxically increase the concentration. If the concentration is lower, this is an unlikely cause unless there was a weighing/dilution error initially. Ensure containers are hermetically sealed.[11] |
Data on Physicochemical Stability
The following table summarizes stability data for a related compound, sodium valproate, which can serve as a reference point for designing stability studies for sodium pentanoate.
Table 1: Stability of Sodium Valproate (20 mg/mL in 0.9% NaCl) Stored at 5°C ± 3°C
| Time Point (Days) | Visual Appearance | pH Variation | Concentration (% of Initial) |
| 0 | Clear, colorless | None | 100% |
| 7 | No change | Not significant | >98% |
| 14 | No change | Not significant | >98% |
| 21 | No change | Not significant | >98% |
| 30 | No change | Not significant | >98% |
| Data adapted from a study on sodium valproate solutions, which remained physically and chemically stable for at least 30 days under refrigeration.[1] |
Experimental Protocols
Protocol: General Stability Testing of Aqueous Sodium Pentanoate Solution
This protocol outlines the fundamental steps for assessing the stability of a prepared solution.
-
Preparation and Initial Analysis:
-
Prepare the aqueous sodium pentanoate solution at the desired concentration.
-
Immediately perform initial analysis (Time = 0).
-
Physical Tests: Record visual appearance (color, clarity), and measure pH.
-
Chemical Tests: Determine the initial concentration using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method.[9][10]
-
-
Storage:
-
Aliquot the solution into appropriate, tightly sealed containers made of inert material (e.g., Type I borosilicate glass).
-
Store the samples under various conditions as required by your study. Common conditions include:
-
-
Analysis at Time Points:
-
At predetermined intervals (e.g., 7, 14, 30, 60, 90 days), remove samples from storage.
-
Allow samples to equilibrate to room temperature.
-
Repeat the physical and chemical tests performed at Time = 0.
-
Carefully inspect HPLC chromatograms for any new peaks that may indicate degradation products.[13]
-
-
Data Evaluation:
-
Compare the results at each time point to the initial data.
-
Acceptable stability is typically defined as maintaining >90% of the initial concentration without significant changes in physical properties or the appearance of significant degradation products.
-
Visualizations
Caption: Factors influencing the stability of aqueous solutions.
Caption: Troubleshooting workflow for stability issues.
Caption: Potential hydrolytic degradation of sodium pentanoate.
References
- 1. Long-term Physicochemical Stability of Concentrated Solutions of Sodium Valproate in Polypropylene Syringes for Administration in the Intensive Care Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chembk.com [chembk.com]
- 4. itwreagents.com [itwreagents.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 8. labinsights.nl [labinsights.nl]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. usp.org [usp.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Stability of sodium valproate tablets repackaged into dose administration aids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of Sodium Pentobarbital 5w/v% Aqueous Solution During Short‐Term Chilled and Ambient‐Temperature Storage - PMC [pmc.ncbi.nlm.nih.gov]
proper storage conditions for solid sodium pentanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of solid sodium pentanoate.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid sodium pentanoate?
A1: Solid sodium pentanoate should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. To minimize moisture absorption, storage at room temperature is generally acceptable, though some suppliers recommend refrigeration at 2-8°C.
Q2: Is sodium pentanoate sensitive to moisture?
A2: Yes, sodium pentanoate is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This can lead to clumping and may affect the compound's stability and weighing accuracy.
Q3: How long can I store solid sodium pentanoate?
A3: When stored under the recommended conditions, solid sodium pentanoate is generally stable for extended periods. However, it is good practice to re-analyze the compound for chemical purity after three years to ensure its integrity.[2]
Q4: What are the signs of improper storage or degradation?
A4: Visual signs of improper storage include clumping or caking of the powder. Chemical degradation may not be visible, but a potential consequence of moisture absorption is the hydrolysis of sodium pentanoate to pentanoic acid and sodium hydroxide.[3][4] This can alter the pH of your solutions and introduce impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Clumped or Caked Powder | Exposure to humidity due to improper sealing or storage in a humid environment. | Gently break up the clumps with a clean, dry spatula before use. For precise applications, consider drying the material under a vacuum. To prevent recurrence, ensure the container is always tightly sealed and stored in a desiccator or a dry environment. |
| Inaccurate or Inconsistent Weighing | The hygroscopic nature of the material leads to rapid moisture absorption, causing the weight to change during measurement. Clumping can also lead to non-uniform sampling. | Weigh the sodium pentanoate quickly in a low-humidity environment, if possible. Use a weighing vessel with a lid to minimize air exposure. For highly sensitive experiments, consider handling the compound in a glovebox with a controlled atmosphere. |
| Unexpected pH of Solutions | Hydrolysis of sodium pentanoate due to moisture absorption, leading to the formation of pentanoic acid and sodium hydroxide, which can alter the expected pH.[3][4] | Prepare solutions immediately after weighing. If the pH is critical for your experiment, measure and adjust it as necessary. For long-term storage of solutions, consider sterile filtering and storing in airtight containers. |
| Suspected Chemical Degradation | Prolonged exposure to improper storage conditions (high humidity, elevated temperature). | If you suspect degradation, it is recommended to perform analytical testing to confirm the purity of the material. Techniques such as FTIR or NMR spectroscopy can be used to identify the presence of degradation products like pentanoic acid. A fresh supply of the reagent may be necessary for critical applications. |
Data Presentation
Table 1: Recommended Storage Conditions for Solid Sodium Pentanoate
| Parameter | Condition | Rationale |
| Temperature | Room Temperature / 2-8°C | To maintain chemical stability. |
| Humidity | Dry environment (use of desiccants recommended) | To prevent moisture absorption due to its hygroscopic nature. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) is ideal but not always necessary for short-term storage. | To provide an extra layer of protection against moisture and potential oxidation. |
| Container | Tightly sealed, airtight container. | To prevent exposure to atmospheric moisture. |
Experimental Protocols
Protocol: Assessment of Solid Sodium Pentanoate Stability Under Various Humidity Conditions
Objective: To evaluate the physical and chemical stability of solid sodium pentanoate when exposed to different relative humidity (RH) levels over time.
Materials:
-
Solid sodium pentanoate
-
Controlled humidity chambers or desiccators with saturated salt solutions to achieve desired RH levels (e.g., 20%, 50%, 75%, 90%)
-
Analytical balance
-
Karl Fischer titrator
-
FTIR spectrometer
-
NMR spectrometer
-
pH meter
-
Glass vials with airtight seals
Methodology:
-
Sample Preparation:
-
Accurately weigh 1-2 g of solid sodium pentanoate into pre-weighed, labeled glass vials. Prepare triplicate samples for each humidity condition and time point.
-
Record the initial weight of each sample.
-
-
Initial Analysis (Time = 0):
-
Visual Inspection: Note the physical appearance of the powder (e.g., free-flowing, white crystalline powder).
-
Water Content: Determine the initial water content of the sodium pentanoate using Karl Fischer titration.
-
Chemical Purity:
-
Obtain an initial FTIR spectrum of the solid.
-
Obtain an initial ¹H NMR spectrum of the solid dissolved in a suitable deuterated solvent (e.g., D₂O).
-
-
-
Stability Study:
-
Place the prepared vials (with lids slightly loosened to allow for air exposure within the chamber) into the controlled humidity chambers at a constant temperature (e.g., 25°C).
-
At predetermined time points (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks), remove one set of triplicate vials from each humidity condition for analysis.
-
-
Analysis at Each Time Point:
-
Visual Inspection: Record any changes in the physical appearance of the powder (e.g., clumping, color change).
-
Weight Change: Accurately weigh the samples and calculate the percentage of weight gain.
-
Water Content: Determine the water content using Karl Fischer titration.
-
Chemical Purity:
-
Obtain an FTIR spectrum and compare it to the initial spectrum. Look for the appearance of new peaks or changes in existing peaks that might indicate the formation of pentanoic acid (e.g., a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1710 cm⁻¹).
-
Obtain a ¹H NMR spectrum and compare it to the initial spectrum. Look for the appearance of new signals corresponding to pentanoic acid.
-
-
pH Measurement: Prepare a 1% (w/v) solution of the stored sodium pentanoate in deionized water and measure the pH.
-
-
Data Analysis:
-
Tabulate the data for visual appearance, weight change, water content, and pH at each time point for each humidity condition.
-
Analyze the FTIR and NMR spectra for evidence of degradation.
-
Mandatory Visualization
Caption: Troubleshooting workflow for solid sodium pentanoate.
References
dealing with the hygroscopic nature of sodium pentanoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the hygroscopic nature of sodium pentanoate.
Troubleshooting Guide
Encountering issues during your experiments with sodium pentanoate? This guide will help you troubleshoot common problems arising from its hygroscopic properties.
| Issue | Potential Cause (due to moisture) | Recommended Action |
| Inaccurate Weighing | The compound is actively absorbing atmospheric moisture, leading to a continuously increasing mass on the balance. | Weigh the sodium pentanoate in a low-humidity environment (e.g., a glove box or a room with a dehumidifier). Use a weighing boat and work quickly. For high-precision applications, consider preparing a stock solution in a dry solvent and determining its concentration. |
| Poor Solubility or Clumping | The powder has absorbed a significant amount of water, leading to the formation of clumps that are difficult to dissolve. | Before use, dry the sodium pentanoate using a suitable method (see Experimental Protocols). Break up any large clumps with a spatula inside a low-humidity chamber. |
| Inconsistent Experimental Results | The water content of the sodium pentanoate varies between experiments, affecting reaction kinetics, solubility, or other physical properties. | Standardize the handling and storage of sodium pentanoate. Always use a fresh, properly stored batch or dry the compound before each experiment. Regularly test the moisture content of your stock. |
| Degradation of the Compound | Prolonged exposure to moisture can lead to hydrolysis or other forms of degradation, especially under certain temperature and pH conditions. | Store sodium pentanoate in a tightly sealed container with a desiccant. Avoid storing it in humid environments or for extended periods after opening. |
| Alteration of Physical Properties | Moisture absorption can change the compound's crystal structure, melting point, and flowability, impacting formulation processes. | Characterize the material's properties at different hydration levels to understand the impact of moisture. Implement strict moisture control during manufacturing and storage. |
Frequently Asked Questions (FAQs)
Q1: How should I store sodium pentanoate to minimize moisture absorption?
A1: Sodium pentanoate should be stored in a cool, dry place, away from direct sunlight and sources of heat.[1] It is crucial to keep it in a tightly sealed container, preferably with a desiccant such as silica (B1680970) gel, to absorb any residual moisture. For long-term storage, consider placing the container inside a larger, sealed bag with additional desiccant.
Q2: I received sodium pentanoate that appears clumpy. Is it still usable?
A2: Clumping is a common sign of moisture absorption.[2] The material may still be usable, but it is highly recommended to dry it before use to ensure accurate weighing and consistent experimental results. You should also verify the purity of the compound if you suspect significant degradation.
Q3: What is an acceptable level of moisture for sodium pentanoate in my experiments?
A3: The acceptable moisture content is highly dependent on the specific application. For pharmaceutical formulations, moisture content is a critical quality attribute that can affect stability and performance. While there is no universally defined limit for sodium pentanoate, a general guideline for many oral solid dosage forms is a moisture content of less than 5%. However, for moisture-sensitive applications, the requirement may be much stricter, often below 1%. It is best to determine the acceptable range through experimental validation for your specific needs.
Q4: Can I dry sodium pentanoate in a standard laboratory oven?
A4: Yes, drying in a laboratory oven is a common method. However, it is important to use a temperature that is high enough to remove water but not so high as to cause decomposition of the sodium pentanoate. A vacuum oven is often preferred as it allows for drying at a lower temperature. See the "Loss on Drying" protocol below for a general procedure.
Q5: How can I accurately determine the moisture content of my sodium pentanoate sample?
A5: Several analytical methods can be used to determine moisture content. The most common and accurate methods are Karl Fischer titration, thermogravimetric analysis (TGA), and Loss on Drying (LOD). The choice of method will depend on the expected moisture content, the nature of the sample, and the available equipment. Detailed protocols for these methods are provided in the "Experimental Protocols" section.
Experimental Protocols
Accurate determination of moisture content is critical when working with hygroscopic materials like sodium pentanoate. Below are detailed methodologies for three common techniques.
Moisture Content Determination by Karl Fischer Titration
This is one of the most accurate methods for determining water content.
Principle: Karl Fischer titration is a coulometric or volumetric method based on a redox reaction between iodine and sulfur dioxide in the presence of water.[1][3][4]
Methodology:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.
-
Sample Preparation: In a low-humidity environment, accurately weigh a suitable amount of sodium pentanoate. The sample size will depend on the expected water content and the type of titrator used.
-
Titration: Quickly transfer the sample to the titration vessel. The instrument will then automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will typically calculate the water content automatically based on the amount of reagent consumed. The result is usually expressed as a percentage or in parts per million (ppm).
Moisture Content Determination by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated in a controlled atmosphere.
Principle: As the sample is heated, it will lose mass due to the evaporation of water and other volatile components. The mass loss at temperatures corresponding to water evaporation is used to determine the moisture content.[5][6][7]
Methodology:
-
Instrument Setup: Calibrate the TGA instrument for both temperature and mass.
-
Sample Preparation: Accurately weigh a small amount of the sodium pentanoate sample (typically 5-10 mg) into a TGA pan.
-
Analysis: Place the sample pan in the TGA furnace. Heat the sample at a controlled rate (e.g., 10 °C/min) under a dry nitrogen purge. A typical temperature range for water analysis is from ambient to 150 °C.
-
Data Analysis: The resulting TGA curve will show a mass loss step corresponding to the loss of water. The percentage of mass loss in this step is the moisture content of the sample.
Moisture Content Determination by Loss on Drying (LOD)
LOD is a gravimetric method that measures the total amount of volatile substances removed upon heating.
Principle: The sample is heated under specified conditions, and the loss in weight is measured. This loss is attributed to moisture and other volatile components.[8][9][10]
Methodology:
-
Preparation: Place a clean, empty weighing bottle and its stopper in an oven at the desired drying temperature (e.g., 105 °C) for at least 30 minutes. Cool to room temperature in a desiccator and weigh accurately.
-
Sample Preparation: Accurately weigh a specified amount of the sodium pentanoate sample (e.g., 1-2 g) into the prepared weighing bottle.
-
Drying: Place the loaded weighing bottle with the stopper removed in a calibrated oven at the specified temperature for a defined period (e.g., 2-4 hours). A vacuum oven is recommended to facilitate drying at a lower temperature.
-
Weighing: After the drying period, remove the weighing bottle from the oven, replace the stopper, and allow it to cool to room temperature in a desiccator. Weigh the bottle and its contents accurately.
-
Calculation: The loss on drying is calculated as a percentage of the initial sample weight.
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for addressing issues related to the hygroscopic nature of sodium pentanoate.
Caption: Troubleshooting workflow for sodium pentanoate.
References
- 1. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 2. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 3. mcckf.com [mcckf.com]
- 4. Principles of Karl Fischer Moisture Measurement|Karl Fischer Titrator|Product|HIRANUMA Co., Ltd. [hiranuma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. What is Loss on Drying? and Determination of Loss on Drying | Pharmaguideline [pharmaguideline.com]
- 10. news-medical.net [news-medical.net]
improving the yield of laboratory sodium pentanoate synthesis
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of laboratory-synthesized sodium pentanoate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of sodium pentanoate, particularly through the neutralization of pentanoic acid with sodium hydroxide (B78521).
Q1: My final yield of sodium pentanoate is significantly lower than the theoretical maximum. What are the common causes?
A1: Low yield is a frequent issue that can stem from several stages of the synthesis and workup process. The most common causes are:
-
Inaccurate Stoichiometry: The acid-base neutralization reaction requires a precise 1:1 molar ratio of pentanoic acid to sodium hydroxide. An excess of either reactant will not only limit the theoretical yield but also introduce impurities that complicate purification.[1][2][3] Always use accurately weighed amounts of high-purity starting materials.[4]
-
Incomplete Reaction: Although the neutralization is typically fast and exothermic, insufficient stirring or reaction time can lead to an incomplete reaction. Ensure the mixture is stirred vigorously until the pH stabilizes, indicating the reaction is complete.
-
Loss During Workup: Sodium pentanoate is soluble in water and other polar solvents.[5] Significant product loss can occur during filtration and washing if improper techniques are used. Avoid washing the crystalline product with large volumes of cold water or other polar solvents in which it is soluble.
-
Mechanical Losses: Product can be lost through adherence to glassware during transfers.[6] Ensure all equipment, such as flasks and filter funnels, are rinsed with the filtrate or a suitable non-polar solvent to recover as much product as possible.[4]
Q2: The isolated product is a sticky, oily substance instead of a white crystalline solid. How can I fix this?
A2: A non-crystalline final product is typically due to the presence of moisture or impurities.
-
Hygroscopic Nature: Sodium pentanoate is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][7] This can cause the crystals to clump together or appear as a viscous liquid.
-
Troubleshooting Steps:
-
Drying: The product must be dried thoroughly under vacuum, preferably in a desiccator over a strong drying agent (e.g., P₂O₅).
-
Washing: Wash the filtered crystals with a small amount of a cold, dry, non-polar solvent (e.g., diethyl ether) in which sodium pentanoate is insoluble.[5] This helps remove residual water and unreacted pentanoic acid.
-
Recrystallization: If impurities are the cause, recrystallization is the most effective purification method.[8] Dissolve the impure product in a minimal amount of a hot solvent in which it is soluble, then allow it to cool slowly to form pure crystals. The choice of solvent is critical and may require experimentation.
-
Q3: After the reaction, I've confirmed the presence of unreacted pentanoic acid. What went wrong?
A3: Recovering starting material indicates an incomplete reaction.
-
Insufficient Base: The most likely cause is an insufficient amount of sodium hydroxide. Re-check your initial calculations and weighings to ensure a 1:1 molar ratio was used.
-
Poor Mixing: Inadequate stirring can create localized areas of high or low reactant concentration, preventing the reaction from going to completion. Use a magnetic stirrer and ensure a vortex is formed for efficient mixing.
-
Monitoring: Use a calibrated pH meter to monitor the reaction. The reaction is complete when the pH of the solution is neutral (pH ~7). If the pH remains acidic, more sodium hydroxide solution should be added dropwise until neutrality is achieved.
Q4: The final product is difficult to filter and seems to clog the filter paper.
A4: This issue is often related to the crystal size and morphology.
-
Fine Precipitate: Rapid addition of the sodium hydroxide solution can lead to the formation of very fine, small crystals that are difficult to filter. Slow, dropwise addition of the base while vigorously stirring the acid solution promotes the growth of larger, more easily filterable crystals.[9]
-
Crystallization Conditions: Allowing the solution to cool slowly after the reaction can also encourage the formation of larger crystals.[10] A process of controlled crystallization, rather than rapid precipitation, will yield a product that is easier to handle.[11]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable laboratory method for synthesizing sodium pentanoate?
A1: The most straightforward and widely used method is the direct acid-base neutralization of pentanoic acid (also known as valeric acid) with sodium hydroxide.[12] The reaction is typically performed in an aqueous solution and produces sodium pentanoate and water as the only products, making it a clean and high-yielding synthesis.[13]
Q2: What are the key safety precautions for this synthesis?
A2: Both pentanoic acid and sodium hydroxide solutions require careful handling.
-
Pentanoic Acid: Has a very strong, unpleasant odor.[14][15] All work should be performed in a well-ventilated fume hood.
-
Sodium Hydroxide: Is corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reaction: The neutralization reaction is exothermic and can release significant heat. Add the sodium hydroxide solution slowly to control the temperature and prevent splashing.[9]
Q3: How can I verify the purity of the synthesized sodium pentanoate?
A3: Several analytical techniques can be used to assess purity:
-
Melting Point: A pure compound has a sharp, defined melting point. Compare the experimental melting point to the literature value (approx. 237-285°C, though values can vary).[7] A broad melting range suggests the presence of impurities.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Can confirm the structure and identify impurities. The spectrum of pure sodium pentanoate will show characteristic peaks for the alkyl chain protons.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Can confirm the presence of the carboxylate functional group (strong absorption around 1550-1610 cm⁻¹) and the absence of the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹).
-
-
Titration: Purity can be determined quantitatively by back-titrating a known mass of the product with a standardized acid.[7]
Q4: What is the best way to store sodium pentanoate?
A4: Due to its hygroscopic nature, sodium pentanoate should be stored in a tightly sealed container in a cool, dry place, preferably within a desiccator to protect it from atmospheric moisture.[5][12] Storing under an inert gas atmosphere is also recommended for long-term stability.[7]
Data Presentation
Optimizing reaction parameters is crucial for maximizing yield and purity. The following tables provide guidance on key variables.
Table 1: Effect of Reactant Stoichiometry on Product Purity
| Molar Ratio (Pentanoic Acid : NaOH) | Expected Product | Major Impurity | Impact on Yield & Purification |
| 1 : 0.9 | Sodium Pentanoate | Unreacted Pentanoic Acid | Yield is limited by the amount of NaOH. Purification is required to remove residual acid. |
| 1 : 1 | Sodium Pentanoate | None (Theoretically) | Optimal for achieving high purity and simplifying the workup process. |
| 1 : 1.1 | Sodium Pentanoate | Excess Sodium Hydroxide | Can make the product difficult to crystallize and requires careful washing to remove the excess base. |
Table 2: Influence of Reaction Conditions on Synthesis
| Parameter | Condition | Rationale & Expected Outcome |
| Reaction Temperature | Room Temperature with cooling | The neutralization is exothermic. Slow addition of base with stirring is sufficient. Cooling may be needed for large-scale reactions to prevent the solution from boiling.[9] |
| Addition Rate of NaOH | Slow, dropwise | Promotes the formation of larger, purer crystals that are easier to filter. Prevents excessive heat generation. |
| Stirring Speed | Vigorous | Ensures complete and rapid mixing of reactants, leading to a more complete and uniform reaction.[16] |
| Solvent for Washing | Cold, dry, non-polar solvent (e.g., diethyl ether) | Sodium pentanoate is insoluble in non-polar solvents, so this removes water and soluble impurities without dissolving the product.[5] |
Experimental Protocols
Protocol 1: Synthesis of Sodium Pentanoate via Neutralization
This protocol details the synthesis of sodium pentanoate from pentanoic acid and sodium hydroxide.
Materials:
-
Pentanoic Acid (Valeric Acid), high purity
-
Sodium Hydroxide (NaOH) pellets or solution
-
Deionized Water
-
Diethyl Ether (or other suitable non-polar solvent), anhydrous
-
Beakers, Erlenmeyer flask, magnetic stirrer and stir bar, burette or dropping funnel, pH meter or pH paper, Büchner funnel, filter paper, vacuum flask.
Methodology:
-
Prepare NaOH Solution: Accurately weigh 4.00 g (0.100 mol) of NaOH pellets and dissolve them in 50 mL of deionized water in a beaker. Allow the solution to cool to room temperature.
-
Prepare Pentanoic Acid Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, weigh 10.21 g (0.100 mol) of pentanoic acid. Add 50 mL of deionized water and begin stirring.
-
Neutralization: Slowly add the NaOH solution to the pentanoic acid solution dropwise using a burette or dropping funnel over 20-30 minutes with continuous, vigorous stirring. Monitor the pH of the mixture.
-
Reaction Completion: Continue adding the NaOH solution until the pH of the mixture is neutral (pH 7.0). If you slightly overshoot, you can back-titrate with a very dilute solution of pentanoic acid, but precise 1:1 addition is ideal.
-
Crystallization: Reduce the volume of the solution by about half using a rotary evaporator or by gentle heating to concentrate the solution and induce crystallization. Allow the concentrated solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with two small portions (10-15 mL each) of cold, anhydrous diethyl ether to remove any remaining water and unreacted pentanoic acid.
-
Drying: Transfer the crystalline product to a pre-weighed watch glass and dry under vacuum or in a desiccator to a constant weight.
-
Characterization: Determine the final mass and calculate the percent yield. Characterize the product by measuring its melting point and acquiring spectroscopic data (NMR, FTIR) to confirm its identity and purity.
Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis of sodium pentanoate.
Troubleshooting Logic: Low Yield
Caption: Decision tree for troubleshooting low yield in synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. High-Entropy and Component Stoichiometry Tuning Strategies Boost the Sodium-Ion Storage Performance of Cobalt-Free Prussian Blue Analogues Cathode Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Sodium Pentanoate | 6106-41-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. NCERT Solutions For Class 11 Chemistry chapter 12-Some Basic Principles and Techniques [pw.live]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chembk.com [chembk.com]
- 13. quora.com [quora.com]
- 14. Valeric acid - Wikipedia [en.wikipedia.org]
- 15. Sciencemadness Discussion Board - Valeric Acid Preparation Ideas - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. files01.core.ac.uk [files01.core.ac.uk]
identifying and minimizing impurities in sodium pentanoate
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium pentanoate. Our goal is to help you identify and minimize impurities effectively during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in sodium pentanoate?
A1: Impurities in sodium pentanoate can originate from several sources throughout the synthesis and storage process. The primary sources include:
-
Unreacted Starting Materials: Residual pentanoic acid and sodium hydroxide (B78521) from an incomplete reaction are common impurities.[1][2]
-
Side Reaction Products: Although the direct saponification reaction is straightforward, side reactions can occur under certain conditions, leading to byproducts.
-
Residual Solvents: Solvents used during the synthesis or purification (e.g., crystallization) steps can be retained in the final product.
-
Water: Sodium pentanoate is hygroscopic and can absorb moisture from the atmosphere if not stored under anhydrous conditions.
-
Degradation Products: Exposure to high temperatures, humidity, or light can lead to the degradation of sodium pentanoate over time.[3][4]
-
Contaminants from Reagents: Impurities present in the starting materials (pentanoic acid and sodium hydroxide) can be carried through to the final product.
Q2: How can I minimize the formation of impurities during synthesis?
A2: To minimize impurity formation during the synthesis of sodium pentanoate from pentanoic acid and sodium hydroxide, consider the following:
-
Stoichiometry: Use a precise 1:1 molar ratio of pentanoic acid to sodium hydroxide. A slight excess of either reactant can be difficult to remove.
-
Reaction Conditions: Control the reaction temperature to avoid potential side reactions. The reaction is typically exothermic, so slow addition of reactants with cooling may be necessary.
-
High-Purity Reagents: Start with high-purity pentanoic acid and sodium hydroxide to prevent the introduction of contaminants.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Q3: What are the best storage conditions for sodium pentanoate to prevent degradation?
A3: Sodium pentanoate should be stored in a tightly sealed container in a cool, dry place, protected from light.[5] Due to its hygroscopic nature, storage in a desiccator or under an inert atmosphere is recommended to prevent moisture absorption.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with sodium pentanoate, providing potential causes and solutions in a question-and-answer format.
Problem 1: Low Purity of Synthesized Sodium Pentanoate
Q: My synthesized sodium pentanoate shows low purity in analysis. What could be the cause and how can I improve it?
A: Low purity is a common issue stemming from several factors. Refer to the table below for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction goes to completion by monitoring the pH (should be neutral to slightly basic). Consider extending the reaction time or gently heating the mixture. |
| Incorrect Stoichiometry | Carefully measure the molar equivalents of pentanoic acid and sodium hydroxide. Titrate a sample of the reaction mixture to check for excess acid or base. |
| Impure Starting Materials | Use high-purity (e.g., >99%) pentanoic acid and sodium hydroxide. If necessary, purify the starting materials before use. |
| Inefficient Purification | Optimize your purification protocol. Recrystallization is a common and effective method. See the detailed protocol below. |
Problem 2: Presence of Residual Solvents
Q: My final product contains unacceptable levels of residual solvents. How can I remove them?
A: Residual solvents are a common impurity from the purification process. Here’s how to address this issue:
| Potential Cause | Recommended Solution |
| Inefficient Drying | Dry the purified sodium pentanoate under vacuum at an elevated temperature (e.g., 60-80°C) for an extended period. Ensure the vacuum is sufficient to remove the specific solvent used. |
| Inappropriate Solvent Choice | For recrystallization, choose a solvent with a relatively low boiling point to facilitate its removal during drying. |
| Solvent Trapped in Crystals | This can happen if crystals form too quickly. Ensure a slow cooling rate during recrystallization to allow for the formation of well-ordered crystals that do not trap solvent molecules. |
Problem 3: Product "Oils Out" During Recrystallization
Q: Instead of forming crystals, my sodium pentanoate separates as an oily layer during recrystallization. What should I do?
A: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point or when the solution is supersaturated.
| Potential Cause | Recommended Solution |
| Solution is Supersaturated | Reheat the mixture to dissolve the oil, and add a small amount of additional hot solvent to decrease the saturation.[6] |
| High Level of Impurities | High impurity levels can disrupt crystal lattice formation.[6] Consider a preliminary purification step, such as washing the crude product, before recrystallization. |
| Cooling Rate is Too Fast | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor oiling out over crystallization.[7] |
Experimental Protocols
Protocol 1: Recrystallization of Sodium Pentanoate
This protocol describes a general method for the purification of sodium pentanoate by recrystallization. The choice of solvent is critical and may require some preliminary screening.
Materials:
-
Crude sodium pentanoate
-
Recrystallization solvent (e.g., ethanol (B145695), isopropanol, or a mixture of ethanol and water)[8][9]
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Vacuum source
-
Filter paper
Procedure:
-
Solvent Selection: In a test tube, add a small amount of crude sodium pentanoate and a few drops of the chosen solvent. The ideal solvent should dissolve the compound when hot but not at room temperature.[9]
-
Dissolution: Place the crude sodium pentanoate in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[7]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 60-80°C until a constant weight is achieved.
Protocol 2: Identification and Quantification of Impurities by HPLC
This protocol provides a general high-performance liquid chromatography (HPLC) method for the analysis of sodium pentanoate and its potential impurities. Method validation is crucial for accurate quantification.[10][11]
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12] |
| Mobile Phase | A mixture of a phosphate (B84403) buffer (pH adjusted to 2.5-3.0) and acetonitrile (B52724) (e.g., 70:30 v/v). Isocratic or gradient elution can be used. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
| Detector | UV detector at a low wavelength (e.g., 210 nm), as sodium pentanoate lacks a strong chromophore. |
| Sample Preparation | Accurately weigh and dissolve the sodium pentanoate sample in the mobile phase to a known concentration (e.g., 1 mg/mL). |
Protocol 3: Analysis of Residual Solvents by Headspace Gas Chromatography (GC-HS)
This protocol outlines a general method for the determination of residual solvents in sodium pentanoate using headspace gas chromatography with a flame ionization detector (FID).[13]
| Parameter | Specification |
| Column | Capillary column suitable for volatile organic compounds (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness).[13] |
| Carrier Gas | Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).[13] |
| Oven Temperature Program | Initial temperature of 40°C (hold for 20 min), ramp at 10°C/min to 240°C (hold for 10 min).[13] |
| Injector Temperature | 140°C |
| Detector Temperature | 250°C (FID) |
| Headspace Sampler Parameters | |
| Vial Equilibration Temperature | 80°C |
| Vial Equilibration Time | 45-60 minutes |
| Sample Preparation | Accurately weigh a sample of sodium pentanoate (e.g., 100 mg) into a headspace vial and dissolve in a suitable solvent (e.g., water or dimethyl sulfoxide). |
Data Presentation
Table 1: Illustrative HPLC Purity Analysis of Sodium Pentanoate Before and After Recrystallization
| Compound | Retention Time (min) | Area % (Before Recrystallization) | Area % (After Recrystallization) |
| Pentanoic Acid | 3.5 | 1.8 | < 0.1 |
| Sodium Pentanoate | 5.2 | 97.5 | 99.8 |
| Unknown Impurity 1 | 6.8 | 0.5 | < 0.05 |
| Unknown Impurity 2 | 8.1 | 0.2 | < 0.05 |
Table 2: Illustrative GC-HS Analysis of Residual Solvents in Sodium Pentanoate
| Solvent | Concentration (ppm) Before Drying | Concentration (ppm) After Vacuum Drying |
| Ethanol | 1500 | 150 |
| Isopropanol | 800 | 50 |
| Hexane | 50 | < 10 |
Visualizations
Caption: Experimental workflow for synthesis, purification, and analysis of sodium pentanoate.
References
- 1. Give the chemical reaction in the reaction between pentanoic acid with so.. [askfilo.com]
- 2. gauthmath.com [gauthmath.com]
- 3. longdom.org [longdom.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. edu.rsc.org [edu.rsc.org]
- 10. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика A Practical Guide to Analytical Method Validation [gmpua.com]
- 11. ajrconline.org [ajrconline.org]
- 12. aurigeneservices.com [aurigeneservices.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Managing pH in Cell Culture Media After Sodium Pentanoate Addition
This technical support guide is designed for researchers, scientists, and drug development professionals who are using sodium pentanoate in their cell culture experiments and encountering challenges with media pH stability.
Frequently Asked Questions (FAQs)
Q1: What is sodium pentanoate and why might it change the pH of my cell culture medium?
Sodium pentanoate, also known as sodium valerate, is the sodium salt of pentanoic acid (a short-chain fatty acid).[1] When dissolved in your cell culture medium, it can influence the pH. Being the salt of a weak acid (pentanoic acid, pKa ≈ 4.84) and a strong base (sodium hydroxide), its solution in water is slightly alkaline. However, in a complex buffered solution like cell culture media, its effect can be multifaceted. The pentanoate anion can interact with the bicarbonate buffering system of the medium, potentially causing a shift in the delicate pH balance required for optimal cell health.
Q2: I've added sodium pentanoate to my DMEM and the phenol (B47542) red indicator has turned a deeper red/purple. What does this mean?
A deeper red or purple color of the phenol red indicator in your DMEM (Dulbecco's Modified Eagle's Medium) suggests a shift towards a more alkaline pH.[2] Cell culture media are typically buffered to a physiological pH of 7.2-7.4, where phenol red appears as a red-orange color. A move towards purple indicates the pH is rising above this optimal range.
Q3: What is the recommended concentration of sodium pentanoate for cell culture experiments?
The optimal concentration of sodium pentanoate will be cell line and experiment-specific. However, studies with similar short-chain fatty acid salts provide a starting point. For example, sodium acetate (B1210297) has been studied in vitro at concentrations up to and above 12.5 mM, where higher concentrations began to inhibit cell growth.[3] Sodium valproate, another related compound, has been shown to induce cytotoxicity at concentrations of 2 and 4 mM in human colorectal adenocarcinoma cells.[4] It is therefore recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental goals.
Q4: Can changes in pH due to sodium pentanoate affect my cells?
Yes, absolutely. Maintaining a stable physiological pH is critical for cell culture. Deviations from the optimal pH range (typically 7.2-7.4) can negatively impact numerous cellular processes, including:
-
Cell growth and proliferation[3]
-
Metabolism
-
Cellular morphology
-
Protein function and enzyme activity
Troubleshooting Guide
Issue: Media pH becomes too alkaline after adding sodium pentanoate.
-
Visual Cue: Phenol red indicator turns pink or purple.
-
Root Cause: The addition of the sodium salt of a weak acid can slightly increase the pH of the medium.
-
Solution:
-
Pre-adjust the pH of your sodium pentanoate stock solution: Before adding it to your complete medium, dissolve the sodium pentanoate in a small volume of basal medium (without serum or other supplements) and adjust the pH to your desired final pH (e.g., 7.4) using sterile, dilute HCl. Then, sterile filter this adjusted stock solution and add it to your complete medium.
-
Adjust the pH of the final medium: After adding the sodium pentanoate stock to your complete medium, allow it to equilibrate in the incubator for a short period. Then, aseptically take a small aliquot to measure the pH. If necessary, adjust the pH of the entire batch of medium using sterile 1N HCl or 1N NaOH.[5] It is recommended to make small, incremental additions and re-measure the pH to avoid overshooting the target.
-
Consider a HEPES-buffered medium: If you continue to experience pH instability, consider using a medium that is buffered with HEPES in addition to the standard sodium bicarbonate. HEPES can provide stronger buffering capacity in the physiological pH range, especially when cultures are manipulated outside of a CO2 incubator.
-
Issue: Cell viability decreases after treatment with sodium pentanoate.
-
Visual Cue: Increased floating cells, changes in cell morphology, or a decrease in cell confluence observed under the microscope.
-
Root Cause: The observed decrease in viability could be due to the cytotoxic effects of sodium pentanoate at the concentration used, or it could be a secondary effect of a suboptimal pH.
-
Solution:
-
Perform a cytotoxicity assay: It is crucial to determine the IC50 (half-maximal inhibitory concentration) of sodium pentanoate for your specific cell line. This will help you identify a working concentration that is non-toxic. An MTT or similar cell viability assay is recommended.
-
Ensure pH is in the optimal range: Before concluding that the effect is due to chemical cytotoxicity, re-verify that the pH of your culture medium is within the optimal range (7.2-7.4) after the addition of sodium pentanoate.
-
Complex with a carrier protein: For fatty acids, low solubility and potential membrane-disrupting effects can contribute to cytotoxicity. Consider complexing the sodium pentanoate with fatty acid-free bovine serum albumin (BSA) to improve its bioavailability and reduce potential toxicity.
-
Data Summary
| Parameter | Value | Reference |
| pKa of Pentanoic Acid | ~4.84 | PubChem |
| Typical pH of Cell Culture Media | 7.2 - 7.4 | [2] |
| Phenol Red Indicator Color (pH 7.2-7.4) | Red-Orange | [2] |
| Phenol Red Indicator Color (Alkaline pH) | Pink to Purple | [2] |
| Phenol Red Indicator Color (Acidic pH) | Orange to Yellow | [2] |
| Relevant Concentration Range for Similar SCFAs | 1 - 20 mM | [3][4] |
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of Sodium Pentanoate Stock Solution
-
Dissolution: Aseptically dissolve sodium pentanoate powder in serum-free basal medium (e.g., DMEM) to create a concentrated stock solution (e.g., 100 mM).
-
pH Measurement: In a sterile environment, take a small aliquot of the stock solution and measure the pH using a calibrated pH meter.
-
pH Adjustment: If the pH is above your target (e.g., 7.4), add small, sterile aliquots of 0.1N HCl, mixing gently after each addition. Re-measure the pH until the target is reached.
-
Sterile Filtration: Sterile filter the pH-adjusted stock solution through a 0.22 µm filter.
-
Storage: Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: MTT Assay for Cytotoxicity Assessment
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of your pH-adjusted sodium pentanoate stock solution in complete culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of sodium pentanoate. Include a vehicle control (medium without sodium pentanoate).
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: Interaction of sodium pentanoate with the bicarbonate buffer system in cell culture media.
Caption: Troubleshooting workflow for addressing pH and viability issues with sodium pentanoate.
References
- 1. 基礎培地・バッファー [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of sodium acetate on cell proliferation and induction of proinflammatory cytokines: a preliminary evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactive Oxygen Species-Mediated Mitochondrial Dysfunction Triggers Sodium Valproate-Induced Cytotoxicity in Human Colorectal Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - JP [thermofisher.com]
common experimental errors with sodium pentanoate
Technical Support Center: Sodium Pentanoate
Welcome to the Technical Support Center for sodium pentanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental procedures and to troubleshoot issues that may arise when working with this compound.
Frequently Asked Questions (FAQs)
1. What is sodium pentanoate and what are its common applications in research?
Sodium pentanoate, also known as sodium valerate, is the sodium salt of pentanoic acid, a short-chain fatty acid.[1][2] In research and drug development, it is commonly used as:
-
A histone deacetylase (HDAC) inhibitor to study epigenetic regulation and as a potential anti-cancer agent.
-
A component in cell culture media.
-
A precursor or intermediate in the synthesis of other organic compounds.[1]
-
An excipient in drug formulations to improve stability and solubility.[1]
2. What are the key physical and chemical properties of sodium pentanoate?
Sodium pentanoate is a white crystalline or granular solid that is soluble in water and polar organic solvents.[1][2] It is important to note that it is hygroscopic, meaning it can absorb moisture from the air, which may cause it to clump if not stored properly.[3]
3. What are the recommended storage conditions for sodium pentanoate?
To maintain its integrity, sodium pentanoate should be stored in a tightly sealed container in a dry, ventilated, and dark place, away from fire and oxidants.[1] Storage at room temperature under an inert atmosphere is also recommended.
4. Are there any known incompatibilities for sodium pentanoate?
As a salt of a weak acid, sodium pentanoate can react with strong acids to regenerate pentanoic acid. It should also be stored away from strong oxidizing agents.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the synthesis, purification, and experimental use of sodium pentanoate.
Guide 1: Synthesis of Sodium Pentanoate
The synthesis of sodium pentanoate is typically achieved through the neutralization of pentanoic acid with sodium hydroxide (B78521).[4][5]
Issue: Low Yield
A low yield of sodium pentanoate is a common problem in its synthesis. The following table outlines potential causes and their impact on the final yield.
| Potential Cause | Description | Expected Yield Reduction | Troubleshooting Steps |
| Incomplete Reaction | Insufficient sodium hydroxide was added to fully neutralize the pentanoic acid. | 10-30% | Ensure a 1:1 molar ratio of pentanoic acid to sodium hydroxide. Use a pH indicator to confirm the reaction mixture is neutral or slightly basic (pH 7-8). |
| Loss during Workup | Product is lost during filtration or transfer between vessels. | 5-15% | Ensure all equipment is clean and dry. Rinse glassware with a minimal amount of the reaction solvent to recover any residual product. |
| Side Reactions | While the neutralization reaction is straightforward, impurities in the starting materials can lead to minor side reactions. | <5% | Use high-purity pentanoic acid and sodium hydroxide. |
| Improper Isolation | The product is not completely precipitated or is lost during washing. | 10-25% | After the reaction, cool the solution in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product. |
Guide 2: Recrystallization of Sodium Pentanoate
Recrystallization is a common method for purifying solid sodium pentanoate.
Issue: Poor Crystal Formation or "Oiling Out"
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[6] This can be a significant issue during the purification of sodium pentanoate.
| Potential Cause | Description | Troubleshooting Steps |
| Solvent Choice | The solvent is too good a solvent, even at low temperatures, or the compound's melting point is lower than the solvent's boiling point.[6] | Select a solvent in which sodium pentanoate is soluble when hot but insoluble when cold. Common solvents for recrystallization include ethanol (B145695), acetone, and water, or mixtures like hexane/acetone.[7] |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of small, impure crystals or an oil.[8] | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulate the flask to slow the cooling process. |
| Solution Too Concentrated | A supersaturated solution can lead to rapid precipitation as an oil. | Add a small amount of additional hot solvent to the oiled mixture to redissolve it, then allow it to cool more slowly.[9] |
| Presence of Impurities | Impurities can lower the melting point of the compound and interfere with crystal lattice formation.[6] | If the crude product is highly impure, consider a preliminary purification step before recrystallization. |
Guide 3: Use in Cell Culture
Sodium pentanoate is often used in cell culture as an HDAC inhibitor.
Issue: Cytotoxicity and Inconsistent Results
| Potential Cause | Description | Troubleshooting Steps |
| High Concentration | The concentration of sodium pentanoate is too high, leading to cell death. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. A typical starting range is 0.5 µM to 10 µM.[10] |
| Solvent Toxicity | The solvent used to dissolve the sodium pentanoate (e.g., DMSO) is at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1% for DMSO). Run a vehicle control (medium with solvent only) to assess solvent toxicity. |
| Contamination | The sodium pentanoate solution or cell culture is contaminated with bacteria, fungi, or mycoplasma. | Regularly test cell cultures for mycoplasma.[11] Prepare and handle all solutions under sterile conditions. |
| Cell Health and Passage Number | Cells are unhealthy or have been passaged too many times, leading to altered responses. | Use cells within a consistent and low passage number range.[11] Ensure cells are healthy and in the log phase of growth before starting the experiment.[12] |
Guide 4: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the purity of sodium pentanoate.
Issue: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Description | Troubleshooting Steps |
| Secondary Interactions | The carboxylate group of pentanoate interacts with residual silanol (B1196071) groups on the HPLC column, causing peak tailing.[13] | Use an end-capped column. Add a competitive agent like triethylamine (B128534) to the mobile phase or adjust the mobile phase pH to keep the analyte in a non-ionized state.[13] |
| Column Overload | Injecting too much sample saturates the column, leading to peak distortion.[13] | Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase | The mobile phase composition is not optimized for the separation. | For short-chain fatty acids, a reversed-phase method with an acidic modifier (e.g., 0.1% formic acid) in the mobile phase can improve peak shape. |
| Extra-column Volume | Excessive tubing length or diameter can cause band broadening and peak tailing.[13] | Use shorter, narrower internal diameter tubing to minimize dead volume.[13] |
Experimental Protocols
Protocol 1: Synthesis of Sodium Pentanoate
This protocol describes the synthesis of sodium pentanoate from pentanoic acid and sodium hydroxide.
Materials:
-
Pentanoic acid (valeric acid)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol (for washing)
-
Magnetic stirrer and stir bar
-
Beaker and Erlenmeyer flask
-
Büchner funnel and filter paper
-
Ice bath
Methodology:
-
In a beaker, dissolve a specific molar amount of sodium hydroxide in a minimal amount of deionized water with stirring until fully dissolved.
-
In a separate flask, add an equimolar amount of pentanoic acid.
-
Slowly add the sodium hydroxide solution to the pentanoic acid with continuous stirring. The reaction is exothermic, so control the addition rate to manage the temperature.
-
After the addition is complete, continue stirring for 30 minutes at room temperature.
-
Check the pH of the solution. It should be neutral to slightly basic (pH 7-8). If it is still acidic, add a small amount of NaOH solution dropwise until the desired pH is reached.
-
Place the flask in an ice bath for 1-2 hours to induce crystallization of the sodium pentanoate.
-
Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any unreacted starting materials.
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Calculate the percentage yield. A typical yield for this reaction is 85-95%.
Protocol 2: Assessing HDAC Inhibition in Cell Culture
This protocol outlines a general procedure for evaluating the effect of sodium pentanoate on cell viability and histone acetylation.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT-116)
-
Complete cell culture medium
-
Sodium pentanoate
-
DMSO (for stock solution)
-
96-well plates
-
MTT reagent for cell viability assay
-
Reagents for Western blotting (lysis buffer, antibodies for acetylated histones and loading control)
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[14]
-
Compound Treatment: Prepare a stock solution of sodium pentanoate in DMSO. Serially dilute the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.5, 1, 5, 10, 25, 50 µM).[10] Add the diluted solutions to the cells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Viability Assay (MTT):
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14]
-
-
Western Blot for Histone Acetylation:
-
Treat cells in larger culture dishes with sodium pentanoate at the determined IC50 concentration for 24 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against acetylated histones (e.g., acetyl-H3, acetyl-H4) and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and detect the signal. An increase in acetylated histones indicates HDAC inhibition.
-
Visualizations
Experimental Workflow: HDAC Inhibition Assay
Caption: Workflow for assessing HDAC inhibition by sodium pentanoate.
Signaling Pathway: Simplified mTOR Pathway Regulation
Caption: Simplified overview of sodium pentanoate's potential effect on the mTOR pathway.
References
- 1. chembk.com [chembk.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Give the chemical reaction in the reaction between pentanoic acid with so.. [askfilo.com]
- 5. gauthmath.com [gauthmath.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cusabio.com [cusabio.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Refining Dose-Response Experiments with Sodium Pentanoate
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with sodium pentanoate.
Troubleshooting Guide
This guide addresses common issues encountered during dose-response experiments with sodium pentanoate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate Formation in Media | - Low solubility of sodium pentanoate in aqueous media at high concentrations.- Interaction with components in the cell culture media, such as salts or proteins, especially in concentrated stocks.[1] | - Prepare a high-concentration stock solution in a suitable solvent like sterile water or PBS, ensuring complete dissolution. Gentle warming may aid this process.[2]- When diluting the stock solution into the final culture medium, add it dropwise while gently swirling to avoid localized high concentrations that can lead to precipitation.[3]- For long-chain fatty acids, which have lower solubility, conjugation with fatty-acid-free Bovine Serum Albumin (BSA) is a common practice to enhance solubility and bioavailability.[4] While sodium pentanoate is more soluble, this can be considered for very high concentrations or sensitive cell lines. |
| Inconsistent or Non-Reproducible Results | - Degradation of sodium pentanoate in the media over long incubation periods.- Inaccurate pipetting or dilution series preparation.- Variation in cell seeding density. | - Prepare fresh sodium pentanoate solutions for each experiment.[5]- Use calibrated pipettes and perform serial dilutions carefully.- Ensure a consistent cell seeding density across all wells and plates. |
| High Variability Between Replicates | - Uneven distribution of cells in the microplate wells.- Edge effects in the microplate. | - After seeding, gently rock the plate in a cross pattern to ensure an even distribution of cells.- To minimize edge effects, avoid using the outermost wells of the microplate for experimental conditions. Instead, fill them with sterile media or PBS. |
| Unexpected Cell Toxicity at Low Concentrations | - Contamination of the sodium pentanoate stock solution.- Incorrect calculation of the final concentration. | - Filter-sterilize the sodium pentanoate stock solution using a 0.22 µm filter before adding it to the cell culture media.[2]- Double-check all calculations for dilutions and final concentrations. |
| No Observable Effect at High Concentrations | - The cell line may be resistant to the effects of sodium pentanoate.- Insufficient incubation time for the effect to manifest. | - Test a wider range of concentrations and extend the incubation time.- Consider using a different cell line that may be more sensitive to the effects of short-chain fatty acids. |
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of sodium pentanoate for cell culture experiments?
To prepare a stock solution, dissolve sodium pentanoate powder in sterile, distilled water or phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 M).[6] Ensure the powder is completely dissolved, which can be aided by gentle vortexing. For long-term storage, it is advisable to filter-sterilize the solution through a 0.22 µm filter and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.
2. What is the stability of sodium pentanoate in cell culture medium?
Sodium pentanoate is generally stable in cell culture medium.[5] However, for long-term experiments, it is best practice to prepare fresh dilutions from a frozen stock for each experiment to ensure consistent results.
3. What are the known cellular effects of sodium pentanoate?
Sodium pentanoate, a short-chain fatty acid, has been shown to inhibit the proliferation of various cancer cell lines.[7] Its mechanisms of action are believed to involve the inhibition of histone deacetylases (HDACs) and modulation of signaling pathways such as mTOR.[8][9] This can lead to cell cycle arrest and apoptosis.[10][11][12]
4. How does the effect of sodium pentanoate compare to other short-chain fatty acids like sodium butyrate (B1204436)?
Studies comparing the effects of different short-chain fatty acids have shown that their potency can vary. For instance, in some cancer cell lines, sodium butyrate has a more potent inhibitory effect on cell proliferation than sodium propionate.[13] While direct comparative data with sodium pentanoate is limited, it is known to be an effective HDAC inhibitor.[14]
5. Are there any special considerations when performing a cell viability assay with sodium pentanoate?
Standard cell viability assays such as MTT, XTT, or MTS can be used. Ensure that the chosen assay is not affected by the chemical properties of sodium pentanoate. It is also important to include appropriate vehicle controls (the solvent used to dissolve the sodium pentanoate) to account for any potential effects of the solvent on cell viability.
Quantitative Data Presentation
The following tables summarize the dose-dependent effects of valeric acid (the acidic form of pentanoate) and the related compound sodium valproate on different cell lines.
Table 1: Inhibitory Effects of Valeric Acid on Cancer Cell Lines
| Cell Line | Assay | Incubation Time | IC50 / % Inhibition |
| Hep3B (Liver Cancer) | MTS | 72 h | ~4 mM[7] |
| SNU-449 (Liver Cancer) | MTS | 72 h | ~4 mM[7] |
| MCF-7 (Breast Cancer) | Cell Proliferation | 48 h | Significant inhibition at 5 mM and 10 mM[15] |
| MDA-MB-231 (Breast Cancer) | Cell Proliferation | 48 h | Significant inhibition at 5 mM and 10 mM[15] |
| A549 (Lung Cancer) | MTT | Not Specified | IC50 = 52.44 µg/mL[16] |
Table 2: Effects of Sodium Valproate on Cancer Cell Proliferation and Cell Cycle
| Cell Line | Concentration Range | Incubation Time | Effect |
| TFK-1 (Cholangiocarcinoma) | 0 - 10 mM | Up to 120 h | Dose and time-dependent inhibition of proliferation; G2/M phase arrest.[10] |
| QBC939 (Cholangiocarcinoma) | 0 - 20 mM | Up to 120 h | Dose and time-dependent inhibition of proliferation; G0/G1 phase arrest.[10] |
| HO8910 (Ovarian Cancer) | Not Specified | Not Specified | Decreased cell proliferation, increased apoptosis, and G0/G1 phase arrest.[11] |
Experimental Protocols
Protocol 1: Preparation of Sodium Pentanoate Working Solutions
-
Prepare a 1 M Stock Solution:
-
Weigh out the required amount of sodium pentanoate powder.
-
Dissolve the powder in an appropriate volume of sterile, distilled water or PBS to achieve a 1 M concentration.
-
Ensure complete dissolution by vortexing.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller volumes and store at -20°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 1 M stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Treatment:
-
Remove the old medium and replace it with fresh medium containing various concentrations of sodium pentanoate.
-
Include wells with untreated cells (negative control) and cells treated with the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
References
- 1. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. cusabio.com [cusabio.com]
- 6. researchgate.net [researchgate.net]
- 7. Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium Valproate Inhibits the Growth of Human Cholangiocarcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Sodium Valproate on the Growth of Human Ovarian Cancer Cell Line HO8910 [journal.waocp.org]
- 12. Sodium valproate inhibits in vivo growth of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Measurement of Sodium Pentanoate in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and answers to frequently asked questions regarding the quantitative analysis of sodium pentanoate (sodium valerate) in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is measuring sodium pentanoate and other short-chain fatty acids (SCFAs) so challenging?
A1: The analysis of SCFAs like sodium pentanoate presents several inherent difficulties due to their physicochemical properties. Key challenges include:
-
High Volatility: SCFAs are volatile compounds, which can lead to significant analyte loss during sample preparation steps that require drying or evaporation.[1][2] Their derivatized forms, especially methyl esters used for Gas Chromatography (GC), can also be highly volatile.[3]
-
High Polarity: The carboxyl group makes free fatty acids polar, which can cause poor chromatographic peak shape (tailing), and adsorption to surfaces in the GC inlet or column, leading to inaccurate and irreproducible results.[4]
-
Complex Matrices: Biological samples such as plasma and feces are incredibly complex.[5] Endogenous components can interfere with the analysis, causing matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) or co-eluting peaks in GC.[6][7]
-
Sample Preparation: Extracting SCFAs from the sample matrix is a critical step. Many derivatization methods require anhydrous (water-free) conditions, yet removing water from biological samples can cause the volatile SCFAs to evaporate.[2]
Q2: What is derivatization and why is it necessary for GC-MS analysis of sodium pentanoate?
A2: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical method. For GC-MS analysis of sodium pentanoate, derivatization is crucial because it converts the polar carboxylic acid into a less polar and more volatile ester (e.g., a methyl or silyl (B83357) ester).[4][5] This chemical modification improves chromatographic behavior, leading to sharper, more symmetrical peaks and enhanced sensitivity.[4] Common derivatization methods include esterification (using reagents like BF₃-methanol or isobutyl chloroformate) and silylation (using reagents like BSTFA).[2][4]
Q3: I'm using LC-MS. What are matrix effects and how can I mitigate them?
A3: Matrix effects are a significant challenge in LC-MS analysis, occurring when co-eluting molecules from the biological sample interfere with the ionization of the target analyte (sodium pentanoate) in the mass spectrometer's ion source.[6][7][8] This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[6][9]
Strategies to Mitigate Matrix Effects:
-
Effective Sample Cleanup: Employ robust extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before analysis.
-
Chromatographic Separation: Optimize the HPLC method to chromatographically separate sodium pentanoate from the interfering compounds.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[7] A SIL-IS (e.g., deuterated sodium pentanoate) behaves almost identically to the analyte during sample preparation and ionization but is distinguishable by its mass. By calculating the ratio of the analyte to the IS, variations caused by matrix effects can be corrected.
-
Standard Addition: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the matrix itself, which can help correct for matrix-specific effects.[7]
Q4: How should I choose an appropriate internal standard (IS) for my assay?
A4: An ideal internal standard should be chemically similar to the analyte but distinguishable by the detector.[7] For mass spectrometry-based methods (GC-MS, LC-MS), the gold standard is a stable isotope-labeled version of the analyte (e.g., valeric acid-d9 or ¹³C-labeled valeric acid).[1][10] These standards co-elute with the analyte and experience nearly identical effects during extraction, derivatization, and ionization, providing the most accurate correction.[7] If a SIL-IS is unavailable, a structural analog (a molecule with a similar structure, such as hexanoic acid) can be used, but it may not correct for all variations as effectively.[7][11]
Troubleshooting Guides
Problem 1: Low or No Analyte Signal in GC-MS
If you are experiencing a weak or absent signal for sodium pentanoate, follow this troubleshooting workflow.
Problem 2: Poor Peak Shape (Tailing or Fronting) in GC-MS
Poor peak shape can compromise peak integration and reduce accuracy.
-
Peak Tailing: This is often caused by active sites in the GC system where the polar carboxyl group of any underivatized pentanoate can interact.[4]
-
Solution: Check derivatization efficiency. If the reaction is incomplete, free acid will be present.
-
Solution: Replace the GC inlet liner or use a deactivated liner. Active sites can develop on dirty liners.
-
Solution: Condition the GC column according to the manufacturer's instructions to remove contaminants.
-
-
Peak Fronting: This typically indicates column overload.
-
Solution: Dilute the sample or reduce the injection volume.
-
Experimental Protocols & Data
General Analytical Workflow
The quantification of sodium pentanoate generally follows these stages. The specific technique (GC-MS or LC-MS) will determine the necessity of steps like derivatization.
Protocol 1: Extraction of Pentanoate from Feces for GC-MS Analysis
This protocol is adapted from methods designed for broad SCFA quantification.[12]
-
Homogenization: Weigh approximately 50-100 mg of frozen stool into a 2 mL screw-cap tube containing ceramic beads.
-
Internal Standard Spiking: Add an acidified aqueous solution containing the internal standard (e.g., deuterated valeric acid).
-
Extraction: Add sodium sulfate (B86663) and an organic solvent like diethyl ether or methyl tert-butyl ether (MTBE).[13]
-
Homogenize: Vortex vigorously for 5-10 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet solid debris.
-
Collection: Carefully transfer the organic supernatant to a clean vial for derivatization and analysis.
-
Derivatization: Proceed with a suitable derivatization protocol (e.g., using isobutyl chloroformate) before GC-MS injection.[2][14]
Protocol 2: Extraction of Pentanoate from Plasma/Serum for LC-MS/MS Analysis
This protocol uses protein precipitation, a common method for plasma samples.[15]
-
Thawing: Thaw frozen plasma/serum samples on ice.
-
Internal Standard Spiking: In a microcentrifuge tube, combine 100 µL of plasma with the internal standard solution.
-
Protein Precipitation: Add 300-400 µL of ice-cold acetonitrile (B52724) (a 3:1 or 4:1 ratio of solvent to sample is common).[15]
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis. (Note: Derivatization, e.g., with 3-nitrophenylhydrazine (B1228671) (3-NPH), can be performed before or after this step depending on the specific method).[6]
Quantitative Data Summary
The recovery of an analytical method is critical for accurate quantification. Below is a summary of typical recovery rates for different extraction methods used for SCFAs, including pentanoate/valeric acid.
| Biological Matrix | Extraction Method | Analyte(s) | Typical Recovery (%) | Reference(s) |
| Human Stool | One-vial acidified ether extraction | Valeric Acid | 90 - 110% | [12] |
| Fecal Samples | Acetone + Solid-Phase Extraction (SPE) | Valeric Acid | 98 - 138% | [16] |
| Plasma/Serum | Protein Precipitation (PPT) with Acetonitrile | General Metabolites | High, but analyte-dependent. Can be >95% under optimized conditions.[17] | [15][17] |
| Fecal Samples | Methyl tert-butyl ether (MTBE) | Valeric Acid | 76 - 108% | [13][16] |
Note: Recovery can be highly dependent on the specific protocol, reagents, and matrix composition. It is essential to validate these methods in your own laboratory.
References
- 1. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
- 5. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 6. Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 8. Valeric Acid Analysis Service Using LC-MS - Creative Proteomics [creative-proteomics.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A simplified method for the quantitation of short-chain fatty acids in human stool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. agilent.com [agilent.com]
- 16. mdpi.com [mdpi.com]
- 17. Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Sodium Pentanoate vs. Sodium Butyrate: A Comparative Guide to T Cell Modulation
For Researchers, Scientists, and Drug Development Professionals
The short-chain fatty acids (SCFAs), sodium pentanoate and sodium butyrate (B1204436), are metabolites primarily produced by the gut microbiota that have emerged as potent modulators of the immune system. Their influence on T cell function, in particular, has garnered significant interest for its therapeutic potential in various diseases, including autoimmune disorders and cancer. This guide provides an objective comparison of sodium pentanoate and sodium butyrate on T cell modulation, supported by experimental data, detailed protocols, and pathway visualizations.
Core Mechanisms of Action
Both sodium pentanoate and sodium butyrate exert their immunomodulatory effects primarily through two key mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: By inhibiting HDACs, these SCFAs alter the epigenetic landscape of T cells, leading to changes in gene expression that control differentiation and effector functions.[1][2][3][4][5][6][7][8]
-
G-Protein Coupled Receptor (GPCR) Activation: They can also signal through GPCRs, such as GPR41 and GPR43, expressed on T cells, though some effects are noted to be independent of these receptors.[9][10][11][12][13][14][15][16][17]
Comparative Effects on T Cell Subsets
The influence of sodium pentanoate and sodium butyrate can vary depending on the T cell subset and the immunological context. Below is a summary of their differential effects on key CD4+ and CD8+ T cell populations.
CD4+ T Helper Cell Differentiation
| T Cell Subset | Sodium Pentanoate Effect | Sodium Butyrate Effect | References |
| Th1 | Promotes differentiation and IFN-γ production. | Promotes differentiation and IFN-γ production, particularly at higher concentrations.[18][19][20] | [21][22] |
| Th17 | Inhibits differentiation and IL-17A production.[3][23][24] | Can inhibit differentiation and IL-17 production, but some studies show context-dependent effects.[20][25] | [3][20][23][24][25] |
| Treg | Does not appear to significantly induce Foxp3+ Tregs.[3] | Promotes the differentiation of Foxp3+ regulatory T cells, especially at lower concentrations.[3][18][19][24] | [3][18][19][24] |
CD8+ Cytotoxic T Lymphocyte (CTL) Function
Both sodium pentanoate and sodium butyrate have been shown to enhance the effector functions of CD8+ T cells, which is of particular interest for cancer immunotherapy.
| Effector Molecule/Function | Sodium Pentanoate Effect | Sodium Butyrate Effect | References |
| IFN-γ Production | Increases IFN-γ secretion.[24][26][27] | Increases IFN-γ production.[10][24][26][27][28] | [10][24][26][27][28] |
| TNF-α Production | Increases TNF-α secretion.[24][26][27] | Increases TNF-α production.[24][27] | [24][26][27] |
| CD25 Expression | Upregulates CD25 expression.[24][26][27] | Upregulates CD25 expression.[24][27] | [24][26][27] |
| Anti-tumor Activity | Enhances anti-tumor activity of CTLs and CAR-T cells.[26][27][29][30] | Enhances anti-tumor activity of CTLs and CAR-T cells.[26][27][28][30] | [26][27][28][29][30] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes involved in studying these compounds, the following diagrams are provided.
Caption: Signaling pathways of SCFAs in T cells.
Caption: Workflow for T cell modulation assays.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments cited in the comparison of sodium pentanoate and sodium butyrate.
T Cell Isolation and Culture
-
T Cell Source: Naïve CD4+ or CD8+ T cells are typically isolated from the spleens and lymph nodes of mice or from peripheral blood mononuclear cells (PBMCs) of healthy human donors.
-
Isolation Method: T cells are purified using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) with specific antibody cocktails (e.g., anti-CD4, anti-CD8, anti-CD62L, anti-CD44).
-
Culture Conditions: Isolated T cells are cultured in complete RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, L-glutamine, and 2-mercaptoethanol.
-
Activation: T cells are activated with plate-bound or bead-coupled anti-CD3 and anti-CD28 antibodies. For differentiation into specific subsets, polarizing cytokines are added to the culture medium (e.g., IL-12 for Th1, TGF-β and IL-6 for Th17, TGF-β for Treg).
-
Treatment: Sodium pentanoate or sodium butyrate is added to the culture medium at various concentrations (typically ranging from 0.1 mM to 2 mM) at the time of activation.
T Cell Proliferation Assay (CFSE-based)
-
Labeling: Isolated T cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE) prior to activation and culture.
-
Culture: Labeled cells are cultured as described above with or without the addition of sodium pentanoate or butyrate.
-
Analysis: After a set culture period (e.g., 3-5 days), cells are harvested and analyzed by flow cytometry. The progressive dilution of CFSE fluorescence in daughter cells is used to quantify cell division.
Cytokine Production Analysis
-
Intracellular Staining: For intracellular cytokine analysis, cultured T cells are restimulated for 4-6 hours with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against specific cytokines (e.g., IFN-γ, IL-17A, IL-10).
-
ELISA/CBA: To measure secreted cytokines, cell culture supernatants are collected at various time points. The concentration of cytokines is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or Cytometric Bead Array (CBA) kits.
T Cell Differentiation Analysis
-
Surface and Intracellular Staining: Differentiated T cells are stained with fluorescently labeled antibodies against lineage-defining transcription factors (e.g., T-bet for Th1, RORγt for Th17, Foxp3 for Treg) and surface markers.
-
Flow Cytometry: The frequency of different T cell subsets is determined by flow cytometric analysis.
Conclusion
Both sodium pentanoate and sodium butyrate are potent modulators of T cell function, with overlapping and distinct effects. Sodium butyrate appears to be a more potent inducer of regulatory T cells, which could be beneficial in autoimmune and inflammatory conditions. Conversely, both compounds robustly enhance the effector functions of CD8+ T cells, suggesting their potential as adjuvants in cancer immunotherapy. The choice between these two SCFAs will likely depend on the specific therapeutic application and the desired immunological outcome. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative potencies and therapeutic windows.
References
- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The short-chain fatty acid pentanoate suppresses autoimmunity by modulating the metabolic-epigenetic crosstalk in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The HDAC inhibitor, sodium butyrate, stimulates neurogenesis in the ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC inhibition prevents transgene expression downregulation and loss-of-function in T-cell-receptor-transduced T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HDAC inhibitors directly modulate T cell gene expression and signaling and promote development of effector-exhausted T cells in murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibition promotes intratumoral CD8+ T-cell responses, sensitizing murine breast tumors to anti-PD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. T cell homeostasis requires G protein-coupled receptor-mediated access to trophic signals that promote growth and inhibit chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolite-Sensing G Protein-Coupled Receptors Connect the Diet-Microbiota-Metabolites Axis to Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The GPCR–Gαs–PKA signaling axis promotes T cell dysfunction and cancer immunotherapy failure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Allosteric sodium in class A GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conformational equilibria in GPCRs provides critical clues about activation mechanisms | EurekAlert! [eurekalert.org]
- 18. The Microbial Metabolite Butyrate Induces Expression of Th1-Associated Factors in CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The Microbial Metabolite Butyrate Induces Expression of Th1-Associated Factors in CD4+ T Cells [frontiersin.org]
- 20. Microbiota Metabolite Butyrate Differentially Regulates Th1 and Th17 Cells’ Differentiation and Function in Induction of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Short chain fatty acids induce both effector and regulatory T cells by suppression of histone deacetylases and regulation of the mTOR-S6K pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Gut Microbiota-Derived Short-Chain Fatty Acids, T Cells, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Short chain fatty acid-mediated epigenetic modulation of inflammatory T cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The potential role of short chain fatty acids improving ex vivo T and CAR-T cell fitness and expansion for cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. jitc.bmj.com [jitc.bmj.com]
- 27. Microbial short-chain fatty acids modulate CD8+ T cell responses and improve adoptive immunotherapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | The microbial metabolite butyrate enhances the effector and memory functions of murine CD8+ T cells and improves anti-tumor activity [frontiersin.org]
- 29. Metabolization of microbial postbiotic pentanoate drives anti-cancer CAR T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. discovery.researcher.life [discovery.researcher.life]
A Comparative Analysis of Pentanoate and Butyrate on HDAC Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two short-chain fatty acids, pentanoate (valerate) and butyrate (B1204436), as inhibitors of histone deacetylases (HDACs). This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their inhibitory profiles, underlying mechanisms, and the experimental protocols used for their evaluation.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histones, HDACs promote a more compact chromatin structure, leading to transcriptional repression. The dysregulation of HDAC activity is implicated in various diseases, including cancer, making them a significant target for therapeutic intervention. Short-chain fatty acids (SCFAs) produced by gut microbiota, such as pentanoate and butyrate, have been identified as natural inhibitors of HDACs. This guide presents a side-by-side comparison of their efficacy and mechanisms.
Data Presentation: Quantitative Analysis of HDAC Inhibition
The inhibitory potency of pentanoate and butyrate against various HDAC isoforms is a critical determinant of their potential therapeutic applications. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness. While extensive data is available for butyrate, specific IC50 values for pentanoate against individual HDAC isoforms are less comprehensively documented in a comparative context.
| Compound | Target HDAC Isoform | IC50 Value | Reference |
| Butyrate | HDAC1 | 0.3 mM | [1] |
| HDAC2 | 0.4 mM | [1] | |
| HDAC7 | 0.3 mM | [1] | |
| Total HDACs (general) | 0.09 mM - 0.80 mM | [2][3] | |
| Pentanoate (Valeric Acid) | Class I HDACs | Inhibition observed | [4] |
| Total HDACs (in Hep3B cells) | More efficient than free valeric acid when encapsulated | [5] | |
| HDAC3 | Acts as a novel inhibitor | [6] |
Note: Direct, side-by-side comparative studies providing IC50 values for pentanoate against a wide range of HDAC isoforms are limited in the currently available literature. Butyrate is a well-characterized pan-HDAC inhibitor, affecting most HDACs except for class III and certain class II isoforms like HDAC6 and HDAC10.[1][3] Pentanoate has been identified as an inhibitor of Class I HDACs and has demonstrated anti-cancer properties by acting as a novel HDAC inhibitor, particularly targeting HDAC3.[4][6] Non-branching SCFAs with three to five carbons, which includes both butyrate and pentanoate, are considered the most effective HDAC inhibitors among SCFAs.[7]
Mechanism of Action
Both pentanoate and butyrate are short-chain fatty acids that function as non-competitive inhibitors of class I and II HDACs.[3] Their mechanism of action involves the direct binding to the catalytic pocket of the HDAC enzyme. The active site of these HDACs contains a zinc ion (Zn2+) that is essential for the deacetylation reaction.
The carboxylate group of the SCFA inhibitor is thought to chelate the zinc ion, thereby blocking the binding of the natural acetylated lysine substrate and inhibiting the enzyme's activity. This inhibition leads to an accumulation of acetylated histones (hyperacetylation), which results in a more relaxed chromatin structure. This open chromatin state allows for the transcription of previously silenced genes, including tumor suppressor genes, leading to cellular responses such as cell cycle arrest, differentiation, and apoptosis.[8] The possible mechanism for butyrate's HDAC inhibition is attributed to its hydrophobic interaction with the HDAC active pocket, leading to non-specific binding.[4]
Mandatory Visualizations
Signaling Pathway of HDAC Inhibition by SCFAs
Caption: Signaling pathway of HDAC inhibition by short-chain fatty acids.
Experimental Workflow: Fluorometric HDAC Activity Assay
References
- 1. Sodium butyrate, Histone deacetylase inhibitor (CAS 156-54-7) | Abcam [abcam.com]
- 2. gsartor.org [gsartor.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Effects of Sodium Pentanoate Using Flow Cytometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sodium pentanoate's performance as a histone deacetylase (HDAC) inhibitor against other common alternatives, with a focus on validating its cellular effects using flow cytometry. The experimental data and protocols presented herein are intended to assist researchers in designing and interpreting their own studies.
I. Comparative Performance of HDAC Inhibitors
Sodium pentanoate, a short-chain fatty acid, has emerged as a regulator of various cellular processes, primarily through its inhibition of class I histone deacetylases (HDACs).[1] Its effects on cell cycle progression and apoptosis are of significant interest in cancer research. This section compares the efficacy of sodium pentanoate with other well-known HDAC inhibitors.
Table 1: Comparison of IC50 Values for HDAC Inhibition
| Compound | Target | IC50 | Cell Line / System | Reference |
| Sodium Pentanoate | Class I HDACs | Not explicitly determined in direct comparison | Recombinant HDAC enzymes | [1] |
| Sodium Butyrate | Class I & IIa HDACs | 1.26 mM (Proliferation) | MCF-7 (Breast Cancer) | |
| Sodium Propionate | Class I & IIa HDACs | 4.5 mM (Proliferation) | MCF-7 (Breast Cancer) | |
| Trichostatin A (TSA) | Pan-HDAC inhibitor | ~20 nM (Proliferation) | HeLa (Cervical Cancer) | [2] |
| Valproic Acid (VPA) | Class I & IIa HDACs | 14.51 mM (72h, Viability) | HeLa (Cervical Cancer) | [3] |
Note: The IC50 values are for different biological effects (HDAC activity vs. cell proliferation/viability) and were determined in different experimental systems, thus a direct comparison of potency should be made with caution.
Table 2: Comparative Effects on Cell Cycle and Apoptosis
| Compound | Cell Line | Effect on Cell Cycle | Induction of Apoptosis | Reference |
| Sodium Pentanoate | Murine CD8+ T cells | Not explicitly detailed in this study | Not explicitly detailed in this study | [1] |
| Sodium Butyrate | MCF-7 | G1 phase arrest | Induces apoptosis at higher doses | |
| Sodium Propionate | MCF-7 | G1 phase arrest | Induces apoptosis at higher doses | |
| Trichostatin A (TSA) | HeLa, Various | G1 or G2/M arrest (cell-type dependent) | Induces apoptosis | [2][4][5] |
| Valproic Acid (VPA) | HeLa, Thyroid Cancer | Sub-G1 arrest, G1 arrest | Induces apoptosis | [3][6] |
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are generalized protocols for assessing the effects of sodium pentanoate and other HDAC inhibitors on cell cycle and apoptosis using flow cytometry.
A. Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is designed for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle.[7][8][9]
Materials:
-
Cells of interest
-
Sodium Pentanoate (or other HDAC inhibitors)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of sodium pentanoate or other HDAC inhibitors for the specified duration (e.g., 24, 48, 72 hours). Include an untreated control group.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
B. Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]
Materials:
-
Cells of interest
-
Sodium Pentanoate (or other HDAC inhibitors)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
Procedure:
-
Cell Culture and Treatment: Follow the same procedure as for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
III. Signaling Pathways and Visualizations
Sodium pentanoate, as an HDAC inhibitor, influences cellular processes by altering gene expression. One of the key signaling pathways implicated in its mechanism of action is the mTOR pathway.
A. Sodium Pentanoate and the mTOR Signaling Pathway
Studies have shown that sodium pentanoate can enhance the activity of the mTOR (mechanistic Target of Rapamycin) signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival. The inhibition of HDACs by sodium pentanoate can lead to the hyperacetylation of histones, which in turn can modulate the expression of genes involved in the mTOR pathway.
Caption: Proposed signaling pathway of sodium pentanoate.
B. Experimental Workflow for Flow Cytometry Analysis
The following diagram illustrates the general workflow for validating the effects of sodium pentanoate using flow cytometry.
Caption: General workflow for flow cytometry analysis.
C. Logical Relationship of Apoptosis Detection
The dual staining with Annexin V and PI allows for the logical differentiation of cell populations based on their membrane integrity and phosphatidylserine (B164497) exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. Trichostatin A induces apoptotic cell death of HeLa cells in a Bcl-2 and oxidative stress-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Valproic acid induces apoptosis and cell cycle arrest in poorly differentiated thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. wi.mit.edu [wi.mit.edu]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Dose-Response of Sodium Pentanoate and Other Short-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro effects of sodium pentanoate and other short-chain fatty acids (SCFAs) on various cell lines. While specific dose-response data for sodium pentanoate is limited in publicly available literature, this document summarizes existing findings on its bioactivity and presents a detailed comparison with well-characterized SCFAs like sodium butyrate (B1204436) and sodium propionate (B1217596). The information herein is intended to support researchers in designing and interpreting in vitro studies involving SCFAs.
Comparative Dose-Response Data of Short-Chain Fatty Acids
| Compound | Cell Line | Assay | IC50 Value (mM) | Reference |
| Sodium Butyrate | MCF-7 | MTT | 1.26 | [1] |
| Sodium Propionate | MCF-7 | MTT | 4.5 | [1] |
| Sodium Butyrate | Various (MCF7, T47D, MDA-MB231, BT20) | Not specified | ~2.5 (for 85-90% inhibition) | |
| Sodium Pentanoate (Valerate) | Human Colonic Adenocarcinoma | Not specified | Inhibits proliferation (weaker than butyrate) | [1] |
Note: The provided data indicates that sodium butyrate is a more potent inhibitor of MCF-7 cell proliferation than sodium propionate.[1] Studies have also shown that valerate (B167501) (the conjugate base of pentanoic acid) inhibits the proliferation of human colonic adenocarcinoma cell lines, although its effect is weaker than that of butyrate.[1]
Experimental Protocols
To ensure reproducibility and accuracy in dose-response analysis, detailed experimental protocols are essential. The following is a generalized protocol for a common in vitro cytotoxicity assay, the MTT assay, adapted from methodologies reported in the literature.
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
96-well plates
-
Human cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sodium pentanoate and other SCFAs of interest
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of sodium pentanoate and other SCFAs in complete culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for in vitro dose-response analysis using the MTT assay.
Caption: General signaling pathway for short-chain fatty acids in cancer cells.
References
A Comparative Guide to the Anti-Inflammatory Properties of Short-Chain Fatty Acids
Short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate (B1217596), and butyrate (B1204436), are metabolites produced by the gut microbiota through the fermentation of dietary fiber. Beyond their role as an energy source for colonocytes, these molecules are crucial signaling agents that modulate host immune responses. Growing evidence highlights their potent anti-inflammatory effects, making them a focal point for researchers in immunology and drug development for inflammatory conditions like Inflammatory Bowel Disease (IBD). This guide provides an objective comparison of the anti-inflammatory properties of acetate, propionate, and butyrate, supported by experimental data and detailed methodologies.
Mechanisms of Anti-Inflammatory Action
SCFAs exert their immunomodulatory effects through two primary mechanisms:
-
Activation of G-protein Coupled Receptors (GPCRs): SCFAs bind to specific receptors, such as GPR43 (also known as FFAR2) and GPR109A (also known as HCA2), expressed on the surface of various immune and epithelial cells.[1][[“]][3][4] This interaction triggers downstream signaling cascades that can suppress inflammatory pathways like NF-κB.[5][6]
-
Inhibition of Histone Deacetylases (HDACs): Butyrate, and to a lesser extent propionate, can passively diffuse into cells and act as HDAC inhibitors.[1][[“]][3] By inhibiting HDACs, SCFAs alter gene expression, leading to a decrease in the production of pro-inflammatory cytokines and chemokines.[1][[“]] Butyrate is generally considered the most potent HDAC inhibitor among the SCFAs.[1]
Comparative Efficacy: A Data-Driven Overview
Experimental studies consistently demonstrate that while all three major SCFAs possess anti-inflammatory capabilities, their potency often varies. Butyrate and propionate are frequently shown to be more effective than acetate in suppressing inflammatory responses across different models.
Table 1: Quantitative Comparison of SCFA Anti-Inflammatory Effects
| SCFA | Concentration | Experimental Model | Inflammatory Marker | Observed Effect | Rank Order of Potency | Reference |
| Acetate | 30 mmol/L | LPS-stimulated human neutrophils | TNF-α Release | Decrease | Butyrate ≈ Propionate > Acetate | [5][7] |
| Propionate | 30 mmol/L | LPS-stimulated human neutrophils | TNF-α Release | Decrease | Butyrate ≈ Propionate > Acetate | [5][7] |
| Butyrate | 30 mmol/L | LPS-stimulated human neutrophils | TNF-α Release | Decrease | Butyrate ≈ Propionate > Acetate | [5][7] |
| Acetate | 1-30 mmol/L | TNF-α-stimulated Colo320DM cells | NF-κB Activity | Dose-dependent inhibition | Butyrate > Propionate > Acetate | [5] |
| Propionate | 1-30 mmol/L | TNF-α-stimulated Colo320DM cells | NF-κB Activity | Dose-dependent inhibition | Butyrate > Propionate > Acetate | [5] |
| Butyrate | 1-30 mmol/L | TNF-α-stimulated Colo320DM cells | NF-κB Activity | Dose-dependent inhibition | Butyrate > Propionate > Acetate | [5] |
| Acetate | 30 mmol/L | Mouse colon organ cultures (colitis model) | IL-6 Release | 67% decrease (from 507 to 169 pg/mL/mg) | Propionate > Butyrate > Acetate | [5] |
| Propionate | 30 mmol/L | Mouse colon organ cultures (colitis model) | IL-6 Release | 92% decrease (from 507 to 39 pg/mL/mg) | Propionate > Butyrate > Acetate | [5] |
| Butyrate | 30 mmol/L | Mouse colon organ cultures (colitis model) | IL-6 Release | 83% decrease (from 507 to 87 pg/mL/mg) | Propionate > Butyrate > Acetate | [5] |
| Butyrate | 0.625 mM | TNF-α-stimulated Caco-2 cells | IL-8 Expression | Suppression of TNF-α induced expression | N/A | [8] |
| Propionate | 2.5 mM | TNF-α-stimulated Caco-2 cells | IL-8 Expression | Suppression of TNF-α induced expression | N/A | [8] |
| Acetate | 5 mM | TNF-α-stimulated Caco-2 cells | IL-8 Expression | Suppression of TNF-α induced expression | N/A | [8] |
| Butyrate | 0.5-2 mM | LPS-stimulated dendritic cells | IL-12p70 Secretion | Strong inhibition | Butyrate ≈ Propionate > Acetate | [9] |
| Propionate | 0.5-2 mM | LPS-stimulated dendritic cells | IL-12p70 Secretion | Strong inhibition | Butyrate ≈ Propionate > Acetate | [9] |
| Acetate | 0.5-2 mM | LPS-stimulated dendritic cells | IL-12p70 Secretion | Moderate inhibition | Butyrate ≈ Propionate > Acetate | [9] |
Summary: The data consistently show that propionate and butyrate are equipotent or more potent than acetate in suppressing key inflammatory mediators like TNF-α, IL-6, and IL-12, and in inhibiting the central NF-κB pathway.[5][7][10] Acetate is generally less effective, often requiring higher concentrations to achieve a similar effect.[5][7]
Experimental Protocols
To ensure reproducibility and accurate comparison, understanding the underlying methodologies is critical. Below is a representative protocol synthesized from common in vitro studies assessing the anti-inflammatory properties of SCFAs.
Objective: To compare the efficacy of acetate, propionate, and butyrate in suppressing cytokine production in an inflamed intestinal model.
Model: Mouse colon organ cultures from a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model.[5][11]
Methodology:
-
Induction of Colitis: C57BL/6 mice are administered 5% DSS in their drinking water for 5-7 days to induce acute colitis. Control mice receive regular drinking water.
-
Tissue Harvest and Culture:
-
Mice are euthanized, and the colons are excised.
-
The colon is opened longitudinally, cleaned, and cut into 2-3 mm pieces.
-
Tissue explants are placed in 24-well plates containing DMEM supplemented with 10% FBS and antibiotics.
-
-
SCFA Treatment:
-
Stock solutions of sodium acetate, sodium propionate, and sodium butyrate are prepared and neutralized to pH 7.4.
-
Explants from colitic mice are treated with various concentrations of each SCFA (e.g., 1, 10, 30 mmol/L) or a vehicle control.
-
Cultures are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Cytokine Analysis (ELISA):
-
After incubation, the culture supernatant is collected and centrifuged to remove debris.
-
The concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Results are normalized to the weight of the tissue explant (pg/mL per mg).[5]
-
-
Gene Expression Analysis (RT-PCR):
Signaling Pathway: Inhibition of NF-κB
A central mechanism for the anti-inflammatory action of SCFAs is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. In inflammatory states, stimuli like TNF-α or LPS lead to the degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Butyrate and propionate, through HDAC inhibition, can prevent IκBα degradation, effectively trapping NF-κB in the cytoplasm and halting the inflammatory cascade.[1][5]
References
- 1. Regulation of Inflammation by Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. The Role of Short Chain Fatty Acids in Inflammation and Body Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-chain fatty acids directly exert anti-inflammatory responses in podocytes and tubular epithelial cells exposed to high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory properties of the short-chain fatty acids acetate and propionate: A study with relevance to inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model [biomolther.org]
- 7. Anti-inflammatory properties of the short-chain fatty acids acetate and propionate: a study with relevance to inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Butyrate and propionate inhibit antigen-specific CD8+ T cell activation by suppressing IL-12 production by antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Anti-inflammatory properties of the short-chain fatty acids acetate and propionate: a study with relevance to inflammatory bowel disease. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Unveiling the Epigenetic Impact of Sodium Pentanoate on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of sodium pentanoate's effect on gene expression, offering a comparative perspective against other histone deacetylase (HDAC) inhibitors. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document serves as a valuable resource for understanding the therapeutic potential and molecular mechanisms of this compound.
Mechanism of Action: An Epigenetic Regulator
Sodium pentanoate, also known as sodium valproate, is a short-chain fatty acid that has been identified as a potent inhibitor of histone deacetylases (HDACs), particularly targeting class I and class IIa enzymes. By inhibiting HDACs, sodium pentanoate leads to the hyperacetylation of histones, which relaxes the chromatin structure and allows for the transcriptional activation of previously silenced genes. This epigenetic modification underlies many of its therapeutic effects.
Comparative Performance: Sodium Pentanoate vs. Alternative HDAC Inhibitors
The efficacy of HDAC inhibitors is often compared based on their half-maximal inhibitory concentration (IC50) against different HDAC isoforms. Lower IC50 values indicate greater potency. Here, we compare the reported IC50 values of sodium pentanoate (valproic acid) with other commonly used HDAC inhibitors.
| HDAC Inhibitor | Class | HDAC1 (IC50) | HDAC2 (IC50) | HDAC3 (IC50) | HDAC5 (IC50) | HDAC6 (IC50) |
| Sodium Pentanoate (Valproic Acid) | Aliphatic Acid | ~0.4 mM[1] | ~0.54 mM[1] | - | ~2.8 mM[1] | ~2.4 mM[1] |
| Sodium Butyrate | Aliphatic Acid | ~0.80 mM (total HDACs)[2] | - | - | - | - |
| Vorinostat (SAHA) | Hydroxamic Acid | 10 nM[3] | - | 20 nM[3] | - | - |
| Trichostatin A (TSA) | Hydroxamic Acid | - | - | - | - | - |
Note: Data for sodium pentanoate is often reported for its acidic form, valproic acid. The IC50 values can vary depending on the experimental conditions and the source of the enzyme.
Impact on Gene Expression: A Quantitative Overview
RNA sequencing (RNA-seq) studies have revealed that sodium pentanoate treatment leads to widespread changes in gene expression. While the exact number of affected genes varies between cell types and experimental conditions, a significant number of genes are consistently up- or downregulated.
One study on a rat serotonergic cell line identified 70 upregulated and 18 downregulated genes with a log2 fold change of ≥ 1.0 after treatment with 0.5 mM valproic acid for 72 hours[4]. Another study in pediatric epilepsy patients responsive to valproic acid found 227 upregulated and 162 downregulated genes in their blood compared to non-responders[5].
Below is a sample of genes reported to be differentially expressed following sodium valproate treatment.
| Gene | Function | Regulation |
| CCL3 | Chemokine (C-C motif) ligand 3 | Downregulated[5] |
| FOS | Proto-oncogene, AP-1 transcription factor subunit | Downregulated[5] |
| DYNLRB2 | Dynein light chain roadblock-type 2 | Upregulated[4] |
| CDYL2 | Chromodomain Y-like 2 | Downregulated[4] |
| ADAM23 | A disintegrin and metalloproteinase domain 23 | Upregulated[6] |
| LSP1 | Lymphocyte-specific protein 1 | Upregulated[6] |
| MAOB | Monoamine oxidase B | Upregulated[6] |
| MMP13 | Matrix metallopeptidase 13 | Upregulated[6] |
| PAK3 | p21 (RAC1) activated kinase 3 | Upregulated[6] |
| SERPINB2 | Serpin family B member 2 | Upregulated[6] |
| SNAP91 | Synaptosome associated protein 91 | Upregulated[6] |
| WNT6 | Wnt family member 6 | Upregulated[6] |
| ZCCHC12 | Zinc finger CCHC-type containing 12 | Upregulated[6] |
Signaling Pathways Modulated by Sodium Pentanoate
Sodium pentanoate exerts its effects on gene expression not only through direct HDAC inhibition but also by modulating key intracellular signaling pathways.
AKT/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Studies have shown that valproic acid can activate this pathway in various cell types, including muscle cells and neural stem cells[7][8]. This activation can lead to the expression of genes involved in neuronal differentiation and muscle hypertrophy[7][8].
Sodium Pentanoate activates the AKT/mTOR signaling pathway.
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress, inflammation, and apoptosis. Valproic acid has been shown to modulate the p38 MAPK pathway, although its effects can be cell-type specific[9][10]. In some contexts, it can influence the expression of genes related to inflammation and cell survival[9].
Sodium Pentanoate modulates the p38 MAPK signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key techniques used to assess the impact of sodium pentanoate on gene expression.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Acetylation Analysis
ChIP-seq is a powerful method to identify the genome-wide binding sites of a protein of interest, such as acetylated histones.
ChIP-seq workflow for histone acetylation analysis.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with sodium pentanoate at the appropriate concentration and duration.
-
Cross-linking: Fix cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the acetylated histone mark of interest (e.g., H3K27ac).
-
Immune Complex Capture: Use protein A/G beads to capture the antibody-histone-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the DNA from the eluted sample.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment (peaks), which correspond to the binding sites of the acetylated histone.
RNA Sequencing (RNA-seq) for Differential Gene Expression Analysis
RNA-seq is used to quantify the abundance of all RNA transcripts in a sample, allowing for the identification of genes that are differentially expressed between different conditions.
RNA-seq workflow for differential gene expression analysis.
Methodology:
-
Cell Treatment: Treat cells with sodium pentanoate as described for ChIP-seq.
-
RNA Extraction: Isolate total RNA from the treated and control cells.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) or select for messenger RNA (mRNA) using poly-A selection.
-
Fragment the RNA.
-
Synthesize first and second-strand cDNA.
-
Adenylate the 3' ends and ligate sequencing adapters.
-
Amplify the library using PCR.
-
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis:
-
Assess the quality of the sequencing reads.
-
Align the reads to a reference genome or transcriptome.
-
Quantify the expression level of each gene.
-
Perform statistical analysis to identify differentially expressed genes between the treated and control groups.
-
Conclusion
Sodium pentanoate is a multifaceted compound that influences gene expression through its activity as an HDAC inhibitor and its modulation of key signaling pathways. The provided data and protocols offer a foundation for researchers to further investigate its therapeutic potential and to design experiments that will deepen our understanding of its epigenetic and cellular effects. The comparative analysis with other HDAC inhibitors highlights its unique properties and positions it as a valuable tool in the field of epigenetics and drug discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The histone deacetylase inhibitor sodium valproate causes limited transcriptional change in mouse embryonic stem cells but selectively overrides Polycomb-mediated Hoxb silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. RNA-seq analysis of blood of valproic acid-responsive and non-responsive pediatric patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Valproic acid activates the PI3K/Akt/mTOR pathway in muscle and ameliorates pathology in a mouse model of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR Signaling Mediates Valproic Acid-Induced Neuronal Differentiation of Neural Stem Cells through Epigenetic Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the p38MAPK/STAT3/NF-κB65 pathway modulates the hepatoprotective effect of pentoxifylline against sodium valproate-induced liver injury in rats; A study based on integrating network pharmacology and experiment validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mood Stabilizer Valproate Promotes ERK Pathway-Dependent Cortical Neuronal Growth and Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Pentanoate vs. Propionate: A Comparative Analysis of Their Influence on Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of pentanoate (valerate) and propionate (B1217596), two key short-chain fatty acids (SCFAs), on the gut microbiota. The information presented is supported by experimental data to aid in research and development efforts targeting the gut microbiome.
Short-chain fatty acids are metabolites produced by the gut microbiota through the fermentation of dietary fibers. Among them, propionate and pentanoate have been shown to play significant roles in host physiology and gut homeostasis. While propionate is one of the most abundant SCFAs, the less abundant pentanoate is also gaining attention for its distinct biological activities. Understanding their differential effects is crucial for the development of targeted therapeutic strategies.
Comparative Effects on Gut Microbiota Composition
Both pentanoate and propionate can modulate the composition of the gut microbiota, but they exhibit distinct effects on specific bacterial taxa. Propionate generally promotes the growth of beneficial bacteria, while the effects of pentanoate appear to be more selective.
A study investigating the effects of various SCFAs on the human gut microbiota in vitro found that pentanoate administration led to a significant increase in the abundance of Bacteroides and a decrease in Firmicutes. In contrast, propionate has been observed to promote the growth of butyrate-producing bacteria, such as those from the Lachnospiraceae and Ruminococcaceae families.
| Bacterial Taxon | Effect of Pentanoate | Effect of Propionate | Supporting Evidence (In Vitro/In Vivo) |
| Phylum: Firmicutes | Decreased abundance | Generally increased or maintained | In vitro human fecal cultures |
| Phylum: Bacteroidetes | Increased abundance | Generally increased or maintained | In vitro human fecal cultures |
| Genus: Bacteroides | Increased abundance | Variable effects | In vitro human fecal cultures |
| Genus: Prevotella | No significant change | Increased abundance | In vitro studies |
| Butyrate-producing bacteria | Variable effects | Increased abundance | In vitro and in vivo studies |
Functional Effects and Signaling Pathways
The physiological effects of pentanoate and propionate are mediated through various signaling pathways, including the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).
Propionate is a well-known agonist for GPCRs such as GPR41 (FFAR3) and GPR43 (FFAR2). Activation of these receptors on intestinal epithelial and immune cells triggers downstream signaling cascades that regulate gut hormone secretion (e.g., GLP-1 and PYY), reduce inflammation, and enhance the gut barrier function.
Pentanoate also acts as an agonist for GPR41 and GPR43, but it is a more potent HDAC inhibitor than propionate. By inhibiting HDACs, pentanoate can modulate gene expression, leading to anti-inflammatory and anti-proliferative effects. This mechanism is particularly relevant in the context of colorectal cancer, where HDAC inhibitors have shown therapeutic potential.
Caption: Signaling pathways of pentanoate and propionate.
Experimental Protocols
The following provides a generalized methodology for in vitro and in vivo studies comparing the effects of pentanoate and propionate on the gut microbiota.
In Vitro Fermentation Model
-
Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors. The samples are homogenized in a pre-reduced anaerobic buffer.
-
Incubation: The fecal slurry is incubated with pentanoate or propionate at physiologically relevant concentrations (typically 10-50 mM) under strict anaerobic conditions at 37°C. A control group without SCFA supplementation is included.
-
Microbiota Analysis: After 24-48 hours of incubation, DNA is extracted from the cultures. 16S rRNA gene sequencing is performed to analyze the microbial community composition.
-
SCFA Analysis: Supernatants are collected to measure the concentrations of SCFAs using gas chromatography-mass spectrometry (GC-MS) to assess changes in metabolite profiles.
In Vivo Animal Model (Mouse)
-
Animal Housing and Diet: Mice (e.g., C57BL/6) are housed in a controlled environment and fed a standard chow diet.
-
SCFA Administration: Pentanoate or propionate is administered to the mice, typically through drinking water or oral gavage, for a period of 2-4 weeks. A control group receives vehicle only.
-
Sample Collection: Fecal samples are collected at baseline and at the end of the treatment period for microbiota analysis. At the end of the study, cecal contents and intestinal tissues are collected for further analysis.
-
Microbiota and Metabolite Analysis: DNA is extracted from fecal and cecal samples for 16S rRNA gene sequencing. Cecal contents are also used for SCFA analysis by GC-MS.
-
Host Physiological Parameters: Intestinal tissue can be used for gene expression analysis (e.g., markers of inflammation and barrier function) by qPCR or RNA-seq.
Caption: Generalized experimental workflows.
Conclusion
Both pentanoate and propionate exert significant and distinct effects on the gut microbiota and host physiology. Propionate, being more abundant, has well-documented roles in promoting the growth of beneficial bacteria and modulating host metabolism and immune responses through GPCR signaling.[1][2][3][4][5][6][7] Pentanoate, while less concentrated in the gut, demonstrates potent HDAC inhibitory activity, suggesting a unique therapeutic potential for inflammatory conditions.[8][9][10][11] Further research is warranted to fully elucidate the synergistic and differential effects of these SCFAs and to explore their therapeutic applications in a clinical setting. The choice between targeting pentanoate or propionate pathways will likely depend on the specific pathological context and the desired therapeutic outcome.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The propionate-GPR41 axis in infancy protects from subsequent bronchial asthma onset - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rethinking Short-Chain Fatty Acids: A Closer Look at Propionate in Inflammation, Metabolism, and Mucosal Homeostasis [mdpi.com]
- 6. Propionate as a health-promoting microbial metabolite in the human gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of short-chain fatty acids in the interplay between gut microbiota and diet in cardio-metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The short-chain fatty acid pentanoate suppresses autoimmunity by modulating the metabolic-epigenetic crosstalk in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human gut bacteria as potent class I histone deacetylase inhibitors in vitro through production of butyric acid and valeric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Unraveling the Metabolic Journey of Sodium Pentanoate: A Comparative Guide Based on Tracer Methodologies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the metabolic effects of sodium pentanoate and its alternatives, supported by experimental data from tracer studies. Delve into the intricate metabolic pathways and understand the experimental protocols used to elucidate them.
This guide synthesizes findings on the metabolic fate of sodium pentanoate (also known as sodium valerate) and compares it with other short-chain fatty acids (SCFAs) like butyrate (B1204436) and propionate (B1217596), for which tracer-based metabolic data are more readily available. While direct tracer studies on sodium pentanoate are limited, existing research provides a strong foundation for understanding its metabolic reprogramming capabilities.
Metabolic Effects of Sodium Pentanoate: Beyond a Simple Energy Source
Sodium pentanoate, a five-carbon short-chain fatty acid, is increasingly recognized for its immunomodulatory and metabolic-reprogramming properties. A pivotal study has shed light on its influence on immune cells, demonstrating that pentanoate is not merely oxidized for energy but actively participates in cellular signaling and epigenetic modifications.
A key metabolic fate of pentanoate is its conversion to acetyl-CoA[1]. This molecule is a central hub in cellular metabolism, linking carbohydrate, fat, and protein metabolism through the citric acid cycle (Krebs cycle)[2][3][4]. The entry of pentanoate-derived acetyl-CoA into the cellular pool has significant downstream effects. Research has shown that pentanoate reprograms the metabolic activity of lymphocytes, leading to increased glycolysis and pyruvate (B1213749) oxidation. This metabolic shift is crucial for its anti-inflammatory effects, as it promotes the production of the immunomodulatory cytokine IL-10[1].
The conversion of pentanoate to acetyl-CoA also has epigenetic implications. Acetyl-CoA is the sole donor of acetyl groups for histone acetylation, a key epigenetic modification that regulates gene expression. By increasing the intracellular pool of acetyl-CoA, pentanoate can influence the epigenetic landscape of cells, contributing to its observed effects on immune cell function[1].
Comparison with Alternatives: Insights from Tracer Studies on Butyrate and Propionate
To contextualize the metabolic role of sodium pentanoate, it is valuable to compare it with other well-studied SCFAs, such as butyrate and propionate, where in vivo tracer studies have provided detailed metabolic maps.
| Feature | Sodium Pentanoate | Sodium Butyrate (from tracer studies) | Sodium Propionate (from tracer studies) |
| Primary Metabolic Fate | Conversion to acetyl-CoA. | Major energy source for colonocytes, conversion to β-hydroxybutyrate and acetyl-CoA. | Anaplerotic substrate for the TCA cycle (via succinyl-CoA), gluconeogenesis. |
| Tracer-Confirmed Pathways | Not directly confirmed with in vivo tracer studies. | 13C-butyrate is oxidized in the colon, and its carbon is incorporated into the acetyl groups of histones and cellular lipids. | 13C-propionate carbons are incorporated into TCA cycle intermediates and glucose. |
| Key Metabolic Impact | Reprograms lymphocyte metabolism towards glycolysis, enhances IL-10 production. | Influences histone acetylation, serves as a significant energy source for the gut epithelium. | Contributes to hepatic glucose production and replenishes TCA cycle intermediates. |
Sodium Butyrate: Tracer studies using 13C-labeled butyrate have unequivocally demonstrated its role as a primary energy source for colonocytes. These studies have shown that butyrate is rapidly metabolized within these cells. Furthermore, isotope tracing has revealed that the carbon backbone of butyrate contributes to the acetyl-CoA pool, subsequently being incorporated into acetylated histones, highlighting its direct role in epigenetic regulation[5]. The 13C-butyrate breath test is a non-invasive method developed to assess the metabolic activity of the colonic mucosa[6].
Sodium Propionate: In vivo tracer studies with 13C-labeled propionate have elucidated its anaplerotic role, meaning it replenishes intermediates of the citric acid cycle. Propionate is primarily metabolized in the liver, where it is converted to succinyl-CoA and enters the TCA cycle. This pathway is also a significant route for gluconeogenesis, the production of glucose from non-carbohydrate sources[7][8][9][10].
Experimental Protocols: Tracing the Fate of Short-Chain Fatty Acids
The following protocols provide a detailed methodology for conducting tracer studies to investigate the metabolism of short-chain fatty acids.
Protocol 1: In Vivo 13C-SCFA Infusion and Tissue Metabolite Analysis
Objective: To determine the in vivo metabolic fate of a specific short-chain fatty acid.
Materials:
-
Stable isotope-labeled SCFA (e.g., [1-13C]butyrate, [U-13C]propionate)
-
Anesthesia
-
Infusion pump and catheters
-
Liquid nitrogen
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Solvents for extraction (e.g., methanol, chloroform, water)
-
Derivatization agents (e.g., isobutyl chloroformate/isobutanol)
Procedure:
-
Animal Preparation: Anesthetize the subject animal and insert catheters for tracer infusion and blood sampling.
-
Tracer Infusion: Infuse the 13C-labeled SCFA at a constant rate to achieve isotopic steady-state.
-
Sample Collection: Collect blood samples at predetermined time points. At the end of the infusion period, collect tissue samples (e.g., liver, colon, muscle) and immediately freeze them in liquid nitrogen to quench metabolic activity.
-
Metabolite Extraction: Homogenize the frozen tissue samples and perform a solvent-based extraction to separate polar metabolites.
-
Derivatization: Chemically modify the extracted SCFAs to increase their volatility for GC-MS analysis. A common method involves derivatization with isobutyl chloroformate and isobutanol in an aqueous solution[11][12].
-
GC-MS Analysis: Inject the derivatized samples into the GC-MS system. The gas chromatograph separates the different metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the identification and quantification of 13C-labeled isotopologues.
-
Data Analysis: Calculate the isotopic enrichment in various metabolites to trace the metabolic pathways of the infused SCFA.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for SCFA Quantification
Objective: To quantify the concentration of various short-chain fatty acids in biological samples.
Instrumentation:
-
Agilent 7890B GC coupled with an Agilent 5977B MSD or equivalent.
Sample Preparation:
-
Extraction: Homogenize fecal or tissue samples in an appropriate solvent (e.g., ethanol)[13].
-
Phase Separation: For lipid-rich samples, perform a phase separation to remove interfering lipophilic compounds[11].
-
Derivatization: In an aqueous solution, derivatize the SCFAs using reagents like isobutyl chloroformate and isobutanol to make them suitable for GC analysis[11].
GC-MS Parameters (example):
-
Injection Mode: Split
-
Inlet Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 60°C), then ramp up to a high temperature (e.g., 240°C) to separate the different SCFAs.
-
Carrier Gas: Helium
-
MS Detector: Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for target SCFAs.
Visualizing Metabolic Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key metabolic pathways and experimental workflows.
References
- 1. The short-chain fatty acid pentanoate suppresses autoimmunity by modulating the metabolic-epigenetic crosstalk in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 3. med.libretexts.org [med.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The (13)C-butyrate breath test: a new non-invasive method for assessing colitis in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of 1-13C-propionate in vivo in patients with disorders of propionate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Propionate metabolism in the rat heart by 13C n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sodium Pentanoate Purity from Leading Suppliers
For Researchers, Scientists, and Drug Development Professionals
Data Summary
The purity of sodium pentanoate from three fictional suppliers (Supplier A, Supplier B, and Supplier C) was assessed using three distinct analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results, summarized in the table below, reveal notable differences in purity and impurity profiles among the suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (%) | 99.85 | 99.52 | 99.95 |
| Purity by GC-MS (%) | 99.82 | 99.48 | 99.93 |
| Purity by qNMR (%) | 99.88 | 99.55 | 99.96 |
| Average Purity (%) | 99.85 | 99.52 | 99.95 |
| Water Content (%) | 0.10 | 0.25 | 0.05 |
| Valeric Acid (ppm) | 50 | 250 | 10 |
| Sodium Acetate (ppm) | 20 | 100 | < 5 |
| Sodium Butyrate (ppm) | 30 | 150 | < 5 |
| Sodium Hexanoate (ppm) | 45 | 200 | 15 |
Caption: Comparative purity analysis of sodium pentanoate from three suppliers.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is employed for the quantitative analysis of sodium pentanoate and the detection of non-volatile impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A 1 mg/mL solution of sodium pentanoate is prepared in the mobile phase.
-
Quantification: The percentage purity is determined by the area normalization method.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities.[1][2][3]
-
Instrumentation: Agilent 7890B GC system coupled to an Agilent 5977A Mass Selective Detector.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 280°C at 15°C/min, and held for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 30-400.
-
Sample Preparation: Samples are derivatized using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to increase volatility.
-
Quantification: Impurity levels are quantified using an external standard calibration curve for each identified impurity.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity Determination
qNMR provides an absolute measure of purity without the need for identical reference standards for each impurity.[4][5][6]
-
Instrumentation: Bruker Avance III HD 600 MHz NMR spectrometer.
-
Solvent: Deuterium oxide (D₂O).
-
Internal Standard: Maleic acid of known high purity.
-
Method: A known mass of sodium pentanoate and the internal standard are accurately weighed and dissolved in D₂O. The ¹H NMR spectrum is acquired with a sufficiently long relaxation delay to ensure full signal relaxation.
-
Quantification: The purity of sodium pentanoate is calculated by comparing the integral of a characteristic proton signal of the analyte to the integral of a known proton signal of the internal standard.
Visualizations
To further clarify the experimental processes and the implications of purity, the following diagrams are provided.
Caption: Workflow for the purity analysis of sodium pentanoate.
Caption: Impact of impurities on a signaling pathway.
Caption: Decision tree for supplier selection.
Conclusion
The comprehensive analysis presented in this guide underscores the importance of rigorous analytical testing in the procurement of chemical reagents. Based on the data, Supplier C provides sodium pentanoate with the highest purity and the lowest levels of impurities. For applications where high purity is critical, such as in late-stage drug development or sensitive cell-based assays, Supplier C would be the recommended choice. Supplier A offers a product of high purity suitable for many research applications. The product from Supplier B, with a lower purity and higher impurity content, may be acceptable for less sensitive applications or where cost is a primary consideration.
It is imperative that researchers and developers carefully consider the purity requirements of their specific applications and conduct their own in-house verification of supplier materials to ensure the integrity and reproducibility of their work.
References
- 1. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. youtube.com [youtube.com]
- 5. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Specificity of Sodium Pentanoate's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of sodium pentanoate, placing its activity in context with other key short-chain fatty acids (SCFAs) such as sodium propionate (B1217596) and sodium butyrate (B1204436). The following sections detail the impact of these molecules on cancer cell proliferation and histone deacetylase (HDAC) inhibition, supported by experimental data and protocols.
Comparative Biological Activity
Sodium pentanoate, a five-carbon short-chain fatty acid, exhibits distinct biological activities, primarily centered around its ability to inhibit cancer cell proliferation and modulate epigenetic landscapes through the inhibition of histone deacetylases (HDACs). To understand the specificity of these effects, it is crucial to compare its performance against other well-studied SCFAs.
Inhibition of Cancer Cell Proliferation
A common method to assess the cytotoxic or anti-proliferative effect of a compound on cancer cells is to determine its half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition in vitro. The data below compares the IC50 values of sodium pentanoate (valproate), sodium butyrate, and sodium propionate across various cancer cell lines.
| Compound | Cell Line | IC50 Value | Incubation Time |
| Sodium Pentanoate (Valproate) | EPG85.257 (Gastric Cancer) | 5.84 µM[1] | 48 hours |
| EPG85.257RDB (Gastric Cancer) | 8.7 µM[1] | 48 hours | |
| EPG85.257 (Gastric Cancer) | 4.78 µM[1] | 72 hours | |
| EPG85.257RDB (Gastric Cancer) | 7.02 µM[1] | 72 hours | |
| Sodium Butyrate | MCF-7 (Breast Cancer) | 1.26 mM | 72 hours |
| MDA-MB-231 (Breast Cancer) | 2.56 mM[2] | 72 hours | |
| Sodium Propionate | MCF-7 (Breast Cancer) | 4.5 mM | 72 hours |
| MDA-MB-231 (Breast Cancer) | 6.49 mM[2] | 72 hours |
Note: Lower IC50 values indicate higher potency.
Histone Deacetylase (HDAC) Inhibition
One of the primary mechanisms through which SCFAs exert their biological effects is by inhibiting HDAC enzymes. This leads to hyperacetylation of histones, altering chromatin structure and gene expression. The inhibitory potency of different SCFAs on HDACs varies.
| Compound | HDAC Inhibition Potency | Supporting Evidence |
| Sodium Pentanoate (Valerate) | Potent Inhibitor | Exerts potent HDAC-inhibitory activity, comparable to butyrate and propionate.[3] This activity is linked to the reduction of IL-17A expression in Th17 cells.[3] |
| Sodium Butyrate | Most Potent SCFA Inhibitor | Considered the most potent SCFA inhibitor of HDAC activity.[4] It can cause a significant increase in histone acetylation.[4] |
| Sodium Propionate | Potent Inhibitor | Demonstrates potent HDAC-inhibitory activity, though generally considered less potent than butyrate.[3][5] |
| Sodium Acetate | Weak Inhibitor | Almost completely lacks HDAC-inhibitory properties compared to butyrate, propionate, and pentanoate.[3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Experimental Workflows
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Treatment: Expose the cells to various concentrations of sodium pentanoate and other SCFAs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
In Vitro Histone Deacetylase (HDAC) Activity Assay
This fluorometric assay measures the activity of HDAC enzymes in the presence of inhibitors.
-
Reagent Preparation: Prepare the HDAC assay buffer, a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine (B10760008) residue coupled to a fluorophore), and a developer solution.
-
Reaction Setup: In a 96-well plate, combine the HDAC enzyme source (e.g., nuclear extract or purified HDAC) with the assay buffer.
-
Inhibitor Addition: Add varying concentrations of sodium pentanoate or other SCFAs to the wells.
-
Substrate Addition and Incubation: Add the fluorogenic HDAC substrate to initiate the reaction. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Developing: Add the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence using a microplate fluorometer at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence signal is proportional to the HDAC activity. Calculate the percentage of inhibition for each SCFA concentration to determine their inhibitory potency.
References
Safety Operating Guide
Proper Disposal of Sodium Pentanoate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Sodium pentanoate, also known as sodium valerate, requires careful handling and disposal as a hazardous waste. This guide provides essential, step-by-step procedures for the safe disposal of sodium pentanoate in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for sodium pentanoate. Always handle this chemical in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Procedure
The disposal of sodium pentanoate must be carried out in accordance with local, regional, and national regulations. It is prohibited to dispose of this chemical down the drain or in regular trash.[1][2]
Step 1: Waste Identification and Segregation
-
Sodium pentanoate waste should be segregated from other waste streams to prevent incompatible chemical reactions.[6] Keep it separate from strong acids.
Step 2: Preparing the Hazardous Waste Container
-
Select a container that is in good condition, free of leaks, and compatible with sodium pentanoate. Plastic containers are often preferred over glass to minimize the risk of breakage.[3]
-
The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[3]
-
Leave adequate headspace in the container (at least 10% of the total volume) to allow for expansion.[3]
Step 3: Waste Collection
-
For solid sodium pentanoate: Carefully transfer the solid waste into the designated hazardous waste container using a chemically resistant scoop or spatula.
-
For solutions of sodium pentanoate: Pour the solution into the designated hazardous waste container.
-
For contaminated labware (e.g., glassware, paper towels): If the items are heavily contaminated, they should be placed in a sealed, sturdy plastic bag or a designated container for solid hazardous waste.[7]
Step 4: Labeling the Hazardous Waste Container
Proper labeling is crucial for safety and regulatory compliance. The hazardous waste label must be affixed to the container as soon as the first particle of waste is added. The label must include the following information:[1][3][4][5][8]
-
Full chemical name: "Sodium Pentanoate" (avoid abbreviations or chemical formulas)[1][8]
-
Quantity or concentration of the waste in the container. For mixtures, list all components and their approximate percentages.[1][8]
-
Date of waste generation (the date the waste was first added to the container)[1][3][8]
-
Appropriate hazard pictograms (e.g., irritant, health hazard)
Step 5: Storage of Hazardous Waste
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
Ensure the storage area is secure and away from general laboratory traffic.
-
The container must remain closed at all times, except when adding waste.[3]
-
Secondary containment should be used to capture any potential leaks or spills.[3]
Step 6: Arranging for Disposal
-
Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[1][9]
-
Do not transport hazardous waste outside of your laboratory. Only authorized personnel should handle the transportation of hazardous waste.[9]
Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill and whether you can safely clean it up with the available resources. For large or high-hazard spills, contact your EHS department immediately.
-
Contain the Spill: Use a spill kit with appropriate absorbent materials to contain the spill.
-
Clean Up: Carefully collect the absorbed material and any contaminated items.
-
Dispose of Spill Debris: Place all spill cleanup materials in a designated hazardous waste container and label it accordingly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of sodium pentanoate.
Caption: Workflow for the proper disposal of sodium pentanoate.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. acs.org [acs.org]
- 3. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 4. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. web.mit.edu [web.mit.edu]
- 8. in.ewu.edu [in.ewu.edu]
- 9. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Pentanoate
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of sodium pentanoate, ensuring that your work can proceed with the highest degree of safety and efficiency.
Personal Protective Equipment (PPE) at a Glance
When handling sodium pentanoate, a thorough risk assessment is crucial to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE to mitigate exposure risks.
| PPE Category | Item | Specifications & Remarks |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[1][2] A face shield may be necessary in situations with a higher risk of splashing.[3] |
| Hand Protection | Chemical-Resistant Gloves | Wear impervious gloves, such as nitrile rubber.[4] Always inspect gloves for any signs of degradation before use and dispose of them in accordance with laboratory best practices after handling the compound.[5][6] |
| Body Protection | Protective Clothing | A laboratory coat or long-sleeved clothing is mandatory to prevent skin contact.[3][4] For larger quantities or in case of potential exposure, fire/flame resistant and impervious clothing should be worn.[1] |
| Respiratory Protection | Respirator | Under normal conditions with adequate ventilation, respiratory protection may not be necessary.[4] However, if dust or aerosols are generated, or if exposure limits are exceeded, a full-face respirator is required.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling sodium pentanoate minimizes risks and ensures a smooth workflow. The following step-by-step guidance covers the entire lifecycle of the chemical within a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store sodium pentanoate in a tightly closed, original container in a dry, cool, and well-ventilated area.[4]
-
Keep it away from incompatible materials such as strong acids and oxidizing agents.[5]
-
The storage area should be locked up or accessible only to authorized personnel.[2][4]
2. Handling and Use:
-
Always handle sodium pentanoate in a well-ventilated area, preferably under a chemical fume hood, to minimize the generation of dust and aerosols.[2][3]
-
Avoid direct contact with the skin, eyes, and clothing.[3] Do not breathe in dust or vapors.[2]
-
Do not eat, drink, or smoke in the area where sodium pentanoate is being handled.[1][3]
-
Wash hands thoroughly with soap and water after handling the compound.[1][2]
3. Accidental Release Measures:
-
In case of a spill, evacuate personnel from the immediate area.[1]
-
Wear the appropriate PPE, including respiratory protection, before attempting to clean up.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[7][8]
-
Prevent the spilled material from entering drains or waterways.[1]
4. First Aid Procedures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical advice.[1][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
5. Disposal Plan:
-
Dispose of sodium pentanoate and any contaminated materials as hazardous waste.[8]
-
All waste must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[5]
-
Do not dispose of the chemical with household garbage or allow it to enter the sewage system.[5]
Workflow for Safe Handling of Sodium Pentanoate
The following diagram illustrates the logical progression of steps for safely managing sodium pentanoate within a laboratory environment.
References
- 1. echemi.com [echemi.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. fishersci.com [fishersci.com]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
